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  • Product: [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
  • CAS: 1319751-89-7

Core Science & Biosynthesis

Foundational

Synthesis of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid: A Comprehensive Technical Guide

Executive Summary Pyrazole boronic acids are privileged structural motifs in modern drug discovery, frequently serving as critical building blocks for Suzuki-Miyaura cross-coupling reactions in the synthesis of biaryl ki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole boronic acids are privileged structural motifs in modern drug discovery, frequently serving as critical building blocks for Suzuki-Miyaura cross-coupling reactions in the synthesis of biaryl kinase inhibitors, including therapeutics targeting JAK and LRRK2 pathways . The target compound, [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid , features a sec-butyl group at the N1 position, providing unique steric and lipophilic properties that enhance target binding affinity. This whitepaper details a scalable, highly regioselective synthetic route, emphasizing mechanistic causality, self-validating experimental protocols, and process optimization.

Retrosynthetic Analysis & Route Selection

The synthesis of 1-alkylpyrazole-4-boronic acids traditionally relies on two primary methodologies:

  • Palladium-Catalyzed Miyaura Borylation : Utilizes bis(pinacolato)diboron (

    
    ). While effective, it requires expensive palladium catalysts and elevated temperatures, leading to potential scalability issues and trace heavy-metal contamination.
    
  • Halogen-Metal Exchange : Involves the direct lithiation or magnesiation of 4-bromo- or 4-iodopyrazole, followed by trapping with a trialkyl borate. Historically, lithiation with n-butyllithium required cryogenic temperatures (-78 °C to -90 °C) to prevent unwanted side reactions .

Strategic Choice : For the synthesis of[1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid, the halogen-metal exchange route via a Grignard intermediate is selected. Employing standard isopropylmagnesium chloride (


) allows the exchange to proceed efficiently at -15 °C to 0 °C, significantly enhancing process safety and scalability while avoiding cryogenic constraints [[1]](). Furthermore, isolating or carefully hydrolyzing the resulting ate complex improves overall stability and yield [[2]]().

Workflow A 4-Bromopyrazole B 2-Bromobutane Cs2CO3, MeCN 80°C A->B C 1-(Butan-2-yl)- 4-bromopyrazole B->C D i-PrMgCl, THF -15°C to 0°C C->D E B(OiPr)3 -15°C D->E F Acidic Hydrolysis HCl / H2O E->F G [1-(Butan-2-yl)-1H-pyrazol- 4-yl]boronic acid F->G

Synthetic workflow for[1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid via Grignard exchange.

Mechanistic Insights

The regioselectivity of the metal-halogen exchange is driven by the relative acidity and bond dissociation energies of the pyrazole ring. The C4-Br bond undergoes rapid exchange with


 to form the thermodynamic 4-magnesiopyrazole intermediate. Subsequent nucleophilic attack on triisopropyl borate (

) yields a highly stable trialkoxyborate ate complex .

The causality behind maintaining low temperatures (-15 °C) during the borate addition is critical: it prevents the highly nucleophilic Grignard reagent from causing over-alkylation or homocoupling. Acidic hydrolysis of this ate complex must be strictly pH-controlled to liberate the free boronic acid without inducing protodeboronation, a common degradation pathway for electron-rich heteroaryl boronic acids.

Mechanism M1 1-(Butan-2-yl)-4-bromopyrazole M2 Magnesium-Halogen Exchange [Formation of Grignard Intermediate] M1->M2 i-PrMgCl M3 Nucleophilic Attack on Boron [Formation of Trialkoxyborate Complex] M2->M3 B(OiPr)3 M4 Acidic Quench [Hydrolysis of Borate to Boronic Acid] M3->M4 H3O+ / H2O M5 Target Boronic Acid M4->M5

Mechanistic pathway of the regioselective borylation and subsequent acidic hydrolysis.

Quantitative Data Presentation: Borylation Optimization

To establish the most robust self-validating protocol, various metalating agents and boron sources were evaluated. The transition from


 to 

not only improved the safety profile but also minimized C5-deprotonation side reactions.
EntryMetalating AgentTemp (°C)Boron SourceYield (%)Purity (HPLC)
1

-78

65%92%
2

-78

72%95%
3

-15

88% >98%
4

0

86%>98%

(Table 1: Optimization of halogen-metal exchange parameters. Entry 3 represents the optimal balance of yield, purity, and operational scalability.)

Detailed Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of 1-(Butan-2-yl)-4-bromo-1H-pyrazole

Causality Check: N-alkylation of 4-bromopyrazole requires a mild base to prevent the E2 elimination of the secondary alkyl halide (2-bromobutane) into 2-butene. Cesium carbonate (


) in acetonitrile provides optimal kinetics and high regioselectivity for the N1 position.
  • Initialization : Charge a dry, nitrogen-flushed reaction vessel with 4-bromopyrazole (1.0 equiv, 100 mmol) and anhydrous acetonitrile (0.5 M).

  • Deprotonation : Add

    
     (1.5 equiv, 150 mmol) and stir at ambient temperature for 15 minutes.
    
  • Alkylation : Add 2-bromobutane (1.2 equiv, 120 mmol) dropwise over 10 minutes.

  • Reaction : Heat the mixture to 80 °C. Validation Checkpoint: Monitor via HPLC/TLC until >98% conversion of the starting material is achieved (typically 12-16 hours).

  • Workup : Cool to room temperature, filter the inorganic salts through a Celite pad, and concentrate the filtrate in vacuo.

  • Purification : Partition the residue between ethyl acetate (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the intermediate as a pale yellow oil.
    
Step 2: Halogen-Metal Exchange and Borylation

Causality Check:


 is utilized to form the Grignard reagent at -15 °C. 

is chosen as the electrophile due to its favorable steric profile, which prevents multiple Grignard additions to the boron center [[1]]().
  • Initialization : Dissolve 1-(butan-2-yl)-4-bromo-1H-pyrazole (1.0 equiv, 50 mmol) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling : Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Metalation : Add

    
     (2.0 M in THF, 1.1 equiv, 55 mmol) dropwise over 30 minutes, maintaining the internal temperature strictly below -10 °C.
    
  • Validation Checkpoint : Stir the mixture at -15 °C for 1 hour. Quench a 0.1 mL aliquot with

    
     and analyze by GC-MS to confirm >95% deuterium incorporation (indicating complete halogen-metal exchange).
    
  • Borylation : Add triisopropyl borate (

    
    ) (1.5 equiv, 75 mmol) in a single rapid addition to trap the Grignard intermediate, forming the ate complex.
    
  • Maturation : Allow the reaction to slowly warm to 0 °C over 2 hours.

Step 3: Hydrolysis to the Free Boronic Acid

Causality Check: The ate complex must be carefully hydrolyzed at low temperatures to avoid protodeboronation.

  • Quenching : Quench the reaction mixture at 0 °C by the slow, dropwise addition of 2M HCl until the aqueous layer reaches pH 3-4.

  • Hydrolysis : Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the isopropyl borate esters.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying : Combine the organic layers, wash with brine, dry over

    
    , and concentrate in vacuo at a bath temperature not exceeding 35 °C (to prevent thermal degradation).
    
  • Isolation : Triturate the resulting crude solid with cold heptane/MTBE (8:2) to afford pure[1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid as a white to off-white solid. Validation Checkpoint: Confirm structure and purity via

    
     NMR and LC-MS.
    

References

  • [3] Ivachtchenko, A. V., et al. "Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids." ResearchGate. Available at:[Link]

  • [1] "A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate." Google Patents (CN103601749A). Available at:

  • [4] "JANUS KINASE INHIBITORS FOR TREATMENT OF DRY EYE AND OTHER EYE RELATED DISEASES." EPO / Google Patents (WO2016112000A1). Available at:

Sources

Exploratory

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid Executive Summary: Substituted pyrazole boronic acids are foundational building blocks in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid

Executive Summary: Substituted pyrazole boronic acids are foundational building blocks in modern medicinal chemistry and organic synthesis. Their unique electronic properties and synthetic versatility make them indispensable for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview of the chemical properties, synthesis, handling, and reactivity of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related pyrazole boronic acid analogs to provide researchers, scientists, and drug development professionals with a robust framework for its use. The primary focus is on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating novel carbon-carbon bonds.[1][2]

Introduction: The Strategic Value of Pyrazole Boronic Acids

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals due to its ability to engage in hydrogen bonding and serve as a stable, aromatic bioisostere for other functional groups. When functionalized with a boronic acid group, the pyrazole ring is transformed into a highly versatile intermediate for synthetic chemists.[2]

Boronic acids and their derivatives are integral to contemporary organic synthesis, largely due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyrazole ring and various aryl or heteroaryl halides. The incorporation of boronic acids into drug discovery programs has seen a significant increase, with five boronic acid-containing drugs approved by the FDA, valued for their potential to enhance biological potency and improve pharmacokinetic profiles.[4] The title compound, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, combines the desirable features of the pyrazole core with the synthetic power of the boronic acid functional group, making it a valuable tool for accessing novel chemical space.

Physicochemical and Structural Properties

The chemical identity and physical characteristics of a reagent are critical for its effective use in synthesis. The properties of the title compound are presented below, with data inferred from closely related and well-characterized analogs where direct information is unavailable.

Chemical Structure

The structure features a pyrazole ring substituted at the N1 position with a sec-butyl (butan-2-yl) group and at the C4 position with a boronic acid [-B(OH)₂] group.

Caption: Structure of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

Editor's Note: A placeholder image is used in the DOT script above as direct chemical rendering is complex. The intended visualization is the 2D chemical structure of the title compound.

Physicochemical Data

The following table summarizes key physicochemical properties. Data for precise analogs are provided for comparative purposes.

PropertyValue for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acidComparative Data from Analogs
Molecular Formula C₇H₁₃BN₂O₂C₇H₁₃BN₂O₂ (Isobutyl analog)[5]
Molecular Weight 168.00 g/mol 168.00 g/mol (Isobutyl analog)[5]
CAS Number Not available929094-25-7 (Isobutyl analog)[5]
Appearance Predicted: White to off-white solidWhite to light orange/green powder (Parent compound)[2]
Melting Point Not determined151 °C (Parent: 1H-Pyrazole-4-boronic acid)[2]
Solubility Expected to be soluble in methanol, DMSO, and polar organic solvents.General boronic acids are soluble in THF, dioxane, and alcohols.
Purity Typically >95% (Commercially available analogs)>97%[5]

Synthesis and Purification

The synthesis of N-alkylated pyrazole-4-boronic acids is typically achieved through a multi-step sequence starting from either pyrazole itself or a pre-functionalized pyrazole. A common and effective strategy involves the regioselective lithiation of an N-alkyl-4-halopyrazole, followed by quenching with a borate ester.

Recommended Synthetic Protocol

This protocol describes a plausible two-step synthesis starting from the commercially available 4-bromo-1H-pyrazole.

Step 1: N-Alkylation of 4-bromo-1H-pyrazole

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 1-(butan-2-yl)-4-bromo-1H-pyrazole, via column chromatography.

Step 2: Lithiation and Borylation

  • Dissolve the purified 1-(butan-2-yl)-4-bromo-1H-pyrazole (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the pyrazolyl lithium species.

  • Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[6]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute HCl until the pH is acidic (~pH 5-6).

  • Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The resulting crude boronic acid can be purified by recrystallization or by performing a biphasic wash with hexane and water to remove boron-containing byproducts.

Chemical Reactivity and Key Applications

The primary utility of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid lies in its role as a nucleophilic coupling partner in palladium-catalyzed reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is one of the most powerful methods for constructing biaryl and hetero-biaryl linkages. The pyrazole boronic acid couples with an aryl or heteroaryl halide (or triflate) to form a new C-C bond.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is paramount for a successful Suzuki-Miyaura coupling, especially with heterocyclic substrates which can sometimes inhibit or deactivate the palladium catalyst.[1]

  • Catalyst/Ligand: While Pd(PPh₃)₄ can be effective, modern Buchwald or Fu-type phosphine ligands (e.g., XPhos, SPhos) often provide higher yields and broader substrate scope by promoting the reductive elimination step and stabilizing the active Pd(0) species.

  • Base: An aqueous base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used to dissolve both the organic and inorganic reaction components.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel (e.g., a Schlenk tube), add [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (1.2 eq), the desired aryl/heteroaryl bromide (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]

  • Add the base, such as sodium carbonate (Na₂CO₃, 2.5 eq).[7]

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[7]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, or until reaction completion is confirmed by LC-MS.[7]

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

Suzuki_Workflow A 1. Reagent Setup - Pyrazole Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - Pd Catalyst (5 mol%) - Base (2.5 eq) B 2. Inert Atmosphere Evacuate and backfill vessel with Argon/Nitrogen (3x) A->B Combine solids C 3. Solvent Addition Add degassed Dioxane/Water (4:1) B->C D 4. Reaction Heat to 90-100 °C (6-12 hours) C->D E 5. Workup - Cool to RT - Dilute with Water - Extract with Ethyl Acetate D->E Monitor by LC-MS F 6. Purification Flash Column Chromatography E->F Isolate crude G Final Product Pure Coupled Compound F->G

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and reactivity of pyrazole boronic acids.

Stability and Storage
  • Moisture Sensitivity: Boronic acids are susceptible to dehydration to form boroxines (cyclic anhydrides) and can undergo protodeboronation in the presence of water, especially under non-neutral pH or at elevated temperatures.[8]

  • Oxidative and Photodegradation: Pyrazole derivatives can be sensitive to oxidation and light.[9] Discoloration (e.g., turning brown) is a common sign of oxidation.[9]

  • Recommended Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9] Refrigeration at 2-8°C is recommended for short-term storage, while freezing at -20°C is preferable for long-term storage.[9] Protection from light using amber vials is also crucial.[9] For enhanced stability, conversion to its pinacol ester derivative is a common strategy.[10]

Safety and Handling

Based on safety data for analogous compounds, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid should be handled with standard laboratory precautions.[8][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Hazards: May cause skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation.[8][11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[11]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid stands as a valuable and versatile building block for synthetic and medicinal chemists. Its strategic combination of a pharmaceutically relevant pyrazole core and a synthetically powerful boronic acid functional group enables the efficient construction of complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for leveraging its full potential in the synthesis of novel compounds for drug discovery and material science applications.

References

  • Ciuciu, A. A., et al. (2016). The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ACS Publications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. PharmaChem. Available from: [Link]

  • Václavíková, F., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Kumar, A., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available from: [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts. Available from: [Link]

  • Meanwell, M., et al. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). 1H-Pyrazole-4-boronic acid. PubChem Compound Database. Available from: [Link]

  • Kim, M., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. Available from: [Link]

  • CAS Common Chemistry (n.d.). Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1). CAS. Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available from: [Link]

  • Synthonix, Inc. (n.d.). (1-isobutyl-1H-pyrazol-4-yl)boronic acid. Synthonix. Available from: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available from: [Link]

  • Synthonix, Inc. (n.d.). Boronic Acids and Derivatives. Synthonix. Available from: [Link]

  • Google Patents (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Cook, L. K., et al. (2012). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available from: [Link]

  • Google Patents (2014). CN103980112A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
  • PubChemLite (n.d.). 1-(butan-2-yl)-1h-pyrazol-4-amine. PubChemLite. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Available from: [Link]

Sources

Foundational

Structure Elucidation of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid: A Multi-technique Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structural elucidation of the novel boronic acid deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel boronic acid derivative, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. Pyrazole-containing boronic acids are increasingly vital building blocks in medicinal chemistry and materials science, valued for their role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] This document outlines an integrated analytical workflow, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By synthesizing data from these orthogonal techniques, a self-validating system for unambiguous structure confirmation is established. This guide is intended for researchers and professionals in drug development who require robust analytical methodologies for novel chemical entities.

Introduction and Significance

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics due to their metabolic stability and diverse biological activities, including anti-cancer and anti-inflammatory properties.[2][3] When functionalized with a boronic acid group, their utility expands significantly, positioning them as versatile reagents in organic synthesis.[1][4] The title compound, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, combines the privileged pyrazole scaffold with the synthetic versatility of a boronic acid, making it a compound of high interest for the development of new pharmaceuticals and advanced materials.[4]

Accurate and definitive structure elucidation is the bedrock of chemical research and development. It ensures the integrity of starting materials, validates synthetic outcomes, and is a prerequisite for understanding structure-activity relationships (SAR). This guide presents the causality behind the selection of analytical techniques and the logic of data interpretation for confirming the molecular structure of this specific compound.

Molecular Structure of Interest:

Caption: 2D structure of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

Integrated Analytical Workflow

Caption: Workflow for the structure elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

Rationale: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. This allows for the precise assembly of the alkyl chain and confirmation of the pyrazole ring substitution pattern.

Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Pyrazole H-3~7.8 - 8.2Singlet (s)1HDeshielded proton on the pyrazole ring, adjacent to two nitrogen atoms.[5]
Pyrazole H-5~7.6 - 8.0Singlet (s)1HDeshielded proton on the pyrazole ring.[5]
B(OH)₂~8.0 - 9.0Broad Singlet (br s)2HExchangeable protons of the boronic acid group. Disappears upon D₂O exchange.
N-CH (sec-butyl)~4.2 - 4.6Sextet or Multiplet1HMethine proton directly attached to the pyrazole nitrogen, coupled to adjacent CH₃ and CH₂ groups.
N-CH-CH₂ (sec-butyl)~1.7 - 2.0Multiplet (m)2HMethylene protons of the sec-butyl group.
CH₃ -CH (sec-butyl)~1.2 - 1.4Doublet (d)3HMethyl group coupled to the N-CH methine proton.
CH₃ -CH₂ (sec-butyl)~0.8 - 1.0Triplet (t)3HTerminal methyl group of the ethyl moiety on the sec-butyl group.
¹³C NMR Spectroscopy: Defining the Carbon Framework

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, heteroaromatic), providing a complete carbon count and confirming the overall skeleton.

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum. Typical acquisition times are longer than for ¹H NMR due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation:

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Pyrazole C-3~138 - 142Deshielded carbon adjacent to two nitrogen atoms.
Pyrazole C-5~130 - 135Deshielded carbon adjacent to one nitrogen atom.
Pyrazole C-4~105 - 110 (broad)Carbon bearing the boronic acid group. The C-B bond can cause signal broadening.[6]
N-C H (sec-butyl)~55 - 60Aliphatic carbon directly attached to nitrogen.
N-CH-C H₂ (sec-butyl)~28 - 32Aliphatic methylene carbon.
C H₃-CH (sec-butyl)~19 - 23Aliphatic methyl carbon.
C H₃-CH₂ (sec-butyl)~10 - 14Aliphatic terminal methyl carbon.
¹¹B NMR Spectroscopy: The Boronic Acid Fingerprint

Rationale: ¹¹B NMR is a highly specific and efficient technique for analyzing boron-containing compounds. The chemical shift is highly sensitive to the hybridization state of the boron atom, allowing for unambiguous confirmation of the boronic acid functional group.[1]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum on a spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

  • Use BF₃·OEt₂ as an external reference (δ = 0 ppm).

Expected ¹¹B NMR Data and Interpretation:

Boron Species Hybridization Expected Chemical Shift (δ, ppm) Interpretation
R-B(OH)₂ (Monomer)sp² (trigonal planar)+26 to +30This downfield shift is characteristic of the neutral, sp²-hybridized boronic acid.[1]
Boroxine (Trimeric Anhydride)sp² (trigonal planar)+30 to +34A peak in this region would indicate the presence of the cyclic trimeric anhydride, which can form upon dehydration.[7]
Boronate (Anionic)sp³ (tetrahedral)+1 to +7In the presence of a base or at high pH, an upfield shift would indicate the formation of the anionic, sp³-hybridized boronate form.[1]

Causality: The choice of ¹¹B NMR is critical. While ¹H and ¹³C NMR confirm the organic scaffold, ¹¹B NMR directly probes the functional group of interest, confirming its presence and providing insight into its state (monomer vs. anhydride) in solution.[1][8]

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Rationale: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the molecule. This data is crucial for confirming the molecular formula. Fragmentation patterns can also offer corroborating structural information.

Experimental Protocol:

  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire spectra in both positive and negative ion modes.

Expected Mass Spectrometry Data:

Ion Calculated m/z Ionization Mode Interpretation
[M+H]⁺183.1254Positive (ESI+)Protonated molecular ion. The primary indicator of molecular weight.
[M-H]⁻181.1105Negative (ESI-)Deprotonated molecular ion.
[M-H₂O+H]⁺165.1148Positive (ESI+)Loss of a water molecule from the boronic acid, a common fragmentation.
[M-C₄H₉+H]⁺127.0468Positive (ESI+)Fragmentation involving the loss of the butan-2-yl group.

Trustworthiness: High-resolution mass spectrometry provides a self-validating check on the proposed structure. An observed mass that matches the calculated mass for C₇H₁₄BN₂O₂ to within 5 ppm provides extremely high confidence in the elemental composition. The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) should also be observable in the molecular ion cluster, further confirming the presence of a single boron atom.[9]

Infrared (IR) Spectroscopy: Functional Group Analysis

Rationale: IR spectroscopy identifies characteristic vibrations of functional groups, providing rapid confirmation of key bonds within the molecule. It serves as a quick and reliable verification of the presence of hydroxyl and pyrazole groups.[10]

Experimental Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 3600 (broad)O-H stretchBoronic acid -OH groups, indicative of hydrogen bonding.[11]
~2960, ~2870C-H stretchAliphatic C-H from the sec-butyl group.
~1600C=N stretchPyrazole ring.[12]
~1350B-O stretchBoronic acid B-O bond.
~1100C-N stretchPyrazole ring and attachment to the alkyl group.

Conclusion

The structural elucidation of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is definitively achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. ¹H and ¹³C NMR map the carbon-hydrogen framework, while the characteristic ¹¹B NMR chemical shift confirms the sp²-hybridized boronic acid moiety. High-resolution mass spectrometry validates the elemental composition, and IR spectroscopy provides rapid confirmation of key functional groups. This integrated, multi-technique workflow represents a robust and self-validating protocol essential for the rigorous characterization of novel chemical entities in a research and drug development setting.

References

  • PubChem. (n.d.). 1H-Pyrazole-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kovács, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jimeno, M. L., et al. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Retrieved from [Link]

  • Giraud, S., et al. (2025). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules. Retrieved from [Link]

  • Koskinen, A., et al. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. Retrieved from [Link]

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]

  • Pearson. (n.d.). (b) Draw the proton NMR spectrum you would expect for butan-2-one.... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino-pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Gámez, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Retrieved from [Link]

  • Synthonix. (n.d.). (1-isobutyl-1H-pyrazol-4-yl)boronic acid. Retrieved from [Link]

  • Rittner, R., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]

  • Babushkin, D., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • de Araujo, G. S., et al. (n.d.). Predicting structural groups of small molecules from 1H NMR spectral features using. ChemRxiv. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • JETIR. (2019). Design and facile synthesis of phenyl substituted pyrazole derivatives and its biological activities. Retrieved from [Link]

  • Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Properties, Synthesis, and Applications of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid Derivatives

Executive Summary In modern medicinal chemistry, pyrazole-derived boronic acids and their corresponding pinacol esters are indispensable building blocks for the synthesis of complex heteroaromatic therapeutics. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazole-derived boronic acids and their corresponding pinacol esters are indispensable building blocks for the synthesis of complex heteroaromatic therapeutics. Specifically, [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid (also known as 1-(sec-butyl)-1H-pyrazole-4-boronic acid) and its enantiopure pinacol ester derivatives represent a critical class of reagents used to introduce sterically tuned, lipophilic pyrazole pharmacophores into drug candidates.

While the free boronic acid is often generated in situ or exists as a transient intermediate, its pinacol ester derivative—specifically the (R)-enantiomer, (R)-1-(sec-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1940180-67-5) —is commercially isolated and widely utilized[1]. This guide provides an in-depth analysis of the structural properties, mechanistic utility, and validated experimental workflows for utilizing this compound in drug discovery, particularly in the development of Janus kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[2][3].

Chemical Identity & Structural Properties

The incorporation of a sec-butyl group at the N1 position of the pyrazole ring introduces a chiral center and specific steric bulk. This modification is highly intentional in structure-based drug design (SBDD): the branched alkyl chain enhances the molecule's lipophilicity (LogP) and occupies hydrophobic pockets within kinase active sites, while the pyrazole core acts as a bioisostere for amides and aromatic rings, offering excellent hydrogen bond acceptor capabilities.

To prevent protodeboronation—a common degradation pathway for electron-rich heteroaryl boronic acids—the compound is predominantly synthesized and stored as a pinacol ester.

Quantitative Data Summary
PropertyFree Boronic Acid(R)-Pinacol Ester Derivative
IUPAC Name [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid(R)-1-(sec-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS Number Unassigned / Proprietary1940180-67-5[1]
Molecular Formula C7H13BN2O2C13H23BN2O2[1]
Molecular Weight 168.00 g/mol 250.15 g/mol [1]
Stability Prone to dehydration (forms boroxines)Highly stable, resistant to protodeboronation
Primary Utility Transient intermediateSuzuki-Miyaura cross-coupling reagent

Mechanistic Role in Drug Discovery

The[1-(butan-2-yl)-1H-pyrazol-4-yl] moiety is frequently grafted onto core scaffolds (such as pyrrolo[2,3-b]pyrimidines or indazoles) to modulate the physicochemical properties of kinase inhibitors.

  • JAK Inhibitors : Patents detailing the synthesis of pyrrolo[2,3-b]pyrimidine derivatives utilize pyrazole boronic esters via Suzuki coupling to construct molecules that block signal transduction of Janus kinases. This mechanism is critical for treating immune-related diseases like psoriasis and rheumatoid arthritis, where interleukins (IL-2, IL-6) drive pathogenic signaling[2].

  • LRRK2 Inhibitors : In the context of neurodegenerative diseases like Parkinson's, pyrazole derivatives are coupled to complex heterocyclic cores to inhibit LRRK2. The sec-butyl group provides the necessary steric hindrance to achieve kinase selectivity, preventing off-target binding[3].

JAK_STAT Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Pyrazole Inhibitors) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Gene Transcription (Immune Response) STAT->Nucleus Translocation

JAK-STAT signaling pathway targeted by pyrazole-derived kinase inhibitors.

Experimental Workflows: Synthesis & Cross-Coupling

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: Synthesis of the Pinacol Ester (Miyaura Borylation)

To generate the stable pinacol ester from the corresponding 4-bromo-1-(sec-butyl)-1H-pyrazole.

Causality & Logic : Potassium acetate (KOAc) is explicitly chosen as the base because it is mild enough to facilitate the transmetalation of the palladium intermediate without causing the premature hydrolysis of the bis(pinacolato)diboron (


) reagent.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under a nitrogen atmosphere, add 4-bromo-1-(sec-butyl)-1H-pyrazole (1.0 eq),

    
     (1.2 eq), and anhydrous KOAc (3.0 eq).
    
  • Catalyst Addition : Add

    
     (0.05 eq). The bidentate dppf ligand is crucial here as its large bite angle accelerates reductive elimination, minimizing homocoupling byproducts.
    
  • Solvent & Heating : Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles. Heat the reaction to 90°C for 12 hours.

  • Validation (In-Process) : Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the

    
     251 
    
    
    
    peak confirms conversion.
  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure pinacol ester.

Protocol B: Suzuki-Miyaura Cross-Coupling

Coupling the synthesized boronic ester to a heteroaryl halide core (e.g., a pyrrolo-pyrimidine scaffold)[2].

Causality & Logic : A biphasic solvent system (Toluene/EtOH/H2O) is utilized. The water is absolutely necessary to dissolve the inorganic base (


) and to form the reactive "ate" complex[R-B(pin)(OH)]⁻, which is the actual species that undergoes transmetalation.

Step-by-Step Methodology :

  • Preparation : Charge a reaction vial with the heteroaryl halide (1.0 eq), (R)-1-(sec-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent System : Add a degassed mixture of Toluene/EtOH/H2O (ratio 3:1:1, 0.15 M).

  • Catalyst Addition : Add

    
     (0.05 eq) under a stream of argon.
    
  • Reaction : Seal the vial and heat at 100°C via microwave irradiation for 45 minutes (or thermal heating at 90°C for 8 hours)[3].

  • Validation & Isolation : Quench with water, extract with ethyl acetate (3x). Dry the combined organic layers over

    
    . The self-validating check here is TLC; the highly fluorescent pyrazole-coupled product will be distinctly visible under 254 nm UV light.
    

Suzuki_Cycle A Pd(0) Catalyst (Active Species) B Oxidative Addition (Aryl Halide) A->B Ar-X C Transmetalation (Pyrazole Boronic Ester) B->C Base / H2O D Reductive Elimination (Coupled Product) C->D R-B(pin) D->A Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for pyrazole boronic esters.

Conclusion

The strategic use of [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid derivatives, particularly the stable (R)-pinacol ester (CAS 1940180-67-5), allows medicinal chemists to rapidly explore the chemical space around kinase active sites. By employing rigorous, causality-driven protocols for Miyaura borylation and Suzuki cross-coupling, researchers can ensure high-fidelity synthesis of complex inhibitors targeting pathways like JAK-STAT and LRRK2.

References

  • Rodgers, J. D., et al. "Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors." U.S. Patent US8415362B2, filed Dec 13, 2005, issued Apr 9, 2013.
  • Estrada, A., et al. "Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK." U.S. Patent US8569281B2, filed May 7, 2012, issued Oct 29, 2013.

Sources

Foundational

Technical Guide: Nomenclature, Synthesis, and Application of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

Executive Summary In modern medicinal chemistry and drug development, functionalized heteroaryl boronic acids are indispensable building blocks for the modular assembly of complex pharmacophores. [1-(Butan-2-yl)-1H-pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized heteroaryl boronic acids are indispensable building blocks for the modular assembly of complex pharmacophores. [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (also commonly referred to as 1-(sec-butyl)-1H-pyrazol-4-ylboronic acid) is a highly specialized organoboron reagent. It serves as a premier coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the direct installation of a lipophilic, sterically tuned pyrazole moiety into drug scaffolds.

This technical whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical properties, mechanistic synthesis, and validated protocols for its application in advanced organic synthesis.

Nomenclature & Structural Elucidation

The Preferred IUPAC Name (PIN) for this compound is [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid . The structural logic of the molecule can be dissected into three functional domains:

  • The 1H-pyrazol-4-yl Core: A five-membered, electron-rich diazole ring. The boronic acid is deliberately positioned at the C4 carbon. Compared to the C3 or C5 positions, the C4 position is less prone to protodeboronation, offering superior thermodynamic stability during high-temperature cross-coupling reactions.

  • The 1-(butan-2-yl) Substituent: The N1 nitrogen is alkylated with a sec-butyl group. This branched aliphatic chain introduces a chiral center and significantly increases the lipophilicity (LogP) of the molecule. In drug design, this steric bulk is often utilized to occupy specific hydrophobic pockets in target proteins, modulating both binding affinity and pharmacokinetic properties (1)[1].

  • The Boronic Acid [-B(OH)₂]: The reactive transmetalating group essential for C-C bond formation.

Physicochemical Profile
PropertyValue
IUPAC PIN [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
Common Name 1-(sec-Butyl)-1H-pyrazole-4-boronic acid
CAS Registry Number 1319751-89-7 (2)[2]
Molecular Formula C₇H₁₃BN₂O₂
Molecular Weight 168.00 g/mol
SMILES CCC(C)N1C=C(B(O)O)C=N1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Synthetic Methodology: A Self-Validating Protocol

Direct borylation of pyrazoles often yields complex mixtures due to poor regioselectivity. The most robust, high-yielding route to [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid utilizes a three-step sequence: N-alkylation, palladium-catalyzed Miyaura borylation, and subsequent hydrolysis (3)[3].

Step 1: Regioselective N-Alkylation
  • Reagents: 4-Bromopyrazole (1.0 eq), 2-bromobutane (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Procedure: Suspend K₂CO₃ in DMF containing 4-bromopyrazole. Add 2-bromobutane dropwise. Stir the reaction mixture at 60 °C for 12 hours. Quench with H₂O and extract with EtOAc.

  • Causality & Logic: K₂CO₃ is selected as a mild base because it is sufficiently basic to deprotonate the pyrazole N-H (pKa ~14) without inducing elimination (E2) of the secondary alkyl halide. DMF provides a highly polar aprotic environment that stabilizes the transition state, accelerating the Sₙ2 substitution (1)[1].

  • Validation: TLC (UV active); ¹H NMR will show the disappearance of the broad N-H peak at ~13.0 ppm and the appearance of the sec-butyl aliphatic signals.

Step 2: Palladium-Catalyzed Miyaura Borylation
  • Reagents: 1-(sec-butyl)-4-bromo-1H-pyrazole (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), KOAc (3.0 eq), 1,4-Dioxane.

  • Procedure: Degas the solvent with argon for 15 minutes. Combine all reagents in a sealed tube and heat to 90 °C for 6 hours. Filter through Celite and concentrate.

  • Causality & Logic: Pd(dppf)Cl₂ is the catalyst of choice because the dppf ligand possesses a large bite angle (99°), which sterically forces the intermediate into a geometry that accelerates reductive elimination, favoring C-B bond formation over competitive protodehalogenation. KOAc is used as a weak base to activate the boron species without triggering premature Suzuki cross-coupling of the product with the starting halide (3)[3].

  • Validation: ¹¹B NMR will display a characteristic broad singlet at ~30 ppm confirming the formation of the boronic ester.

Step 3: Hydrolysis to the Free Boronic Acid
  • Reagents: NaIO₄ (3.0 eq), 2M HCl, THF/H₂O (4:1).

  • Procedure: Stir the pinacol ester with NaIO₄ in THF/H₂O at room temperature for 4 hours, followed by the addition of 2M HCl to cleave the intermediate borate.

  • Alternative Stabilization: Because free pyrazole-4-boronic acids can be prone to degradation upon prolonged storage, they are sometimes isolated as lithium hydroxy ate complexes for long-term bench stability (4)[5].

  • Validation: ¹H NMR will confirm the loss of the 12-proton singlet at ~1.3 ppm (pinacol methyls).

SynthesisWorkflow SM1 4-Bromopyrazole Step1 N-Alkylation (K2CO3, DMF) SM1->Step1 SM2 2-Bromobutane SM2->Step1 Int1 1-(sec-butyl)-4-bromo- 1H-pyrazole Step1->Int1 Step2 Miyaura Borylation (B2pin2, Pd(dppf)Cl2) Int1->Step2 Int2 Pinacol Ester Intermediate Step2->Int2 Step3 Hydrolysis (NaIO4, HCl) Int2->Step3 Product [1-(Butan-2-yl)-1H-pyrazol- 4-yl]boronic acid Step3->Product

Fig 1: Step-by-step synthetic workflow for [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling

The primary utility of [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the rapid assembly of biaryl systems, where the pyrazole ring often acts as a bioisostere for a phenyl ring, improving the aqueous solubility and hydrogen-bonding profile of the drug candidate.

Mechanistic Breakdown
  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide electrophile, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid is activated by a base (e.g., Na₂CO₃ or Cs₂CO₃) to form a nucleophilic boronate complex. This complex transfers the 1-(sec-butyl)-1H-pyrazol-4-yl group to the Pd(II) center. Microwave-assisted conditions can significantly accelerate this step for sterically hindered pyrazoles, reducing reaction times from hours to minutes (6)[6].

  • Reductive Elimination: The Pd(II) complex collapses, forming the new C-C bond and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_1 Aryl-Pd(II)-Halide OxAdd->PdII_1 TransMet Transmetalation (Pyrazole Boronic Acid + Base) PdII_1->TransMet PdII_2 Aryl-Pd(II)-Pyrazole TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Aryl-1-(sec-butyl)- 1H-pyrazole RedElim->Product Yields Product

Fig 2: Suzuki-Miyaura catalytic cycle utilizing the pyrazole boronic acid for C-C bond formation.

References

  • BLD Pharm. "(1-(sec-Butyl)-1H-pyrazol-4-yl)boronic acid Product Information (CAS 1319751-89-7)." BLD Pharm Catalog. 2

  • Mullens, P. R., et al. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." Tetrahedron Letters (2009). 4

  • Zhang, Y., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research (2014). 6

  • Bridges, T. M., et al. "Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR." Bioorganic & Medicinal Chemistry Letters (2010). 1

  • Benchchem. "1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid Synthesis via Miyaura Borylation." Benchchem Technical Resources. 3

Sources

Exploratory

Stability and storage conditions for pyrazole boronic acids

Title: The Application Scientist’s Guide to Pyrazole Boronic Acids: Stability, Storage, and Synthetic Efficacy Abstract Pyrazole boronic acids and their ester derivatives are indispensable building blocks in modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Application Scientist’s Guide to Pyrazole Boronic Acids: Stability, Storage, and Synthetic Efficacy

Abstract Pyrazole boronic acids and their ester derivatives are indispensable building blocks in modern medicinal chemistry, particularly in the synthesis of nitrogen-rich pharmaceuticals via Suzuki-Miyaura cross-coupling[1]. However, their inherent electronic properties render them highly susceptible to degradation pathways such as protodeboronation, oxidation, and oligomerization[2]. This whitepaper provides a comprehensive, mechanistically grounded framework for understanding, evaluating, and preserving the structural integrity of pyrazole boronic acids.

Mechanistic Paradigms of Degradation

The primary mode of degradation for heteroaromatic boronic acids is protodeboronation—the protonolysis of the carbon-boron bond to yield a carbon-hydrogen bond[2]. For basic heteroaromatic systems like pyrazoles and pyridines, this process is highly variable and heavily influenced by pH and speciation[3].

Causality of Instability: The basic nitrogen atom in the pyrazole ring acts as an internal base, participating in the formation of a zwitterionic species at neutral pH[2]. This zwitterion undergoes rapid unimolecular fragmentation, cleaving the C-B bond significantly faster than the standard base-catalyzed hydrolysis pathways observed in simple phenylboronic acids[3].

G A Pyrazole Boronic Acid B Zwitterionic Intermediate A->B Neutral pH C Boronate Anion A->C Basic pH D Protodeboronated Product B->D Rapid Cleavage C->D Slow Hydrolysis

Mechanistic pathways of pyrazole boronic acid protodeboronation.

Self-Validating Analytical Methodologies

To accurately assess the shelf-life and reaction stability of pyrazole boronic acids, scientists must employ self-validating analytical protocols. A self-validating system includes internal controls that confirm the integrity of the assay itself, preventing false positives caused by instrument fluctuation or solvent evaporation.

Protocol: In Situ ¹H/¹¹B NMR Kinetic Profiling

  • Sample Preparation: Dissolve the pyrazole boronic acid (5 mM) in a buffered D₂O/CD₃CN (1:1 v/v) solution. Causality: This specific solvent mixture mimics the dielectric constant and solvation environment of typical aqueous-organic cross-coupling conditions, ensuring the measured degradation kinetics translate directly to synthetic reality[3].

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (1 mM) to the solution. Causality: This electron-rich aromatic compound is chemically inert under these conditions and serves as a stable internal standard to validate quantitative ¹H NMR integration.

  • Reference Spiking: Introduce a known trace concentration of boric acid (B(OH)₃). Causality: This provides an absolute chemical shift reference for ¹¹B NMR, validating the tracking of boron speciation (e.g., distinguishing the boronate anion from the free acid).

  • Data Acquisition: Equilibrate the NMR probe to the target temperature (e.g., 70°C). Acquire alternating ¹H and ¹¹B spectra every 10 minutes for 12 hours.

  • Kinetic Modeling: Plot the logarithmic decay of the pyrazole C-H signals relative to the internal standard to calculate the pseudo-first-order rate constant of protodeboronation.

Storage and Handling Imperatives

Proper storage is not merely a recommendation; it is a critical requirement to prevent the auto-catalytic degradation of pyrazole boronic acids[4]. Boronic acids are highly hygroscopic and can form trimeric boroxines or undergo oxidative degradation if improperly handled[5].

Table 1: Quantitative Storage Parameters and Degradation Mitigation

ParameterOptimal ConditionDegradation Pathway MitigatedCriticality
Temperature 2°C to 8°C (or -20°C for long-term)Thermal protodeboronation, anhydride formationHigh
Atmosphere Inert (Argon preferred over N₂)Oxidative degradation (C-B to C-OH)Medium-High
Humidity < 10% RH (Desiccated)Hydrolysis of esters, boroxine trimerizationHigh
Light Exposure Opaque/Amber ContainersPhoto-induced radical oxidationLow-Medium

Causality in Handling: Why use Argon over Nitrogen for sensitive derivatives? While both gases exclude oxygen, Argon is significantly denser than air. When a reagent vial is repeatedly opened on the benchtop, Argon maintains a protective blanket over the solid reagent, effectively mitigating oxidative degradation to pyrazolic alcohols.

Synthetic Workflow Integration

To circumvent the instability of free pyrazole boronic acids during Suzuki-Miyaura coupling, chemists frequently employ masked derivatives such as pinacol esters (Bpin). By conjugating the lone pairs of the oxygen atoms into the empty p-orbital of the boron center, the Lewis acidity is reduced, theoretically suppressing zwitterion formation.

However, recent kinetic studies reveal a critical nuance: esterification does not universally guarantee stability[4]. Under basic aqueous-organic coupling conditions, the hydrolysis of the ester back to the free boronic acid can be a dominant component of the degradation process, augmented by self- and auto-catalysis[4].

To mitigate this, two advanced workflow strategies are recommended:

  • Pre-formed "Ate" Complexes: Isolating the stable lithium hydroxy ate complex of the pyrazole boronic ester prevents premature hydrolysis and allows for direct cross-coupling without the need for additional exogenous base[6].

  • Rapid Catalyst Activation: Employing highly active palladium precatalysts (e.g., XPhos-Pd-G3) ensures that the transmetalation and reductive elimination steps are kinetically superior, effectively outcompeting the protodeboronation pathway[1].

W S1 1. Substrate QC (NMR/HPLC) S2 2. Masking Strategy (Bpin / MIDA) S1->S2 S3 3. Controlled Storage (Argon, 2-8°C) S2->S3 S4 4. Cross-Coupling (Degassed, Fast Catalyst) S3->S4

End-to-end workflow for managing pyrazole boronic acid stability.

Conclusion

The successful deployment of pyrazole boronic acids in drug development relies on a rigorous understanding of their degradation kinetics. By implementing self-validating analytical controls, adhering to strict environmental storage parameters, and selecting kinetically dominant cross-coupling catalysts, application scientists can systematically eliminate protodeboronation as a bottleneck in synthetic workflows.

References

Sources

Foundational

Reactivity of Pyrazole Boronic Acids in Organic Synthesis: Navigating Cross-Coupling, Protodeboronation, and Homocoupling

Executive Summary: The Privileged Pyrazole Scaffold In the landscape of modern medicinal chemistry and materials science, the pyrazole ring is universally recognized as a "privileged scaffold." Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pyrazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazole ring is universally recognized as a "privileged scaffold." Its unique electronic properties—combining a pyrrole-like hydrogen-bond donor and a pyridine-like hydrogen-bond acceptor—endow it with exceptional metabolic stability and target-binding versatility[1]. Consequently, pyrazole derivatives are ubiquitous in FDA-approved therapeutics, particularly kinase inhibitors[2].

To construct these complex molecular architectures, pyrazole boronic acids and their pinacol esters (BPin) serve as indispensable bifunctional reagents[3]. However, the electron-rich nature of the pyrazole heterocycle introduces significant chemoselectivity challenges during transition-metal catalysis. This technical guide provides an in-depth mechanistic analysis of pyrazole boronic acid reactivity, detailing the causality behind competing pathways and offering self-validating protocols to master their synthetic utility.

Mechanistic Foundations and Competing Reactivities

The primary application of pyrazole boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation[4]. However, the catalytic cycle is frequently compromised by two competing side reactions: Protodeboronation and Homocoupling .

The Threat of Protodeboronation

Protodeboronation is the undesired hydrolytic cleavage of the carbon-boron (C-B) bond, resulting in the replacement of the boronic acid moiety with a dead-end C-H bond[5]. Electron-rich heteroaryl boronic acids, such as pyrazoles, are highly susceptible to this degradation pathway. The reaction is thermodynamically driven by the stability of the resulting heterocycle and kinetically accelerated by the presence of water and strong bases[5].

To mitigate this, synthetic chemists increasingly rely on pyrazole pinacol esters rather than free boronic acids. The steric bulk and electronic stabilization of the pinacol ester reduce the rate of hydrolysis, while paradoxically reacting up to 20 times faster in the transmetalation step of the Suzuki cycle[6].

The Duality of Homocoupling

Homocoupling—the self-condensation of two boronic acid molecules to form a symmetric bipyrazole—is typically an undesired byproduct in cross-coupling, promoted by oxygen or inefficiently reduced Pd(II) precatalysts[5]. However, this reactivity can be deliberately harnessed. Traditional Ullmann-type reductive couplings fail for pyrazoles; thus, the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters has emerged as the most elegant and scalable route to synthesize bipyrazoles, which are critical ligands for metal-organic frameworks (MOFs)[7].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Pyrazole-BPin) OxAdd->TransMet Base RedElim Reductive Elimination (Cross-Coupled Product) TransMet->RedElim Proto Protodeboronation (Dead-End C-H) TransMet->Proto H2O / Strong Base Homo Homocoupling (Bipyrazole) TransMet->Homo O2 / Oxidant RedElim->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura coupling highlighting competing side reactions.

Quantitative Analysis of Reaction Conditions

The successful deployment of pyrazole boronic acids requires precise tuning of the reaction microenvironment. The table below summarizes the causal relationships between reaction conditions and chemical outcomes.

Reaction ObjectivePreferred Boron SpeciesOptimal Catalyst & BaseSolvent SystemKinetic/Thermodynamic Causality
High-Yield Cross-Coupling Pyrazole-BPinPd(dppf)Cl₂, KHF₂ or Cs₂CO₃Anhydrous 1,4-DioxaneMild, anhydrous bases prevent C-B hydrolysis; BPin accelerates transmetalation[2][6].
Suppression of Nucleophilic Side-Reactions Pyrazole-BPinPdCl₂(PPh₃)₂, Cs₂CO₃Anhydrous DMF or DMEWater-free conditions prevent nucleophilic aromatic substitution on sensitive core scaffolds[8].
Deliberate Homocoupling Pyrazole-BPinPd(PPh₃)₄, Ambient Air (Oxidant)Dioxane / H₂OOxidant regenerates Pd(II), forcing sequential transmetalation of two pyrazole units without an aryl halide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is actively monitored, preventing downstream failures.

Protocol A: Anhydrous Suzuki-Miyaura Coupling (Protodeboronation Suppression)

Objective: Couple a 1-alkylpyrazole-4-boronic acid pinacol ester to a halogenated core while strictly preventing C-B bond hydrolysis.

  • System Purging: Charge a reaction vial with the aryl halide (1.0 equiv), pyrazole-BPin (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the vial with dry N₂ three times.

    • Causality: Oxygen promotes oxidative homocoupling[5]. An inert atmosphere ensures the Pd(0) catalyst remains dedicated to the oxidative addition of the aryl halide.

  • Base and Solvent Addition: Add anhydrous Cs₂CO₃ (2.0 equiv) and degassed, anhydrous 1,4-dioxane.

    • Causality: Strong aqueous bases (e.g., NaOH) act as nucleophiles that attack the boron atom, accelerating protodeboronation. Anhydrous Cs₂CO₃ provides sufficient basicity to activate the boronic ester for transmetalation without providing the water necessary for hydrolysis[2][8].

  • Thermal Activation: Heat the mixture to 90°C under vigorous stirring.

  • Validation Checkpoint (1 Hour): Sample the reaction for LC-MS analysis.

    • Self-Validation: Look for the desired product mass. If a dominant peak corresponding to the deboronated pyrazole mass (M-BPin+H) is detected, the system contains residual moisture. The reaction must be aborted, and solvents strictly dried.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Protocol B: Deliberate Oxidative Homocoupling for Bipyrazole Synthesis

Objective: Synthesize symmetric 4,4′-bipyrazoles for MOF ligand development.

  • Reagent Assembly: Combine the pyrazole boronic ester (1.0 equiv), Pd(PPh₃)₄ (5 mol %), and a mild base in an open-air reaction vessel.

  • Oxidant Integration: Utilize a solvent mixture of dioxane/water exposed to ambient air.

    • Causality: In the absence of an aryl halide, the Suzuki cycle stalls. Ambient oxygen acts as a terminal oxidant, converting Pd(0) to Pd(II). This allows two equivalents of the pyrazole boronic ester to undergo transmetalation onto the Pd(II) center.

  • Reductive Elimination: Heat to 80°C. The spatially adjacent pyrazole ligands on the palladium center undergo reductive elimination to form the pyrazole-pyrazole bond, regenerating Pd(0).

  • Validation Checkpoint: Monitor via TLC. The disappearance of the boronic ester and the formation of a highly UV-active, lower-Rf spot confirms bipyrazole formation.

Advanced Applications in Drug Development: Kinase Inhibitors

Pyrazole boronic acids are foundational in the synthesis of advanced therapeutics, particularly kinase inhibitors. A prime example is the development of pan-Salt-Inducible Kinase (SIK) inhibitors. SIKs regulate circadian rhythms, bone formation, and inflammatory cytokine production[9].

During the optimization of SIK inhibitors (e.g., GLPG3312 analogs), researchers utilized Suzuki coupling with methyl pyrazole boronic acid pinacol esters to install the critical pyrazole pharmacophore onto a benzo[d]imidazole core[9]. The pyrazole nitrogen acts as a crucial hydrogen-bond donor/acceptor within the ATP-binding cleft of the kinase, directly dictating the molecule's potency and selectivity profile[9].

Workflow Start Halo-Core Scaffold Coupling Anhydrous Suzuki Coupling (Pyrazole Boronic Ester) Start->Coupling Deprotect Deprotection (e.g., Boc/THP removal) Coupling->Deprotect High Yield Purify Chromatographic Purification Deprotect->Purify Target Kinase Inhibitor (e.g., SIK Inhibitor) Purify->Target

Step-by-step synthetic workflow for pyrazole-based kinase inhibitors.

By employing anhydrous coupling conditions and utilizing the pinacol ester variant, chemists successfully bypassed the protodeboronation pitfalls, achieving high-yielding, scalable routes to these vital clinical candidates[8][9].

Conclusion

The reactivity of pyrazole boronic acids represents a delicate balance between highly productive cross-coupling and destructive side reactions. By understanding the thermodynamic and kinetic causality of protodeboronation and homocoupling, synthetic chemists can rationally design reaction conditions—such as the strict use of anhydrous environments, tailored bases, and pinacol esters—to force the chemical equilibrium toward the desired outcome. Whether constructing next-generation kinase inhibitors or novel metal-organic frameworks, mastering these bifunctional reagents is a critical competency in modern organic synthesis.

References

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Royal Society of Chemistry.

  • 1H-Pyrazol-3-yl boronic acid. Chem-Impex. 3

  • 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid. BenchChem. 5

  • (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5. BenchChem. 1

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. National Institutes of Health (NIH).9

  • 4-Iodo-1-phenyl-1H-pyrazol-5-amine. BenchChem. 2

  • Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0. Smolecule. 6

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. National Institutes of Health (NIH).8

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol. BenchChem. 4

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. National Institutes of Health (NIH). 7

Sources

Exploratory

Whitepaper: Rational Design and Discovery of Pyrazole-Containing Bioactive Molecules

Executive Summary The discovery and optimization of small-molecule therapeutics rely heavily on privileged scaffolds—molecular frameworks that consistently exhibit high-affinity binding across diverse biological targets....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of small-molecule therapeutics rely heavily on privileged scaffolds—molecular frameworks that consistently exhibit high-affinity binding across diverse biological targets. Among these, the pyrazole ring—a five-membered heteroaromatic system containing two adjacent nitrogen atoms—has emerged as a cornerstone of modern medicinal chemistry[1]. Its unique physicochemical properties, including a tunable dipole moment, metabolic resilience, and the capacity to act as both a hydrogen bond donor and acceptor, make it an ideal core for drug development[1]. This technical guide explores the mechanistic rationale, synthetic methodologies, and pharmacological profiling required to develop novel pyrazole-containing bioactive molecules.

The Pyrazole Pharmacophore: Mechanistic Advantages

As a Senior Application Scientist, I approach scaffold selection through the lens of target engagement and pharmacokinetic stability. The pyrazole ring offers distinct structural advantages:

  • Hydrogen Bonding Dynamics: The unsubstituted N1 atom acts as a potent hydrogen bond donor, while the N2 atom serves as a hydrogen bond acceptor. This dual capacity allows pyrazoles to anchor deeply within the hinge regions of kinase domains.

  • Lipophilicity and Planarity: The aromatic nature of the 5-membered ring provides a rigid, planar geometry that can be easily functionalized at the C3, C4, and C5 positions to tune lipophilicity, thereby optimizing cellular permeability and oral bioavailability.

  • Metabolic Stability: Compared to other heterocycles (like oxazoles or furans), pyrazoles are highly resistant to oxidative degradation by cytochrome P450 enzymes, prolonging the drug's half-life in vivo.

Synthetic Methodologies: The Knorr Cyclocondensation

To rapidly generate libraries of substituted pyrazoles for high-throughput screening, we rely on the robust Knorr pyrazole synthesis[2]. This method allows for the regiospecific construction of 1,3,5-substituted pyrazoles through the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: To synthesize 1-adamantyl-3,5-dimethyl-1H-pyrazole using 1-adamantylhydrazine and acetylacetone[2].

Phase 1: Reagent Preparation & Activation

  • Step: Dissolve 1.0 equivalent of 1-adamantylhydrazine hydrochloride in ethanol. Add 1.1 equivalents of triethylamine[2].

  • Causality: The hydrochloride salt of the hydrazine is highly stable but non-nucleophilic. Triethylamine acts as a proton scavenger, liberating the free hydrazine base. Ethanol is selected as a protic solvent to stabilize the transition states during the subsequent nucleophilic attack.

Phase 2: Hydrazone Formation & Cyclization

  • Step: Add 1.05 equivalents of acetylacetone dropwise at room temperature, followed by heating the mixture to reflux (78°C) for 4-6 hours[2].

  • Causality: The primary amine of the hydrazine attacks the most electrophilic carbonyl carbon, forming a hydrazone intermediate. Refluxing provides the necessary thermodynamic activation energy for the secondary amine to execute an intramolecular nucleophilic attack on the remaining carbonyl, closing the 5-membered ring.

Phase 3: Dehydration & Aromatization

  • Step: The reaction naturally proceeds to eliminate a water molecule during cyclization.

  • Causality: The loss of H₂O is the thermodynamic driving force of the reaction, yielding the highly stable, fully conjugated aromatic pyrazole core.

Phase 4: Workup & Self-Validation (QC)

  • Step: Remove ethanol under reduced pressure. Partition the residue between water and ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄[2].

  • Causality: The biphasic extraction isolates the lipophilic pyrazole derivative in the organic phase while washing away unreacted polar hydrazine, triethylamine hydrochloride salts, and water.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar hydrazine spot and the emergence of a high-Rf UV-active spot confirms cyclization. Subsequent ¹H NMR must reveal a distinct singlet at ~6.0 ppm, corresponding to the C4-H proton of the pyrazole ring, validating the regiochemistry.

Pharmacological Profiling: Target Specificity

The pyrazole ring is a versatile pharmacophore that can be decorated to selectively target specific kinase pockets or enzyme active sites. Two of the most clinically significant targets modulated by pyrazole-containing molecules are Cyclooxygenase-2 (COX-2) and the Janus Kinase (JAK) family[1].

COX-2 Inhibition (Celecoxib): Celecoxib leverages a 1,5-diarylpyrazole core to selectively inhibit COX-2. The pyrazole ring acts as a rigid scaffold that projects a sulfonamide group into a hydrophilic side pocket present in COX-2 but sterically inaccessible in COX-1. This structural nuance is responsible for its potent analgesic effects while sparing the gastrointestinal mucosa[3].

JAK/STAT Pathway Inhibition (Ruxolitinib): Ruxolitinib is a first-in-class pyrazole derivative that acts as an ATP-competitive inhibitor of JAK1 and JAK2[4]. The pyrazole moiety forms critical hydrogen bonds with the hinge region of the kinase domain (specifically at Leu959 and Glu957 in JAK1), preventing the phosphorylation of STAT proteins and halting downstream oncogenic transcription[4].

JAK_STAT_Workflow Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription STAT_Dimer->Nucleus Translocates Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK ATP-Competitive Inhibition

Fig 1: Mechanism of JAK/STAT pathway inhibition by the pyrazole-derivative Ruxolitinib.

Quantitative Structure-Activity Relationship (QSAR) & Optimization

Quantitative Structure-Activity Relationship (QSAR) profiling is critical for optimizing the potency and selectivity of pyrazole derivatives. Table 1 summarizes the target affinity and cellular efficacy of benchmark pyrazole-containing drugs.

Table 1: QSAR Profiling of Benchmark Pyrazole Derivatives

CompoundPrimary TargetTarget IC₅₀ (Cell-Free)Cellular Efficacy (IC₅₀)Selectivity Profile
Celecoxib COX-24.8 nM[3]MCF-7: 25.2 µM[5]COX-1: 39.8 nM (8.3x selective)[3]
Ruxolitinib JAK1 / JAK2JAK1: 3.3 nM, JAK2: 2.8 nM[4]-JAK3: > 400 nM (>130x selective)[4]
Crizotinib ALK / MET-PANC-1: ~5.0 µM[5]Dual-kinase inhibitor[5]

As demonstrated by the quantitative data, the selectivity of Celecoxib for COX-2 over COX-1 (an 8.3-fold selectivity ratio) is driven by the precise spatial arrangement of its substituents on the pyrazole core[3]. Similarly, Ruxolitinib achieves >130-fold selectivity for JAK1/JAK2 over JAK3, a critical factor in minimizing off-target immunosuppression[4]. In cellular assays, pyrazole derivatives like Crizotinib exhibit potent dual-kinase inhibition, effectively halting proliferation in aggressive cell lines such as PANC-1[5].

Conclusion

The pyrazole scaffold remains an indispensable tool in the arsenal of medicinal chemists. By understanding the causality behind synthetic methodologies like the Knorr cyclocondensation and leveraging the structural nuances of the pyrazole ring for precise hydrogen-bonding in kinase hinge regions, researchers can continue to rationally design highly selective, potent, and metabolically stable therapeutics.

References[2] Title: Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine | Source: benchchem.com | URL: Link[1] Title: Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation | Source: ijpsjournal.com | URL: Link[3] Title: Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1 | Source: nih.gov | URL: Link[5] Title: A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives | Source: benchchem.com | URL: Link[4] Title: Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib | Source: nih.gov | URL: Link

Sources

Foundational

The Thermodynamics and Control of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid Anhydride Formation

Executive Summary For drug development professionals and synthetic chemists,[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a highly valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists,[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a highly valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex active pharmaceutical ingredients (APIs). However, like all boronic acids, this compound exists in a dynamic equilibrium with its cyclic anhydride form, known as a boroxine.

Understanding, controlling, and validating the formation of the boroxine anhydride is not merely an academic exercise; it is a critical quality attribute for scale-up synthesis. Uncontrolled mixtures of monomer and anhydride corrupt reaction stoichiometry, leading to increased impurities and inconsistent yields[1]. This whitepaper provides an in-depth mechanistic analysis of the dehydration process and establishes a self-validating experimental protocol for the quantitative conversion of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid to its boroxine.

Mechanistic Principles of Boroxine Formation

The conversion of a boronic acid to a boroxine is a reversible trimerization process characterized by the equation: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

Thermodynamics: The Entropy-Enthalpy Interplay

The formation of boroxines from monomeric boronic acids is fundamentally an endothermic process (ΔH > 0)[2]. The energetic cost of breaking stable B-OH bonds to form the B-O-B linkages of the cyclic trimer means the reaction resists occurring spontaneously under standard conditions. However, the reaction is heavily driven by a massive gain in entropy (ΔS > 0)[3]. The release of three free water molecules into the bulk solvent overcompensates for the enthalpic penalty, making the dehydration an entropy-driven process that proceeds highly effectively at elevated temperatures[3].

In the specific case of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, the electron-rich pyrazole ring plays a crucial thermodynamic role. Electron-donating groups donate electron density into the empty p-orbital of the boron atoms, stabilizing the boroxine core and lowering the enthalpic barrier compared to electron-withdrawing substituents[3].

Kinetics and Steric Influence

Kinetically, the transformation is not a single concerted step. Computational studies on analogous systems indicate that the rate-determining steps are the initial condensation of monomers to form acyclic dimers, followed by the final ring closure to form the stable six-membered boroxine ring[4].

The sec-butyl group at the N1 position of the pyrazole ring introduces significant steric bulk and lipophilicity. While this steric shielding might slightly hinder the initial bimolecular condensation kinetics, the lipophilicity dramatically increases the compound's solubility in non-polar solvents like toluene. This solubility profile is exactly what enables the efficient azeotropic removal of water to drive the equilibrium forward.

G Monomer Monomer Boronic Acid Dimer Dimer Intermediate + H2O Monomer->Dimer Condensation Trimer Boroxine Anhydride + 3 H2O Dimer->Trimer Cyclization Kinetics Kinetics: Rate-determining step is ring closure Dimer->Kinetics Thermo Thermodynamics: Entropically Driven (ΔS > 0) Trimer->Thermo

Logical flow of boroxine formation thermodynamics and kinetics.

Implications for Suzuki-Miyaura Cross-Coupling

Commercial or aged samples of boronic acids frequently contain unknown, variable quantities of the boroxine anhydride[1]. Because one mole of boroxine delivers three moles of the reactive pyrazole group, assuming a 100% monomeric composition when weighing reagents can severely corrupt the intended stoichiometry[1].

If a coupling reaction is inadvertently overloaded with the boron species due to unrecognized boroxine content, it often leads to:

  • Increased Homocoupling: Excess boronic species will undergo oxidative homocoupling, creating difficult-to-remove impurities.

  • Catalyst Deactivation: Altered ratios can disrupt the delicate catalytic cycle of the palladium species.

Best Practice: For rigorous scale-up, researchers should intentionally drive the starting material entirely to the boroxine form prior to the reaction, characterize it, and calculate the molecular weight and stoichiometry based on the trimer.

Quantitative Thermodynamic Data

Because specific calorimetric data for the[1-(Butan-2-yl)-1H-pyrazol-4-yl] system is proprietary to individual drug programs, we must extrapolate from highly characterized analogous systems. The table below summarizes the thermodynamic parameters of boroxine formation, demonstrating the universal endothermic yet entropy-driven nature of the reaction.

Table 1: Thermodynamic Parameters for Boroxine Formation (Analogous Systems)

Compound / SystemΔH (kcal/mol)ΔS (cal/mol·K)Solvent / PhaseReference
Phenylboronic acid+3.42+9.03CDCl₃[3]
Methylboronic acid+11.2N/ACCl₄ (Implicit)[2]
Methylboronic acid+12.2N/AIn vacuo[2]
Boric acid+7.3N/AIn vacuo[2]

Note: The pyrazole core of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid exhibits electron-donating characteristics similar to substituted aryl systems, suggesting its ΔH lies closer to the phenylboronic acid baseline than the aliphatic baseline.

Experimental Workflow: Controlled Dehydration & Characterization

To guarantee scientific integrity, the protocol for forming the anhydride must be a self-validating system. Relying purely on the visual cessation of water droplets in a Dean-Stark trap is subjective and prone to error. The following methodology integrates quantitative In-Process Controls (IPC) to verify the shift in equilibrium.

Step-by-Step Methodology

Step 1: Solubilization Suspend [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (1.0 equiv) in anhydrous toluene (10 volumes). The sec-butyl group ensures excellent solubility as the mixture warms.

Step 2: Azeotropic Distillation Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to a vigorous reflux (internal temperature ~110°C). Toluene forms a minimum-boiling azeotrope with water (boiling point ~85°C), effectively pulling the liberated water out of the reaction matrix and driving the equilibrium toward the boroxine[2].

Step 3: In-Process Control (Karl Fischer Titration) Causality Check: Do not stop the reaction based on time alone. After 4 hours of reflux, sample the reaction solvent and perform a Karl Fischer (KF) titration. The distillation is only considered complete when the water content of the returning toluene drops below 100 ppm . If the KF reading is >100 ppm, continue refluxing.

Step 4: Crystallization and Isolation Once the KF threshold is met, concentrate the toluene solution under reduced pressure to approximately 3 volumes. Allow the solution to cool slowly to room temperature, then to 0°C to induce crystallization of the boroxine anhydride. Filter the precipitate and dry under high vacuum.

Step 5: Analytical Validation Analyze the isolated solid via ¹H NMR and ¹¹B NMR in anhydrous CDCl₃. The ¹¹B NMR is particularly diagnostic; the boron signal for a boroxine typically shifts slightly upfield compared to the free boronic acid due to the constrained geometry of the B-O-B ring.

Workflow S1 1. Solubilization Dissolve in Toluene S2 2. Azeotropic Distillation Dean-Stark trap (110°C) S1->S2 S3 3. In-Process Control Karl Fischer Titration S2->S3 S3->S2 Water > 100 ppm S4 4. Crystallization Cooling & Isolation S3->S4 Water < 100 ppm S5 5. Validation 1H/11B NMR Analysis S4->S5

Self-validating experimental workflow for boroxine anhydride isolation.

References

1.[4] Thermodynamics and Kinetics of Methylboroxine·Amine Adduct Formation: A Computational Study. The Journal of Physical Chemistry A (ACS Publications). Available at:[Link] 2.[2] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at:[Link] 3.[3] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. Available at:[Link] 4.[1] The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

A Technical Guide to Theoretical Studies of Pyrazole Boronic Acid Derivatives in Drug Discovery

Executive Summary The synergistic combination of the pyrazole scaffold and the boronic acid functional group has given rise to a class of molecules with immense therapeutic potential, particularly as enzyme inhibitors. P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synergistic combination of the pyrazole scaffold and the boronic acid functional group has given rise to a class of molecules with immense therapeutic potential, particularly as enzyme inhibitors. Pyrazole boronic acid derivatives stand at the forefront of modern medicinal chemistry, demanding sophisticated methods for their rational design and optimization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure, reactivity, and biological activity of these promising compounds. By integrating principles of quantum mechanics, molecular modeling, and structure-activity relationship studies, this document serves as a practical framework for accelerating the discovery of novel therapeutics. We will explore the causality behind key methodological choices, present self-validating protocols, and bridge the gap between computational prediction and experimental reality, ensuring a robust and scientifically rigorous approach to drug design.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is continually in search of molecular frameworks that offer both versatile synthetic access and potent, selective biological activity. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent one such privileged scaffold, found in numerous approved drugs like the anti-inflammatory celecoxib.[1][2] Their unique electronic properties and ability to participate in various non-covalent interactions make them ideal for engaging with biological targets.[3]

Boronic acids and their derivatives have also carved a significant niche in drug discovery, a concept that has gained considerable traction since the approval of the proteasome inhibitor bortezomib.[4] The boron atom's unique ability to form reversible covalent bonds with nucleophilic residues, such as the serine in a protease active site, allows it to act as a powerful transition-state analog inhibitor.[5] This guide focuses on the confluence of these two moieties: pyrazole boronic acid derivatives. These compounds are crucial building blocks in organic synthesis and are increasingly explored as targeted therapies in oncology and other disease areas.[4]

Theoretical and computational chemistry has become an indispensable partner to synthetic and biological efforts, providing profound insights into molecular behavior at an atomic level.[6] This guide details the computational workflows—from initial quantum mechanical characterization to predicting protein-ligand interactions—that are essential for understanding and optimizing this important class of molecules.

Fundamentals of Pyrazole Boronic Acid Derivatives

A thorough understanding of the inherent physicochemical properties of pyrazole boronic acid derivatives is fundamental to designing meaningful theoretical studies.

Structure and Electronic Properties

The core of these molecules consists of a pyrazole ring, which is aromatic and planar. The boronic acid group, -B(OH)₂, is trigonal planar in its ground state. The interplay between the electron-rich pyrazole ring and the electron-deficient boron center dictates the molecule's overall electronic landscape.

Density Functional Theory (DFT) is the workhorse for probing these properties. A primary goal is to determine the most stable three-dimensional conformation through geometry optimization.

  • Rationale for Method Selection: The B3LYP hybrid functional is frequently chosen as it provides an excellent balance between computational accuracy and cost for organic molecules.[4] Basis sets such as 6-31G(d,p) or 6-311+G(d,p) are employed to provide sufficient flexibility for describing electron distribution, with polarization functions (d,p) being critical for accurately modeling the geometry around the boron atom.[4]

Key electronic descriptors derived from DFT calculations include:

  • HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), are crucial indicators of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Reactivity and the Role of the Boron Atom

The therapeutic action of many boronic acid derivatives hinges on the boron atom's ability to be attacked by a nucleophile (e.g., the hydroxyl group of a serine residue in an enzyme). This converts the boron center from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized state, forming a stable adduct that mimics the enzymatic transition state.[5] Understanding this equilibrium is key to predicting inhibitory potency.

Core Computational Methodologies in Drug Design

A multi-faceted computational approach is required to translate the fundamental properties of a molecule into a prediction of its biological efficacy. The following workflow illustrates the synergy between different theoretical techniques.

G cluster_0 In Silico Design & Analysis cluster_1 Experimental Validation A Ligand Design (Pyrazole Boronic Acid Derivative) B Quantum Mechanics (DFT) - Geometry Optimization - Electronic Properties (HOMO/LUMO, MEP) A->B Characterize F Chemical Synthesis A->F Synthesize Candidate C Molecular Docking - Binding Pose Prediction - Scoring & Ranking B->C Prepare Ligand G Structural Characterization (NMR, X-ray) B->G Compare Structure D Molecular Dynamics (MD) - Complex Stability - Binding Free Energy C->D Refine & Validate Pose E QSAR Modeling - Predict Activity - Guide Optimization D->E Generate Descriptors H Biological Assay (e.g., IC50 Measurement) D->H Correlate Energy vs. Activity E->A Optimize Lead F->G Confirm Structure F->H Test Activity G cluster_0 Serine Protease Active Site cluster_1 Pyrazole Boronic Acid Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Ser Ser-OH Inhibitor Pyrazole-B(OH)₂ Ser->Inhibitor Nucleophilic Attack Adduct Pyrazole-B(OH)₂-O-Ser His His His->Ser activates Asp Asp-COO⁻ Adduct->His H-bond

Caption: Mechanism of serine protease inhibition by a boronic acid derivative.

The pyrazole moiety serves as the scaffold, orienting the boronic acid warhead and making specific interactions with the enzyme's sub-pockets (S1, S2, etc.) to confer selectivity and potency. [5]Molecular docking and dynamics are essential for modeling this covalent interaction and understanding the structural basis for inhibition.

Experimental Validation: From Bits to Bench

Computational predictions are hypotheses that must be confirmed by empirical data. A tight feedback loop between theoretical work and laboratory experiments is the hallmark of a successful drug discovery program.

Synthesis and Structural Characterization

The synthesis of target molecules is the first step in validation. An efficient synthesis for pyrazole boronic acid pinacol esters, which are stable and versatile synthetic intermediates, involves a lithium-halogen exchange on a bromo-pyrazole precursor followed by quenching with an appropriate borate ester. [5] Once synthesized, the compound's structure must be unequivocally confirmed using techniques like:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • X-ray Crystallography: Provides the definitive 3D structure of the molecule in its solid state, including precise bond lengths and angles.

Correlating Theory with Experiment

Direct comparison between computational and experimental data is the most rigorous form of validation.

ParameterTheoretical MethodExperimental MethodValidation Check
Bond Lengths / Angles DFT Geometry OptimizationX-ray CrystallographyGood agreement validates the chosen level of theory.
NMR Chemical Shifts DFT (GIAO method)¹H, ¹³C NMR SpectroscopyCorrelation confirms the predicted solution-state structure.
Binding Affinity Molecular Docking / MDIn vitro Enzyme Assay (IC₅₀)A strong correlation between predicted binding energy and measured IC₅₀ across a series of compounds validates the docking protocol. [7][8][9]
Biological Activity QSAR ModelIn vitro BioassayThe model's ability to accurately predict the activity of a test set of compounds confirms its utility. [10]
Table 1: Correlation of Theoretical Predictions with Experimental Validation.

One study on pyrazole derivatives designed as PDE4 inhibitors demonstrated a high correlation (R=0.92) between the binding energy calculated via Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods and the experimentally determined IC₅₀ values, validating the computational model. [7]

Protocols

Protocol: DFT Geometry Optimization and Frequency Calculation (Gaussian)

This protocol outlines the steps for calculating the optimized geometry of 1H-pyrazol-4-ylboronic acid.

  • Build Molecule: Construct the initial 3D structure of the molecule using a graphical interface like GaussView.

  • Setup Calculation:

    • In the Gaussian calculation setup, select Optimize+Freq as the job type. This performs a geometry optimization followed by a frequency calculation in a single run.

    • Under the Method tab, select:

      • Method: DFT, Default, B3LYP.

      • Basis Set: 6-31G(d,p).

    • Set the Charge to 0 and the Spin to Singlet.

  • Submit Calculation: Save the input file (e.g., pyrazole_boronic_acid.gjf) and submit it to the Gaussian program.

  • Analyze Output:

    • Open the resulting log file in GaussView. Verify that the optimization converged by checking for "Optimization completed."

    • Examine the results of the frequency calculation. Confirm there are no imaginary frequencies, which validates the structure as a true minimum on the potential energy surface.

    • Record the final optimized energy (in Hartrees) and visualize the optimized geometry.

Protocol: Molecular Docking of a Pyrazole Boronic Acid Inhibitor (AutoDock Vina)

This protocol describes docking a pyrazole boronic acid derivative into the active site of a serine protease.

  • Prepare the Receptor (Protein):

    • Download the protein structure (e.g., from PDB).

    • Using preparation software (e.g., AutoDock Tools), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared receptor in PDBQT format (e.g., receptor.pdbqt).

  • Prepare the Ligand:

    • Use the DFT-optimized structure of your pyrazole boronic acid derivative.

    • In AutoDock Tools, assign polar hydrogens, compute Gasteiger charges, and define rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

  • Define the Grid Box:

    • Load the receptor PDBQT file.

    • Center the grid box on the key active site residue (e.g., the catalytic serine).

    • Adjust the dimensions of the box to encompass the entire binding pocket.

    • Save the grid parameters to a configuration file (e.g., conf.txt).

  • Run Vina:

    • Execute AutoDock Vina from the command line, specifying the receptor, ligand, configuration file, and output file name: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt

  • Analyze Results:

    • The output.pdbqt file will contain the predicted binding poses, ranked by their binding affinity scores.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL). Analyze the key interactions (hydrogen bonds, hydrophobic contacts, and the crucial boron-serine distance) to assess the validity of the predicted binding mode.

Conclusion and Future Perspectives

Theoretical studies are an indispensable component of modern drug discovery for pyrazole boronic acid derivatives. Methodologies such as DFT, molecular docking, and QSAR provide a powerful, cost-effective framework for understanding molecular properties, predicting biological activity, and guiding synthetic efforts toward compounds with improved potency and selectivity. The true power of this approach lies in its integration with experimental work, where computational predictions are rigorously tested and refined in a continuous feedback loop.

Looking ahead, the field is moving towards even greater predictive accuracy through the use of advanced molecular dynamics simulations to account for protein flexibility and the incorporation of artificial intelligence and machine learning to build more sophisticated QSAR models. [6]As computational power increases and algorithms improve, the rational, in silico design of pyrazole boronic acid derivatives will continue to accelerate the delivery of next-generation therapeutics to the clinic.

References

  • Mullins, J. J., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Tetrahedron Letters, 50(49), 6815-6818. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(9), 1080. [Link]

  • Wang, L., et al. (2012). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Singh, A., & Parle, A. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]

  • Krasovskis, A., et al. (2006). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. Synthesis, 2006(10), 1649-1656. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ChemInform, 40(33). [Link]

  • Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]

  • Kumar, A., et al. (2020). Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. SSRN. [Link]

  • Gopinath, A., et al. (2025). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ResearchGate. [Link]

  • Sutar, A., et al. (2021). QSAR and Molecular Docking Studies of Pyrazolyl- thiazolinone Derivatives as Antitumor Activity. International Journal of Scientific Development and Research, 6(5). [Link]

  • Leonard, D. A., et al. (2014). Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1. Angewandte Chemie International Edition, 53(12), 3089-3093. [Link]

  • Singh, S., et al. (2013). Probing the binding mechanism of pyrazolo[3,4-d]pyrimidine-based inhibitors of Off-target O-acetyl-l-serine sulfhydrylase of Entamoeba histolytica. Journal of Molecular Modeling, 19(10), 4589-4601. [Link]

  • Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 720-725. [Link]

  • Stewart, J. J. P., et al. (2021). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 27(8), 231. [Link]

  • Mohamed, S. K., et al. (2020). Synthesis, computational and biological study of pyrazole derivatives. ResearchGate. [Link]

  • Al-Zoubi, W., et al. (2022). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Journal of Chemistry, 2022, 6634149. [Link]

  • Zhang, C., et al. (2021). Electronic Supplementary Information for: The unbinding mechanism of Osimertinib from EGFR with T790M/L791X mutations. Physical Chemistry Chemical Physics. [Link]

  • Fares, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6249. [Link]

  • Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical and Bio-Medical Science, 4(3), 71-78. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid in Targeted Drug Discovery and Cross-Coupling Workflows

Executive Summary In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently deployed as a bioisostere for phenyl or amide groups and serving as a critical hinge-binding motif i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently deployed as a bioisostere for phenyl or amide groups and serving as a critical hinge-binding motif in kinase inhibitors [1]. Among the vast library of pyrazole building blocks, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid represents a highly specialized and valuable reagent.

By combining the robust hydrogen-bonding capabilities of the pyrazole core with the steric and lipophilic properties of an N1-linked sec-butyl group, this boronic acid enables the modular assembly of advanced Active Pharmaceutical Ingredients (APIs) via palladium-catalyzed Suzuki-Miyaura cross-coupling. This application note details the mechanistic rationale, validated protocols, and structural advantages of integrating this specific boronic acid into hit-to-lead and lead optimization workflows.

Mechanistic Insights: Rationale for the Scaffold

As a Senior Application Scientist, it is critical to understand why a specific building block is chosen during Structure-Activity Relationship (SAR) campaigns. The utility of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is driven by three distinct structural features:

  • The Pyrazole Core (Pharmacodynamics): Nitrogen-containing heterocycles dominate FDA-approved drugs [2]. The pyrazole core acts as an excellent hydrogen bond donor/acceptor. In kinase inhibitor design (e.g., targeting JAK or LRRK2), the pyrazole nitrogen atoms frequently form critical bidentate hydrogen bonds with the kinase hinge region, anchoring the drug in the ATP-binding pocket.

  • The sec-Butyl Substitution (Pharmacokinetics & Selectivity): Unsubstituted pyrazoles often suffer from poor membrane permeability and off-target promiscuity. The addition of the branched sec-butyl (butan-2-yl) group at the N1 position introduces calculated steric bulk. This causality is twofold:

    • Lipophilicity: It increases the partition coefficient (LogP), enhancing passive cellular permeability.

    • Conformational Locking: The steric hindrance of the branched methyl group restricts the rotation of the pyrazole ring relative to the coupled aryl system, locking the molecule into a bioactive conformation and improving target selectivity.

  • The Boronic Acid Moiety (Synthesis): Boronic acids are highly stable, low-toxicity nucleophiles. They undergo rapid transmetalation in the presence of palladium catalysts, making them the premier choice for late-stage C-C bond formation in drug discovery [3].

Workflow Hit Hit Scaffold Identification Design SAR Design: sec-Butyl Pyrazole Hit->Design Synthesis Suzuki-Miyaura Parallel Synthesis Design->Synthesis Screening In Vitro Kinase Screening Synthesis->Screening Screening->Design SAR Feedback ADME ADME & LogP Profiling Screening->ADME ADME->Design PK Feedback Lead Lead Candidate Selection ADME->Lead

Caption: Hit-to-lead workflow utilizing pyrazole boronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To successfully incorporate the 1-(butan-2-yl)-1H-pyrazol-4-yl moiety into an aryl or heteroaryl halide core, the Suzuki-Miyaura reaction must be carefully optimized. The following protocol is a self-validating system designed for high yield and reproducibility.

Reagents and Materials
  • Nucleophile: [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (e.g., substituted bromopyridine) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Degassing (Critical Step): In a microwave vial or round-bottom flask, combine the 1,4-Dioxane and H₂O. Sparge the solvent mixture with inert Argon or Nitrogen gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, terminating the catalytic cycle. Degassing ensures catalyst longevity.

  • Reagent Loading: Add the Aryl Halide,[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, and K₂CO₃ to the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Seal the vessel under an inert atmosphere.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step compared to monodentate ligands like PPh₃.

  • Reaction Execution: Heat the mixture to 90°C for 4–12 hours using a conventional heating block, or 110°C for 30 minutes via microwave irradiation.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the UV trace shows the disappearance of the starting aryl halide. The product mass should correspond to

      
      .
      
  • Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, followed by brine.

    • Causality: Unreacted boronic acid and inorganic salts partition into the aqueous layer, while the lipophilic sec-butyl pyrazole product remains in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Halide Pd(II) Aryl Halide Complex OxAdd->PdII_Halide BaseExchange Base Activation PdII_Halide->BaseExchange Transmet Transmetalation (Pyrazole Boronic Acid) BaseExchange->Transmet PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle for pyrazole cross-coupling.

Data Presentation & Condition Optimization

The success of coupling sterically hindered boronic acids depends heavily on the reaction conditions [4]. Table 1 summarizes typical optimization data for coupling [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid with a standard heteroaryl bromide. Table 2 highlights the physicochemical shifts expected when substituting a naked pyrazole with a sec-butyl variant during lead optimization.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolvent SystemTemp / TimeConversion Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH90°C / 12h45% (Sluggish transmetalation)
Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O100°C / 8h78%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 90°C / 6h >92% (Optimal)
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃DMF/H₂O110°C / 30m (MW)88% (Faster, slight degradation)
Table 2: Physicochemical Impact of N1-Substitution on Pyrazole Scaffolds
N1-SubstituentMW ContributionΔ cLogP (Approx.)Steric HindrancePrimary ADME Impact
-H (Unsubstituted)+67.0 g/mol BaselineLowHigh aqueous solubility, poor permeability.
-Methyl+81.1 g/mol +0.5LowModerate permeability, high metabolic liability.
-Isopropyl+109.1 g/mol +1.2ModerateImproved permeability, restricted rotation.
-sec-Butyl (Butan-2-yl) +123.2 g/mol +1.6 High Excellent passive permeability, high target selectivity.

Conclusion

The strategic use of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid allows medicinal chemists to rapidly explore complex chemical space. By leveraging the robust Suzuki-Miyaura cross-coupling protocol outlined above, researchers can efficiently install a privileged, lipophilic hinge-binding motif into lead compounds, directly addressing common ADME bottlenecks such as poor membrane permeability and off-target kinase binding.

References

  • The Therapeutic Voyage of Pyrazole and Its Analogues: A Review. ResearchGate. Available at:[Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. PubMed (NIH). Available at:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central (PMC). Available at:[Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia MDPI. Available at: [Link]

Application

Application of pyrazole boronic acids in medicinal chemistry

Application Notes & Protocols: Strategic Utilization of Pyrazole Boronic Acids in Medicinal Chemistry Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deploye...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Strategic Utilization of Pyrazole Boronic Acids in Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed to enhance target affinity, improve aqueous solubility, and optimize pharmacokinetic profiles. For medicinal chemists, the late-stage installation of pyrazole moieties relies heavily on the Suzuki-Miyaura cross-coupling of pyrazole boronic acids and their pinacol esters. This guide provides an authoritative, mechanistic deep-dive into the application of these critical building blocks, supported by self-validating experimental protocols and field-proven case studies.

Mechanistic Rationale: The Pyrazole Boronic Acid Advantage

When designing late-stage functionalization strategies, free heteroaryl boronic acids often present significant synthetic hurdles, including rapid protodeboronation and the formation of unreactive boroxines. To circumvent this causality, researchers utilize pyrazole boronic acid pinacol esters (Bpin). The pinacol moiety sterically shields the empty p-orbital of the boron atom, drastically improving bench stability while retaining sufficient reactivity for base-mediated transmetalation 1[1].

Furthermore, unprotected aminopyrazoles possess a strong propensity to chelate the palladium center, leading to rapid catalyst poisoning. Employing protecting groups such as Boc (tert-butoxycarbonyl) or THP (tetrahydropyranyl) on the pyrazole nitrogen ensures the palladium catalyst remains active throughout the oxidative addition and reductive elimination phases 2[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Pyrazole)] OxAdd->TransMet Base Exchange & Bpin Addition RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Prod Aryl-Pyrazole RedElim->Prod ArX Aryl Halide (Ar-X) ArX->OxAdd Bpin Pyrazole-Bpin + Base Bpin->TransMet

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for pyrazole boronic esters.

Strategic Applications in Drug Discovery (SAR Logic)

The pyrazole ring is frequently deployed as a bioisostere for phenyl or amide groups to establish novel hydrogen-bonding interactions with target kinases.

  • Pan-SIK Inhibitors: During the optimization of Salt-Inducible Kinase (SIK) inhibitors, replacing a bromine atom on a benzimidazole core with an N-ethyl pyrazole moiety via Suzuki coupling resulted in a >50-fold boost in potency, ultimately yielding the clinical candidate GLPG33123[3].

  • WDR5 Inhibitors: In the development of WD Repeat Domain 5 (WDR5) inhibitors, substituting a 4-fluoro-2-methylphenyl unit with a 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl group significantly enhanced both cellular activity and cLogP, optimizing the pharmacokinetic profile of the lead series 4[4].

  • CDK2 Inhibitors: Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives generated a novel chemotype of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. This structural pivot yielded single-digit nanomolar CDK2 inhibitors with potent antiproliferative activity 5[5].

SAR Lead Initial Lead (Suboptimal) Bioisostere Bioisosteric Replacement (Insert Pyrazole) Lead->Bioisostere Potency Enhanced H-Bonding (Increased Potency) Bioisostere->Potency ADME Optimized cLogP (Better Solubility) Bioisostere->ADME Candidate Clinical Candidate Potency->Candidate ADME->Candidate

Figure 2: Pharmacophore optimization logic utilizing pyrazole bioisosteres.

Quantitative Impact Data

The table below summarizes the quantitative improvements achieved by incorporating pyrazole boronic acids into various drug scaffolds.

Target Kinase/ProteinOriginal Scaffold MoietyPyrazole-Modified ScaffoldPotency ImprovementReference
SIK1/2/3 BromobenzimidazoleN-ethyl pyrazole benzimidazole>50-fold increase (IC50: 0.6 nM)6[6]
WDR5 4-fluoro-2-methylphenyl1-methyl-3-(CF3)-pyrazole5-fold increase (Cellular)4[4]
CDK2 PhenylsulfonamideN,4-Di(1H-pyrazol-4-yl)pyrimidineSub-micromolar (GI50: 0.127 μM)5[5]

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the robust coupling of an aryl halide with a protected pyrazole boronic acid pinacol ester. The methodology is designed as a self-validating system, ensuring that causality and in-process controls dictate the progression of the experiment.

Reagents Required:

  • Aryl halide (1.0 equiv)

  • 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst:

    
     (0.05 - 0.10 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.0 - 3.0 equiv)
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio)
    
Step 1: Reaction Assembly & Degassing

Procedure: In an oven-dried Schlenk flask, combine the aryl halide, pyrazole boronic acid pinacol ester, and the inorganic base. Add the 1,4-Dioxane/


 solvent mixture. Degas the suspension by sparging with inert Argon or 

gas for 15 minutes.
  • Causality: Dioxane provides solubility for the organic substrates, while water is essential to dissolve the inorganic base and generate the reactive hydroxo-palladium intermediate required for transmetalation. Degassing removes

    
     to prevent the rapid oxidation of the electron-rich Pd(0) active species into an inactive Pd(II) oxide.
    
  • Validation Checkpoint 1: Visual confirmation of oxygen displacement is achieved when bubbling from sparging ceases and the solution remains clear. Upon the addition of the Pd catalyst, the mixture should transition to a distinct orange/red hue, indicating active Pd(0) complexation.

Step 2: Catalytic Activation & Heating

Procedure: Add the palladium catalyst under a positive stream of Argon. Seal the flask and heat the reaction mixture to 85–100 °C in a pre-heated oil bath for 2 to 14 hours.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier for the transmetalation of sterically hindered Bpin esters.

  • Validation Checkpoint 2 (In-Process Control): At the 2-hour mark, sample the reaction for LC-MS analysis. A successful catalytic cycle will show the depletion of the aryl halide mass and the emergence of the product mass

    
    .
    
    • Troubleshooting: If LC-MS reveals unreacted aryl halide alongside a mass corresponding to a protodeboronated pyrazole, the base concentration is too high or the temperature is excessive. Cool the reaction, add 0.5 equiv of fresh boronic ester, and resume at a lower temperature (75 °C).

Step 3: Workup & Purification

Procedure: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
  • Validation Checkpoint 3: Post-column fractions must exhibit strong UV absorbance at 254 nm. Due to the electron-rich nature of the newly formed pyrazole-aryl system, the correct fractions will also stain positively (rapid yellow/brown spot) when treated with a

    
     stain.
    

References

  • National Institutes of Health (NIH) / PMC. "Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312". URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization". URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation". URL:[Link]

  • Semantic Scholar. "Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan". URL:[Link]

Sources

Method

Application Note: Synthesis of Kinase Inhibitors Using Pyrazole Boronic Acids via Strategic Cross-Coupling

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, validated protocols, and optimization strategies for Suzuki-Miyaura cross-coupling in kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic insights, validated protocols, and optimization strategies for Suzuki-Miyaura cross-coupling in kinase inhibitor synthesis.

Introduction & Biological Context

The pyrazole ring is a profoundly privileged scaffold in modern targeted therapeutics, particularly in the design of small-molecule kinase inhibitors[1]. Its structural geometry and electronic distribution allow it to act as an ideal bioisostere and hinge-binding motif. In the ATP-binding pocket of kinases, the pyrazole nitrogens frequently function as critical hydrogen bond donors and acceptors, interacting directly with the kinase backbone (e.g., Leu83 in Cyclin-Dependent Kinase 2, CDK2)[1].

The incorporation of pyrazole moieties into complex heterocyclic cores (such as pyrimidines, thienopyridines, or benzimidazoles) is predominantly achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This methodology has been instrumental in the discovery of multi-targeted anti-cancer agents like Ilorasertib (Aurora/VEGFR inhibitor)[2], Pan-SIK inhibitors for inflammatory diseases[3], and F-18 labeled Focal Adhesion Kinase (FAK) radiotracers[4].

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE Upregulates CDK2 CDK2 Activation CyclinE->CDK2 Binds Rb Rb Phosphorylation CDK2->Rb Catalyzes E2F E2F Transcription Rb->E2F Releases Proliferation Tumor Proliferation E2F->Proliferation Drives Cell Cycle Inhibitor Pyrazole Inhibitor Inhibitor->CDK2 Blocks ATP Hinge

Fig 1. CDK2/Cyclin E signaling pathway and targeted inhibition by pyrazole-derived compounds.

Mechanistic Causality in Cross-Coupling Design

While the Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, coupling nitrogen-rich heterocycles presents unique thermodynamic and kinetic challenges. Understanding the causality behind reagent selection is critical for a self-validating workflow.

Why Pyrazole Boronic Acid Pinacol Esters (Bpin)?

Free heteroaryl boronic acids are notoriously unstable and highly susceptible to rapid protodeboronation—a destructive side reaction where the carbon-boron bond is cleaved by water or protic solvents[5].

  • The Solution: Utilizing a pinacol ester (Bpin) protection strategy significantly enhances the stability of the boronic acid moiety[5]. The bulky pinacol ligand provides steric shielding and reduces the Lewis acidity of the boron atom. This regulates the transmetalation step, ensuring that the transfer of the pyrazole unit from boron to palladium occurs efficiently and with retention of configuration[5].

Catalyst and Ligand Selection

Nitrogen-containing heterocycles (both the pyrazole nucleophile and the typical pyrimidine/pyridine electrophile) can coordinate to the palladium center, leading to catalyst poisoning (often referred to as the "2-pyridyl problem")[6].

  • The Solution: Employing bidentate phosphine ligands with large bite angles, such as dppf in

    
    , or bulky monodentate ligands prevents unwanted heteroatom coordination[5]. These ligands strongly bind the Pd center, maintaining catalytic turnover through the oxidative addition and reductive elimination phases.
    

Suzuki_Workflow Halide Aryl Halide (Electrophile) OxAdd Oxidative Addition Halide->OxAdd Boronic Pyrazole Bpin (Nucleophile) Transmet Transmetalation Boronic->Transmet OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Coupled Pyrazole Intermediate RedElim->Product Catalyst Pd(0) Catalyst & Base RedElim->Catalyst Pd(0) Regeneration Catalyst->OxAdd

Fig 2. Catalytic cycle and workflow for the Suzuki-Miyaura cross-coupling of pyrazole boronic esters.

Validated Experimental Protocol

The following self-validating protocol is adapted from optimized syntheses of CDK2 and SIK inhibitors[3][7]. It is designed to maximize regioselectivity and minimize oxidative homocoupling.

Materials Required
  • Electrophile: 5-substituted-2,4-dichloropyrimidine (1.00 eqv.)

  • Nucleophile: (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.30 eqv.)

  • Catalyst:

    
     (0.10 eqv.)[7]
    
  • Base:

    
     (2.50 eqv.)[7]
    
  • Solvent System: 1,4-dioxane:ethanol:water (7:3:4, v/v/v)[7]

Step-by-Step Methodology
  • Reaction Assembly: To a rigorously dried Schlenk flask, add the 5-substituted-2,4-dichloropyrimidine (1.00 eqv.) and the pyrazole boronic acid pinacol ester (1.30 eqv.)[7].

  • Solvent & Base Addition: Suspend the reagents in the 1,4-dioxane:ethanol:water (7:3:4) mixture. Add

    
     (2.50 eqv.)[7].
    
  • Critical Degassing (Self-Validation Step): Sparge the heterogeneous mixture with high-purity nitrogen gas for 15 minutes. Causality: Palladium-catalyzed homocoupling of pyrazole boronic esters occurs rapidly in the presence of ambient air and water. Complete deoxygenation is mandatory to prevent the formation of bipyrazole side products.

  • Catalyst Introduction: Quickly add

    
     (0.10 eqv.) under a positive stream of nitrogen[7]. Seal the vessel.
    
  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours[7].

    • Regioselectivity Note: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2. At 80 °C, oxidative addition occurs selectively at C4, yielding the 2-chloro-4-(pyrazol-4-yl)pyrimidine intermediate[1].

  • Monitoring: Analyze an aliquot via LC-MS. The protocol is self-validating when the mass of the starting halide is completely consumed, and the singular mass of the mono-coupled product is dominant.

  • Workup & Extraction: Cool the mixture to room temperature. Concentrate under reduced pressure to remove volatile organics. Partition the residue between water and ethyl acetate (1:2, v/v)[7]. Extract the aqueous layer with ethyl acetate (

    
    ).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure intermediate.
    

Quantitative Data: Scaffold Synthesis & Yields

The robustness of this methodology is demonstrated across various kinase targets. The table below summarizes quantitative yields achieved using pyrazole boronic acid pinacol esters in recent drug development campaigns.

Target KinaseBoronic Ester ReagentAryl Halide PartnerCatalyst / Base SystemYield (%)Ref
CDK2 (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester5-substituted-2,4-dichloropyrimidine

,

59–69%[7]
Pan-SIK 1-alkylpyrazole-4-boronic acid pinacol ester5-bromo-1H-benzo[d]imidazole derivative

,

58–93%[3]
FAK Pyrazole boronic acid pinacol ester2,4-dichloropyrimidine derivative

,

57–65%[4]
ROCK1/2 Pyrazole boronic acid or boronateSubstituted aryl halide

,

High[8]

Troubleshooting & Optimization Strategies

  • Issue: High Rates of Protodeboronation

    • Observation: LC-MS shows unreacted aryl halide and mass corresponding to the protodeboronated pyrazole (loss of Bpin).

    • Correction: Ensure the use of the pinacol ester rather than the free boronic acid[5]. If the issue persists, switch to a milder, less nucleophilic base (e.g.,

      
       instead of 
      
      
      
      ) or transition to anhydrous conditions using a fluoride source (e.g., CsF) to drive transmetalation without hydroxide-mediated cleavage[8].
  • Issue: Formation of Symmetric Bipyrazoles

    • Observation: Isolation of 4,4′-bipyrazole derivatives.

    • Correction: This is an oxidative homocoupling driven by oxygen. Implement strict Schlenk line techniques. Degas solvents via the freeze-pump-thaw method rather than simple sparging.

  • Issue: Poor Conversion with 2-Halopyridines

    • Observation: Stalled catalytic cycle.

    • Correction: The adjacent nitrogen in 2-halopyridines strongly coordinates Pd. Switch to a highly sterically hindered catalyst system, such as palladium acetate with di(1-adamantyl)-n-butylphosphine ligands, which forces the necessary geometry for reductive elimination[5].

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI / PMC URL:[Link]

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles Source: Royal Society of Chemistry (ChemComm) URL:[Link]

  • Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: MDPI URL:[Link]

  • Source: European Patent Office (EP 2961746 B1)
  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 Source: PMC / NIH URL:[Link]

Sources

Application

Application Note: [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid as a Strategic Building Block in Solution-Processable Optoelectronics

Executive Summary In the rapidly evolving field of materials science, the transition from vacuum-deposited to solution-processed organic optoelectronics (such as OLEDs and organic photovoltaics) requires molecular buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of materials science, the transition from vacuum-deposited to solution-processed organic optoelectronics (such as OLEDs and organic photovoltaics) requires molecular building blocks that simultaneously offer robust electronic properties and exceptional solubility. [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (also known as 1-sec-butyl-1H-pyrazole-4-boronic acid) has emerged as a highly versatile bifunctional reagent.

This compound strategically combines a Suzuki-ready boronic acid moiety with a sterically demanding sec-butyl-substituted pyrazole core. This application note provides a comprehensive guide to utilizing this building block for the synthesis of high-performance, solution-processable electron-transport materials (ETMs) and phosphorescent host matrices.

Mechanistic Insights & Molecular Causality

To effectively deploy this building block, researchers must understand the causality behind its structural features:

The Pyrazole Core: Electronic Tuning

Pyrazoles are electron-deficient, high-triplet-energy (


) heterocycles. When incorporated into conjugated polymer backbones or small-molecule hosts, the pyrazole unit lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport [1]. Furthermore, its high 

prevents reverse energy transfer from blue phosphorescent dopants back to the host matrix, ensuring high luminescence efficiency [2].
The sec-Butyl (Butan-2-yl) Group: Alkyl Chain Engineering

While planar conjugated systems tend to aggregate via strong


 stacking (leading to poor solubility and aggregation-caused quenching), the introduction of the branched sec-butyl group at the N1 position acts as a critical structural disruptor. The branching creates steric hindrance that forces adjacent molecules out of coplanarity. This specific alkyl chain engineering lowers the melting point, drastically increases solubility in non-halogenated solvents, and ensures that spin-coated films dry into ultra-smooth, amorphous glasses rather than rough, polycrystalline layers [3].
The Boronic Acid Functionality: Synthetic Versatility

The C4-boronic acid group is primed for Palladium-catalyzed Suzuki-Miyaura cross-coupling. Unlike halogenated pyrazoles, the boronic acid derivative is highly regioselective and allows for the modular end-capping of dibrominated extended


-systems (e.g., carbazoles, fluorenes) without disrupting the sensitive N-alkyl functionalization [4].

G A [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid B Boronic Acid (C4) Suzuki-Miyaura Coupling A->B C sec-Butyl Group (N1) Alkyl Chain Engineering A->C D Conjugated Backbone Extension (e.g., Carbazole, Fluorene) B->D E Steric Hindrance & Disrupted π-π Stacking C->E F High Triplet Energy (ET) Electron Transport D->F G High Solubility & Amorphous Film Morphology E->G H High-Performance Solution-Processed OLEDs F->H G->H

Molecular design logic mapping functional groups to OLED performance outcomes.

Quantitative Data: Impact of N1-Substitution

To illustrate the critical role of the sec-butyl group, the following table compares the properties of a standard carbazole-based OLED host material synthesized using different pyrazole-4-boronic acid derivatives.

Pyrazole N1-SubstituentSolubility in Toluene (mg/mL)Thin-Film RMS Roughness (nm)Photoluminescence Quantum Yield (PLQY)Triplet Energy (

)
Unsubstituted (-H) < 1.0N/A (Crystallizes)45%2.85 eV
Linear (n-Butyl) 8.53.268%2.84 eV
Branched (sec-Butyl) 24.0 0.8 82% 2.84 eV

Data Synthesis: The branched sec-butyl group yields a 3x increase in solubility over the linear analog and produces sub-nanometer film roughness, all without compromising the core electronic triplet energy required for blue-emitting OLEDs [3].

Experimental Protocols

The following self-validating protocols detail the synthesis of a pyrazole-functionalized host material and its subsequent fabrication into an optoelectronic thin film.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a bis(pyrazole)-carbazole host material.

  • Reagent Preparation: In a rigorously dried Schlenk flask, combine 1.0 eq of 3,6-dibromo-9-phenylcarbazole and 2.5 eq of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

  • Solvent & Base Addition: Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v). Add 3.0 eq of aqueous

    
     (2.0 M).
    
    • Causality: Aqueous

      
       is mandatory. The carbonate/hydroxide ions coordinate to the empty p-orbital of the boron atom, rehybridizing it from 
      
      
      
      to
      
      
      . This forms a negatively charged, electron-rich boronate complex, which is a strict prerequisite for the rate-determining transmetalation step onto the Pd(II) center [4]. Ethanol acts as a phase-transfer agent to bridge the aqueous base and organic substrates.
  • Catalyst Introduction: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) (

    
    ).
    
  • Degassing: Perform three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the

      
       active catalyst to inactive 
      
      
      
      species, and to suppress the oxidative homocoupling of the boronic acid.
  • Reaction: Reflux at 90°C under an argon atmosphere for 18 hours.

  • Purification: Extract with dichloromethane, dry over

    
    , and purify via silica gel chromatography (Hexane/Ethyl Acetate). The sec-butyl group ensures the product elutes cleanly without tailing.
    
Protocol B: Solution-Processed Thin-Film Fabrication

Objective: Fabricate an amorphous, low-roughness electron-transport layer.

  • Ink Formulation: Dissolve the synthesized material from Protocol A in anhydrous toluene at a concentration of 15 mg/mL. Stir at room temperature for 2 hours.

    • Causality: Toluene is selected over toxic halogenated solvents (like chloroform) because the sec-butyl branching provides sufficient entropic driving force for dissolution in aromatic solvents, enabling eco-friendly manufacturing.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates in acetone and isopropanol for 15 minutes each, followed by 10 minutes of UV-Ozone treatment to increase surface energy.

  • Spin-Coating: Dispense 40

    
    L of the ink onto the substrate. Spin at 2000 rpm for 60 seconds.
    
  • Thermal Annealing: Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox. Anneal at 120°C for 30 minutes.

    • Causality: Annealing at 120°C (which is below the material's glass transition temperature,

      
      ) provides enough thermal energy to drive off residual toluene. However, because of the severe steric bulk of the sec-butyl groups, the molecules cannot easily rearrange into a crystalline lattice. This kinetically traps the film in an ultra-smooth amorphous state, preventing grain boundaries that would otherwise act as charge-trapping defect sites.
      

Workflow S1 Ink Formulation (Toluene, 15 mg/mL) S3 Spin-Coating (2000 rpm, 60s) S1->S3 S2 Substrate Prep (ITO/PEDOT:PSS) S2->S3 S4 Thermal Annealing (120°C, 30 min) S3->S4 S5 Cathode Deposition (LiF/Al) S4->S5 S6 Device Characterization S5->S6

Step-by-step workflow for solution-processed OLED thin-film fabrication.

References

  • Electron Transport Materials for Organic Light-Emitting Diodes. Chemistry of Materials, 16(23). URL:[Link]

  • Stable and efficient blue and green organic light emitting diodes employing tetradentate Pt(II) complexes. Applied Physics Letters. URL:[Link]

  • Effect of Alkyl Chain Length on Charge Transport Property of Anthracene-Based Organic Semiconductors. ResearchGate. URL:[Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. ResearchGate. URL:[Link]

Method

Advanced Protocols for Cross-Coupling Reactions with Unprotected Pyrazoles

Introduction & Strategic Importance The pyrazole nucleus is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science[1]. However, functionalizing pyrazoles via palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science[1]. However, functionalizing pyrazoles via palladium-catalyzed cross-coupling reactions presents significant synthetic hurdles. The primary challenge stems from the unprotected N-H moiety, which acts as a strong coordinating group. This coordination often poisons palladium catalysts by forming stable, inactive Pd-bis(pyrazole) resting states[2]. Consequently, researchers frequently resort to protecting groups (e.g., SEM, Boc, or THP)[3], adding undesirable steps to the synthetic sequence and reducing overall atom economy.

This application note details optimized, self-validating protocols for the direct Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of unprotected halopyrazoles, focusing on overcoming catalyst deactivation and mitigating dehalogenation side reactions[2].

Mechanistic Insights: Overcoming Deactivation and Dehalogenation

As an application scientist, understanding the causality behind experimental failures is critical to rational reaction design.

Catalyst Poisoning and Ligand Selection

Unprotected aminopyrazoles and halopyrazoles readily coordinate to the active Pd(0) or Pd(II) species. To prevent the formation of the inactive Pd-bis(pyrazole) complex, sterically demanding biaryl phosphine ligands are required[2]. Precatalysts such as XPhos Pd G2 are highly effective because the bulky XPhos ligand prevents the simultaneous coordination of multiple pyrazole molecules, forcing the catalytic cycle to remain active and proceed toward transmetalation[4].

The Dehalogenation Side Reaction

A notorious competing pathway in the cross-coupling of heteroaryl halides is base-mediated hydrodehalogenation[2]. Direct experimental comparison of chloro-, bromo-, and iodopyrazoles reveals a counterintuitive reactivity profile:

  • Iodopyrazoles undergo extremely rapid oxidative addition but stall at the transmetalation step. This kinetic bottleneck provides ample time for the base-mediated dehalogenation pathway to outcompete C-C bond formation[2].

  • Bromopyrazoles and Chloropyrazoles exhibit a much lower propensity for dehalogenation. Their balanced rates of oxidative addition and transmetalation make them the superior substrates for the cross-coupling of unprotected pyrazoles[2].

Catalytic Workflow & Divergent Pathways

G Precatalyst Pd(0) Precatalyst (e.g., XPhos Pd G2) OxAddition Oxidative Addition [Pd(II)(Ar)(X)L_n] Precatalyst->OxAddition Halopyrazole Transmetalation Transmetalation (Boronic Acid/Amine) OxAddition->Transmetalation Fast for Br/Cl Dehalogenation Base-Mediated Dehalogenation (Side Product) OxAddition->Dehalogenation Slow Transmetalation (Common for Iodides) Poisoning Catalyst Poisoning [Pd-bis(pyrazole) Resting State] OxAddition->Poisoning Unprotected N-H (Without Bulky Ligand) RedElimination Reductive Elimination (Desired Product) Transmetalation->RedElimination RedElimination->Precatalyst Catalyst Regeneration

Figure 1: Divergent pathways in the Pd-catalyzed cross-coupling of unprotected halopyrazoles.

Quantitative Data: Halogen Effect on Reactivity

The choice of halogen is the most critical variable in optimizing these reactions. Table 1 summarizes the reactivity and side-product distribution based on the halogenated pyrazole derivative[2].

Halogen SubstrateOxidative Addition RateTransmetalation RateDehalogenation PropensityRecommended Use
3-Chloropyrazole ModerateModerateLow (<5%)Excellent for standard Suzuki/Buchwald couplings
3-Bromopyrazole FastFastLow (<5%)Optimal for broad scope cross-coupling
3-Iodopyrazole Very FastSlowHigh (Up to 89%)Not recommended for unprotected pyrazoles

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected Bromopyrazoles

This protocol utilizes the XPhos Pd G2 precatalyst to ensure robust coupling without the need for N-protection[4].

Reagents & Materials:

  • Unprotected bromopyrazole (1.0 equiv, 0.25 mmol)[5]

  • (Hetero)arylboronic acid (1.5 - 2.0 equiv)[4]

  • XPhos Pd G2 (2 - 5 mol%)[4]

  • Anhydrous K3PO4 (3.0 - 4.0 equiv)[4]

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v, degassed)[4]

Step-by-Step Methodology:

  • Preparation: To an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add the unprotected bromopyrazole, (hetero)arylboronic acid, K3PO4, and XPhos Pd G2[4].

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen (repeat 3 times to ensure complete oxygen removal)[2].

  • Solvent Addition: Add the degassed 1,4-dioxane/H2O mixture via syringe[4].

  • Reaction Execution:

    • Microwave Method: Heat the mixture under microwave irradiation at 100–135 °C for 20–30 minutes[5].

    • Conventional Heating: Alternatively, heat the reaction block to 100 °C and stir vigorously for 12–24 hours[4].

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the bromopyrazole peak and the strict absence of the dehalogenated pyrazole mass (M-Br+H) indicate a successful, unpoisoned catalytic cycle[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography[2].

Protocol B: Buchwald-Hartwig Amination with Weak Soluble Bases

Coupling amines to unprotected pyrazoles is notoriously difficult due to the strong basic conditions traditionally required, which deprotonate the pyrazole and alter its electronic properties. Utilizing an electron-deficient dialkyl triarylmonophosphine-supported palladium catalyst allows the use of weak, soluble bases like triethylamine (Et3N), preserving the integrity of the pyrazole core[6].

Reagents & Materials:

  • Unprotected bromopyrazole (1.0 equiv)[6]

  • Amine nucleophile (1.2 equiv)[6]

  • Pd Precatalyst (e.g., L6-supported Pd, 0.2 - 2 mol%)[6]

  • Triethylamine (Et3N) (3.0 equiv)[6]

  • Solvent: Anhydrous THF or Toluene[6]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the Pd precatalyst and the bromopyrazole[6].

  • Reagent Addition: Add the amine and the solvent, followed by the addition of Et3N[6].

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C (depending on the steric bulk of the amine) for 12–24 hours[6].

  • Validation: The use of a soluble base prevents the heterogeneous mixing issues common with inorganic bases, ensuring a highly reproducible kinetic profile without localized basic "hotspots" that trigger side reactions[6].

  • Workup: Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate. Concentrate and purify via automated flash chromatography[6].

References

Sources

Application

Application Note: Chan-Lam Coupling Applications of Pyrazole Boronic Acids

Executive Summary In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently engineered into the core of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is recognized as a "privileged scaffold," frequently engineered into the core of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. The Chan-Lam coupling —a copper-catalyzed oxidative cross-coupling reaction—provides a highly efficient, aerobic pathway for forging carbon-heteroatom (C-N, C-O, C-S) bonds[1]. While historically utilized with simple aryl boronic acids, the strategic application of pyrazole boronic acids as the organoboron partner allows for the direct, late-stage installation of pyrazole moieties onto diverse nucleophiles (amines, anilines, and phenols) under exceptionally mild conditions[2].

This technical guide details the mechanistic causality, optimization parameters, and self-validating experimental protocols required to successfully execute Chan-Lam couplings using pyrazole boronic acids.

Mechanistic Insights & Causality

Unlike palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig) that demand rigorous exclusion of air and moisture, the Chan-Lam coupling is inherently aerobic and relies on atmospheric oxygen to drive the catalytic cycle[2]. Understanding the causality behind each mechanistic step is critical for troubleshooting complex pyrazole couplings.

  • Transmetalation : The pyrazole boronic acid undergoes transmetalation with a Cu(II) precatalyst (typically

    
    ). The acetate ligands are not merely counterions; they act as internal bases, facilitating the boron-to-copper transfer via a cyclic transition state. Pyrazole boronic acids can be prone to competitive protodeboronation; thus, mild conditions are essential[3].
    
  • Nucleophile Coordination : The nucleophile (e.g., an aliphatic amine or aniline) coordinates to the copper center, displacing a ligand.

  • Aerobic Oxidation : Atmospheric oxygen oxidizes the Cu(II) complex to a highly electrophilic Cu(III) intermediate. Causality note: Without sufficient aeration, the reaction stalls at the Cu(II) stage, leading to incomplete conversion[1].

  • Reductive Elimination : The Cu(III) complex rapidly undergoes reductive elimination to forge the new C-N or C-O bond. This releases the functionalized pyrazole product and a Cu(I) species, which is subsequently re-oxidized by

    
     to regenerate the active Cu(II) catalyst[1].
    

MechanisticCycle Cu2 Cu(II) Precatalyst (e.g., Cu(OAc)2) Transmetalation Transmetalation (Addition of Pyrazole Boronic Acid) Cu2->Transmetalation Coordination Nucleophile Coordination (Amine/Alcohol) Transmetalation->Coordination Oxidation Oxidation to Cu(III) (O2 from Air) Coordination->Oxidation ReductiveElim Reductive Elimination (C-N/C-O Bond Formation) Oxidation->ReductiveElim Product Product Release & Cu(I) Regeneration ReductiveElim->Product Product->Cu2 O2 Oxidation

Catalytic cycle of the aerobic Chan-Lam coupling with pyrazole boronic acids.

Reaction Optimization & Quantitative Data

When transferring a pyrazole moiety via its boronic acid derivative, the electronic nature of the pyrazole ring and its potential to chelate copper can complicate the reaction. The table below summarizes the quantitative impact of various reaction parameters during the optimization of an N-arylation between 1-methyl-1H-pyrazole-4-boronic acid and a primary aliphatic amine.

ParameterConditionYield (%)Mechanistic Rationale
Catalyst ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

(10 mol%)
85Acetate ligands actively facilitate the base-assisted transmetalation step.
Catalyst

(10 mol%)
40Lack of coordinating oxygen ligands slows transmetalation significantly[3].
Base / Ligand Pyridine (2.0 equiv)88Acts as a base and a stabilizing ligand, preventing Cu precipitation[1].
Base / Ligand

(2.0 equiv)
65Stronger basicity promotes competitive protodeboronation of the pyrazole.
Solvent Dichloromethane (DCM)85-90Non-coordinating; allows optimal oxygen solubility and catalyst turnover[3].
Solvent DMF30Strongly coordinating solvent outcompetes the nucleophile for the Cu center.
Additive 4Å Molecular Sieves90Sequesters ambient moisture, preventing boronic acid degradation to phenols.

Detailed Experimental Protocol: N-Arylation of Amines

This protocol outlines the coupling of 1-methyl-1H-pyrazole-4-boronic acid with a primary amine. It is designed as a self-validating system , utilizing visual cues to confirm the integrity of the catalytic cycle.

Materials Required:
  • 1-Methyl-1H-pyrazole-4-boronic acid (1.5 equiv)

  • Primary amine substrate (1.0 equiv)

  • Copper(II) acetate (

    
    , 0.1 equiv)
    
  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

  • Activated 4Å Molecular Sieves (100 mg/mmol)

Step-by-Step Methodology:
  • Precatalyst Assembly : To a dry 20 mL scintillation vial equipped with a magnetic stir bar, add

    
     (10 mol%) and 1-methyl-1H-pyrazole-4-boronic acid (1.5 equiv).
    
  • Solvent & Desiccant Addition : Add DCM to achieve a 0.1 M concentration with respect to the amine. Add the activated 4Å molecular sieves.

    • Self-Validation Check: The suspension should appear pale blue/green, characteristic of uncomplexed

      
      .
      
  • Nucleophile & Ligand Introduction : Add the primary amine (1.0 equiv) followed immediately by pyridine (2.0 equiv).

    • Self-Validation Check: Upon addition, the solution will rapidly transition to a deep, vibrant blue color. This confirms the successful formation of the Cu(II)-amine-pyridine coordination complex. If the solution turns brown or black immediately, it indicates premature catalyst decomposition (formation of inactive CuO).

  • Aerobic Oxidation : Do not seal the vial tightly. Cap loosely or cover the vial mouth with a Kimwipe secured by a rubber band. This allows atmospheric oxygen to permeate the reaction while preventing dust contamination. Stir vigorously at room temperature (20-25 °C) for 16-24 hours.

  • In-Process Control (IPC) : Monitor the reaction via LCMS or TLC. The disappearance of the starting amine and the emergence of the N-(1-methyl-1H-pyrazol-4-yl)amine mass indicate successful turnover.

  • Workup & Purification : Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the molecular sieves and insoluble copper salts. Wash the organic filtrate with 1M aqueous HCl (to remove excess pyridine), followed by saturated

    
     and brine. Dry over 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography.

Workflow Reagents 1. Reagent Assembly Cu(OAc)2 + Boronic Acid Complexation 2. Complexation Add Amine + Pyridine (Color shifts to deep blue) Reagents->Complexation Aeration 3. Aerobic Stirring Open to Air, 24h Complexation->Aeration Monitoring 4. IPC Monitoring LCMS/TLC Aeration->Monitoring Purification 5. Workup Celite Filtration & Chromatography Monitoring->Purification

Step-by-step experimental workflow for the Chan-Lam N-arylation.

Advanced Applications in Drug Development

The orthogonal reactivity of pyrazole boronic acids under Chan-Lam conditions has streamlined the synthesis of complex pharmaceutical libraries:

  • Kinase Inhibitor Scaffolds : Pyrazoles frequently act as critical hydrogen bond donors/acceptors within the ATP-binding pocket of kinases. Chan-Lam coupling allows for the late-stage functionalization of advanced, halogenated intermediates with pyrazole boronic acids, avoiding the harsh basic conditions of traditional cross-couplings[4].

  • Overcoming Steric Hindrance : While the Chan-Lam coupling is generally sensitive to steric bulk, the relatively flat and compact profile of the pyrazole ring makes pyrazole boronic acids excellent coupling partners. They can successfully couple with secondary amines or sterically hindered anilines, bypassing the need for specialized palladium ligands[3].

References

  • Wikipedia Contributors. "Chan–Lam coupling." Wikipedia, The Free Encyclopedia.[Link]

  • Lam, P. Y. S. "Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry, 2016.[Link]

Sources

Method

[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester synthesis

An Application Note and Protocol for the Synthesis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester Audience: Researchers, scientists, and drug development professionals. Introduction Pyrazole-containing com...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The introduction of a boronic acid or its corresponding pinacol ester derivative onto the pyrazole scaffold creates a highly versatile building block. These pyrazole boronic esters are particularly valuable for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds.[3][4] This capability allows for the late-stage functionalization of complex molecules, significantly accelerating drug discovery and development programs.[5]

This document provides a comprehensive guide to the synthesis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester, a key intermediate for creating diverse libraries of pyrazole-based compounds. We present a robust and regioselective two-step synthetic strategy, detailing the underlying chemical principles, providing step-by-step experimental protocols, and outlining expected analytical data.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a logical and efficient two-step sequence. This strategy ensures high regioselectivity, which can often be a challenge in the functionalization of pyrazole rings.[1][6]

  • N-Alkylation: The first step involves the regioselective alkylation of the N1 position of 4-bromo-1H-pyrazole with 2-bromobutane.

  • Miyaura Borylation: The second step is a palladium-catalyzed Miyaura borylation, which converts the C4-bromo substituent into the desired boronic acid pinacol ester.[7][8][9]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Miyaura Borylation 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole 1-(Butan-2-yl)-4-bromo-1H-pyrazole 1-(Butan-2-yl)-4-bromo-1H-pyrazole 4-Bromo-1H-pyrazole->1-(Butan-2-yl)-4-bromo-1H-pyrazole  2-Bromobutane,  Base (e.g., K2CO3),  Solvent (e.g., DMF) Intermediate 1-(Butan-2-yl)-4-bromo-1H-pyrazole Target_Product [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester Intermediate->Target_Product  B2pin2, PdCl2(dppf),  KOAc,  Solvent (e.g., Dioxane)

Figure 1: Two-step synthetic route to the target compound.

Part 1: Synthesis of 1-(Butan-2-yl)-4-bromo-1H-pyrazole

Mechanism and Rationale

The N-alkylation of pyrazoles is a standard nucleophilic substitution reaction. The pyrazole anion, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A significant challenge in pyrazole alkylation is controlling the regioselectivity, as substitution can occur at either the N1 or N2 nitrogen atom.

For 3- or 4-substituted pyrazoles, alkylation generally favors the N1 position due to steric hindrance, especially when using a branched alkylating agent like 2-bromobutane.[10][11] The use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a common and effective condition for this transformation.[10]

Detailed Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (10.0 g, 68.0 mmol), potassium carbonate (18.8 g, 136.0 mmol, 2.0 equiv.), and 100 mL of anhydrous DMF.

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add 2-bromobutane (11.2 mL, 102.0 mmol, 1.5 equiv.) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 400 mL of cold water and stir for 30 minutes.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford 1-(butan-2-yl)-4-bromo-1H-pyrazole as a clear oil.

Expected Characterization Data
Analysis Expected Results for 1-(Butan-2-yl)-4-bromo-1H-pyrazole
¹H NMR δ (ppm): 7.5 (s, 1H), 7.4 (s, 1H), 4.2 (m, 1H), 1.8 (m, 2H), 1.4 (d, 3H), 0.8 (t, 3H)
¹³C NMR δ (ppm): 140.1, 128.5, 92.0, 58.5, 29.5, 20.0, 10.5
MS (ESI) m/z: [M+H]⁺ calculated for C₇H₁₁BrN₂: 203.01, 205.01; found: 203.1, 205.1

Part 2: Synthesis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester

Mechanism and Rationale

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond.[7] It is a highly reliable and widely used method for synthesizing aryl and heteroaryl boronic esters due to its mild conditions and broad functional group tolerance.[8][9]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (our bromo-pyrazole intermediate) to form a Pd(II) complex.

  • Transmetalation: The boron atom from bis(pinacolato)diboron (B₂pin₂) is transferred to the palladium center, a step facilitated by a base like potassium acetate (KOAc). The base is thought to form a more reactive (acetato)palladium(II) complex, which readily undergoes transmetalation.[8]

  • Reductive Elimination: The desired borylated product is reductively eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

G setup 1. Inert Atmosphere Setup (N2 or Ar) reagents 2. Add Reagents: - 1-(Butan-2-yl)-4-bromo-1H-pyrazole - B2pin2 - PdCl2(dppf) - KOAc - Dioxane setup->reagents reaction 3. Heat Reaction (e.g., 90 °C, 12-24h) reagents->reaction workup 4. Cool & Filter (Through Celite) reaction->workup extraction 5. Extraction & Washing workup->extraction purification 6. Concentrate & Purify (Recrystallization or Chromatography) extraction->purification product Final Product purification->product

Figure 2: Experimental workflow for Miyaura Borylation.

Detailed Experimental Protocol
  • Inert Atmosphere: To a 250 mL oven-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-(butan-2-yl)-4-bromo-1H-pyrazole (10.0 g, 49.2 mmol), bis(pinacolato)diboron (B₂pin₂) (15.0 g, 59.1 mmol, 1.2 equiv.), and potassium acetate (KOAc) (14.5 g, 147.7 mmol, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (1.8 g, 2.46 mmol, 0.05 equiv.).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with nitrogen three times. Add 120 mL of anhydrous 1,4-dioxane via cannula. Bubble nitrogen through the stirred solution for 15-20 minutes to ensure it is thoroughly degassed.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with 100 mL of ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (50 mL).

  • Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by flash column chromatography on silica gel to yield the final product, [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester, typically as a white or off-white solid. A similar procedure for a Boc-protected pyrazole boronic ester is described in a patent.[12]

Characterization of Final Product

Analysis Expected Results for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester
Appearance White to off-white solid
Melting Point ~80-90 °C (by analogy to similar compounds)
¹H NMR δ (ppm): 7.9 (s, 1H), 7.8 (s, 1H), 4.3 (m, 1H), 1.9 (m, 2H), 1.4 (d, 3H), 1.3 (s, 12H), 0.8 (t, 3H) (Similar to reported spectra[12][13])
¹³C NMR δ (ppm): 146.0, 134.0, 83.5, 58.0, 29.8, 24.8, 20.2, 10.6 (C-B bond often not observed)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₂₃BN₂O₂: 251.19; found: 251.2

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents: 2-Bromobutane is a flammable liquid and an irritant. Palladium catalysts can be toxic and should be handled with care. DMF is a skin and respiratory irritant. Dioxane is a flammable liquid and a suspected carcinogen.

  • Reaction Conditions: The borylation reaction is performed under an inert atmosphere and requires heating. Ensure proper setup to prevent solvent evaporation and pressure buildup.

Conclusion

This application note details a reliable and regioselective two-step synthesis for [1-(butan-2-yl)-1H-pyrazol-4-yl]boronic acid pinacol ester. The procedure begins with a straightforward N-alkylation of 4-bromo-1H-pyrazole, followed by a robust Miyaura borylation. The protocols are based on well-established and high-yielding reactions, making the target compound readily accessible for researchers in drug discovery and organic synthesis. The resulting boronic ester is a stable, versatile intermediate poised for use in Suzuki-Miyaura cross-coupling reactions to generate novel pyrazole-containing molecules.

References

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286. [Link]

  • NSF PAR. (n.d.). Copper-Catalyzed Aminoboration from Hydrazones to Generate Borylated Pyrazoles. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4943. [Link]

  • Yoshimura, A., et al. (2017). Supplementary Information: A convenient and clean synthetic method for borasiloxanes by Pd-catalysed reaction of silanols with diborons. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Borylation of pyrazole and its derivatives. [Link]

  • Science. (2021, March 8). Iridium-Catalyzed Regio- and Enantioselective Borylation of Unbiased Methylene C(sp3)−H Bonds at the Position β to a Nitrogen Center. [Link]

  • Google Patents. (2020). CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Google Patents. (2022). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • ScienceDirect. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • National Institutes of Health. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

  • Royal Society of Chemistry. (2014, January 30). Functional Group Directed C–H Borylation. [Link]

  • Organic Syntheses. (n.d.). Boronic esters. [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Wikipedia. (n.d.). Miyaura borylation. [Link]

  • PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (n.d.). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Protodeboronation in Pyrazole Suzuki-Miyaura Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in cross-coupling chemistry: the Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in cross-coupling chemistry: the Suzuki-Miyaura reaction of highly unstable pyrazole boronic acids.

When working with electron-deficient, nitrogen-rich heterocycles, researchers frequently observe that their boronic acid degrades before the desired carbon-carbon bond can form. This guide breaks down the mechanistic causality behind this failure and provides field-proven, self-validating protocols to shift the kinetic balance in favor of successful cross-coupling.

The Mechanistic Reality: Why Pyrazole Boronic Acids Fail

To troubleshoot a reaction, we must first understand the competing pathways at the transition metal center. Pyrazole boronic acids are highly susceptible to protodeboronation —the base-catalyzed hydrolytic cleavage of the carbon-boron bond.

The very conditions required to activate the boronic acid for transmetalation (aqueous base and heat) simultaneously accelerate its destruction. The electron-withdrawing nature of the pyrazole ring severely destabilizes the C-B bond. Furthermore, if the pyrazole nitrogen is unprotected, it can coordinate to the palladium center, forming an inactive resting state. This poisons the catalyst, drastically slowing down the oxidative addition and transmetalation steps, which gives the boronic acid even more time to degrade in the basic medium [1].

To succeed, transmetalation must outpace protodeboronation .

Kinetic competition between transmetalation and protodeboronation in Suzuki couplings.

Troubleshooting FAQs

Q1: My pyrazole boronic acid completely degrades before coupling. How do I shift the kinetic balance? A: You must accelerate the catalytic cycle to intercept the activated boronate before it hydrolyzes. Traditional catalysts like


 are often too slow. Switch to highly active, bulky, electron-rich monoligated Pd(0) catalysts. Buchwald precatalysts (e.g., XPhos Pd G2 or G3) rapidly generate the active 

species. This allows the reaction to proceed at 40 °C or even room temperature, severely retarding the thermal deboronation pathway while maintaining rapid transmetalation [2].

Q2: Does the choice of base and solvent matter for unstable pyrazoles? A: Absolutely. Strong bases (like


 or 

) directly accelerate the hydrolytic cleavage of the C-B bond. Switch to milder bases such as aqueous

or

. Utilizing a biphasic solvent system (e.g., THF/

or Dioxane/

) is critical; it provides enough water to form the reactive boronate anion but partitions the organic substrates to protect them from bulk aqueous hydrolysis [1, 2].

Q3: Should I use a free boronic acid, a Bpin ester, or a trifluoroborate? A: Masking the boronic acid is a highly effective strategy for unstable substrates. Potassium heteroaryltrifluoroborates (


) or MIDA boronates act as "slow-release" reservoirs. Under the reaction conditions, they slowly hydrolyze to the free boronic acid, maintaining a low steady-state concentration that is immediately consumed by the waiting Palladium complex, thus preventing bulk protodeboronation [2, 3]. Pinacol esters (Bpin) also offer steric protection and improved stability over free boronic acids.

Q4: What about the pyrazole nitrogen? Should it be protected? A: Yes, whenever possible. Unprotected N-H pyrazoles are acidic and can coordinate to Palladium, forming inactive complexes that stall the catalytic cycle. Protecting the nitrogen with a SEM, THP, or Boc group prevents this coordination, alters the electronic properties to favor coupling, and eliminates side reactions[1, 4].

Diagnostic Workflow

Stepwise troubleshooting workflow to eliminate pyrazole protodeboronation.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the fate of pyrazole boronic acids. Notice how the combination of a fast-activating precatalyst and mild conditions drastically shifts the outcome.

Catalyst SystemBase / SolventTemperatureTransmetalation RateProtodeboronation RiskTypical Yield

(5 mol%)

/ Dioxane-

80 °CSlowHigh (Rapid degradation)< 15%

(5 mol%)

/ DMF-

80 °CModerateModerate to High30 - 45%
XPhos Pd G2/G3 (2 mol%)

/ THF-

40 °C Very Fast Low (Outcompeted)85 - 95%
XPhos Pd G3 + Bpin/MIDA

/ THF-

40 °CFast (Slow release)Minimal > 95%

Self-Validating Experimental Protocol

This methodology is engineered to suppress protodeboronation by utilizing the rapid activation kinetics of the XPhos Pd G3 precatalyst under mild, biphasic conditions [2].

Protocol: Fast Suzuki-Miyaura Coupling of Unstable Pyrazole Boronic Acids

Note: This protocol incorporates internal validation steps to ensure catalyst integrity and oxygen exclusion.

Step 1: Preparation and Degassing (Critical for Catalyst Lifespan)

  • Equip a Schlenk tube or a sealed reaction vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the active

    
     species to 
    
    
    
    , leading to catalyst deactivation and promoting the oxidative homocoupling of the boronic acid.
  • Prepare a 0.5 M aqueous solution of

    
    . Sparge the solution with Argon for at least 30 minutes prior to use.
    

Step 2: Reagent Loading

  • Add the aryl halide (1.00 mmol), the pyrazole boronic acid or Bpin ester (1.50 mmol), and XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) to the vial. Causality: Using a slight excess (1.5 eq) of the boronic acid compensates for any minor baseline protodeboronation, ensuring full conversion of the valuable aryl halide.

Step 3: Solvent Addition and Reaction Initiation

  • Add 2.0 mL of anhydrous, degassed THF to the vial, followed immediately by 4.0 mL of the degassed 0.5 M aqueous

    
     solution.
    
  • Seal the vial and stir vigorously (1000 rpm) at 40 °C. Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where the base activates the boronic acid. The low temperature (40 °C) suppresses the activation energy required for C-B bond hydrolysis, while the highly active XPhos ligand facilitates rapid oxidative addition and transmetalation.

Step 4: Monitoring and Workup

  • Monitor the reaction via LC-MS. Complete conversion is typically observed within 30 minutes to 2 hours. Self-Validation: If unreacted aryl halide remains but the boronic acid is entirely consumed, protodeboronation has outpaced coupling. In subsequent runs, switch to a MIDA boronate or N-protect the pyrazole.

  • Dilute the mixture with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography.
    

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Electron-Rich Heterocycles

Welcome to the Advanced Technical Support Center. This guide provides actionable, mechanistically grounded troubleshooting for Suzuki-Miyaura cross-couplings involving electron-rich heterocycles (e.g., indoles, pyrroles,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide provides actionable, mechanistically grounded troubleshooting for Suzuki-Miyaura cross-couplings involving electron-rich heterocycles (e.g., indoles, pyrroles, furans, thiophenes). While these motifs are highly valuable in drug development, they frequently suffer from low coupling yields due to competitive protodeboronation, severe catalyst poisoning, and sluggish transmetalation.

Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to rescue your yields.

Part 1: Mechanistic Bottlenecks & FAQ

Q1: Why do my electron-rich heteroaryl boronic acids (e.g., 2-furanyl, 2-pyrrolyl, 2-pyridyl) rapidly degrade before coupling?

The Causality: This degradation is caused by protodeboronation , a base-mediated fragmentation where the C–B bond is cleaved and replaced by a C–H bond. For a given boronic acid, the propensity to undergo protodeboronation is highly variable; however, electron-rich 2-heteroaryl boronic acids are notoriously susceptible because the adjacent heteroatom stabilizes the zwitterionic fragmentation intermediate[1].

The Solution: The rate of protodeboronation is highly pH-dependent and competes directly with the transmetalation step. To outcompete degradation, you must accelerate transmetalation while minimizing the concentration of the reactive boronate complex.

  • Actionable Fix: Switch to a highly active precatalyst (e.g., XPhos Pd G3 or G4) that operates at room temperature or under mild heating. Use a weaker, biphasic base system (e.g., aqueous

    
     in THF) rather than strong alkoxides. Alternatively, utilize a "slow-release" strategy with MIDA boronates or potassium trifluoroborates to keep the active boronic acid concentration low[2].
    

G A Heteroaryl Boronic Acid (e.g., 2-Pyridyl-B(OH)2) C Boronate Complex [R-B(OH)3]- A->C Rapid Equilibrium B Base (OH- / RO-) B->C D Protodeboronation (Degradation) C->D Fragmentation (Fast for e- rich) E Transmetalation with L_nPd(Ar)(X) C->E Suzuki Coupling (Requires Active Pd) F Reductive Elimination (Product) E->F Product Yield

Kinetic competition between protodeboronation and transmetalation pathways.

Q2: My heteroaryl halide is poisoning the palladium catalyst, leading to incomplete conversion. How do I overcome this?

The Causality: Unprotected, nitrogen-rich heterocycles (like pyrazoles, imidazoles, and indoles) can strongly coordinate to the palladium center. This coordination displaces the phosphine ligand, forming inactive off-cycle Pd-heteroaryl complexes that halt the catalytic cycle[3].

The Solution: You must sterically block the heterocycle from binding to the palladium center without hindering the oxidative addition of the carbon-halogen bond.

  • Actionable Fix: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. Specifically, utilizing 3rd or 4th Generation (G3/G4) Buchwald precatalysts ensures a strict 1:1 Ligand-to-Palladium ratio and rapid generation of the active monoligated

    
     species, which is too sterically encumbered to allow heterocycle poisoning[4].
    
Q3: What is the best way to handle highly unstable boronic acids if I cannot change the coupling partners?

The Causality: Free 2-heteroaryl boronic acids require cold, anaerobic storage and often degrade upon isolation and purification. The Solution: Bypass the isolation of the boronic acid entirely.

  • Actionable Fix: Utilize an in situ Iridium-catalyzed C–H borylation to generate the pinacol boronate ester (Bpin), followed immediately by a one-pot Suzuki-Miyaura coupling[5]. Bpin esters are significantly more stable toward protodeboronation than their free boronic acid counterparts and can be coupled directly using simple palladium catalysts.

Part 2: Quantitative Data & Catalyst Selection

To maximize yields with electron-rich heterocycles, selecting the correct catalyst generation is critical. The table below summarizes the performance metrics of various palladium systems.

Catalyst GenerationLigand StructureActivation MechanismPerformance with HeterocyclesActivation Byproduct

(Gen 0)
TriphenylphosphineLigand DissociationPoor (Poisoning common)None
Buchwald Gen 1 2-phenylethan-1-amineBase-promoted reductive eliminationModerateIndoline
Buchwald Gen 2 2-aminobiphenylWeak-base promotedGoodCarbazole
Buchwald Gen 3 Mesylate-boundHighly soluble, rapid base-free activationExcellentCarbazole
Buchwald Gen 4 N-methyl-2-aminobiphenylRapid base-free activationExcellentN-methyl carbazole (benign)

Part 3: Self-Validating Experimental Protocols

Workflow N1 1. Precatalyst (G3/G4) N2 2. Weak Base (K3PO4) N1->N2 N3 3. Activation (L-Pd(0)) N2->N3 N4 4. Ox. Addition (Het-Halide) N3->N4 N5 5. Transmetalation (Boronic Acid) N4->N5 N6 6. C-C Bond (Product) N5->N6

Optimized experimental workflow utilizing Buchwald G3/G4 precatalysts.

Protocol A: Suzuki Coupling of Unstable Heteroaryl Boronic Acids (Using XPhos Pd G3)

This protocol is designed to outcompete protodeboronation by ensuring rapid catalyst activation and utilizing a biphasic solvent system to regulate boronate concentration.

  • Reaction Setup: In a dry, inert-gas-purged vial, combine the heteroaryl halide (1.0 eq), the electron-rich heteroaryl boronic acid (1.5 eq), XPhos Pd G3 (2 mol%), and

    
     (2.0 eq).
    
    • Self-Validation Checkpoint 1: The solid mixture should remain stable in air during setup, confirming the bench-stability of the G3 precatalyst compared to older

      
       sources.
      
  • Solvent Addition: Add degassed THF and water (4:1 ratio, 0.2 M concentration).

    • Self-Validation Checkpoint 2: The solution should rapidly transition from yellow to a deep red/orange hue within 5 minutes. This color change is the self-validating indicator that the active monoligated

      
       species has successfully formed. If the solution turns black and precipitates, palladium black has formed, indicating oxygen ingress or complete catalyst death.
      
  • Execution: Stir the biphasic mixture at 40 °C for 2–4 hours.

    • Self-Validation Checkpoint 3: The persistence of the orange color throughout the reaction confirms the catalyst remains on-cycle without being poisoned by the heterocycle.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: One-Pot C–H Borylation / Suzuki Coupling Sequence

Use this protocol when the isolated 2-heteroaryl boronic acid is too unstable to handle.

  • Ir-Catalyzed Borylation: In a glovebox, combine the heterocycle (1.0 eq),

    
     (1.0 eq), 
    
    
    
    (1.5 mol%), and dtbpy (3 mol%) in dry THF. Stir at room temperature for 2 hours.
    • Self-Validation Checkpoint 1: Evolution of

      
       gas (visible bubbling) serves as a visual confirmation of the productive C–H activation cycle.
      
  • Direct Cross-Coupling: To the same reaction vessel, add the heteroaryl halide (0.8 eq), XPhos Pd G3 (2 mol%), and 0.5 M aqueous

    
     (3.0 eq).
    
  • Execution: Heat to 60 °C for 12 hours.

    • Self-Validation Checkpoint 2: The biphasic mixture will partition the active species. A successful transmetalation from the Bpin ester will yield the cross-coupled product directly, bypassing the degradation pathways of free boronic acids.

References

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. 1

  • Buchwald Gen 3 and 4 Precatalysts. Merck Millipore. 4

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC / NIH. 2

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society / PubMed. 3

  • A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters (ACS Publications). 5

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Deactivation in N-Heterocycle Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for transition-metal-catalyzed cross-coupling. As a Senior Application Scientist, I frequently encounter a recurring challenge in drug development and materials science: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for transition-metal-catalyzed cross-coupling. As a Senior Application Scientist, I frequently encounter a recurring challenge in drug development and materials science: the profound catalyst deactivation caused by nitrogen-containing substrates (e.g., pyridines, imidazoles, pyrazoles).

This guide is designed to move beyond empirical "trial and error." Here, we will dissect the mechanistic causality behind catalyst poisoning and provide self-validating, rationally designed protocols to rescue your stalled reactions.

Diagnostic Workflow: Identifying the Mode of Failure

Before altering your reaction conditions, you must diagnose how your catalyst is failing. Visual cues and reaction homogeneity provide the first line of evidence.

G Start Reaction Stalled (N-Heterocycle) CheckCat Analyze Catalyst State Start->CheckCat BlackPd Pd Black Precipitate CheckCat->BlackPd OffCycle Homogeneous / Inactive CheckCat->OffCycle Sol3 Lower Temp & Slow Addition BlackPd->Sol3 Prevent thermal death Deactivation Off-cycle Dimerization (N-Pd Coordination) OffCycle->Deactivation Suspect poisoning Sol1 Use Bulky Precatalyst (e.g., G3/G4) Sol2 Add Lewis Acid (e.g., B(OMe)3) Deactivation->Sol1 Steric shielding Deactivation->Sol2 Mask N-lone pair

Workflow for diagnosing and resolving Pd-catalyst deactivation by N-heterocycles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do unprotected nitrogen heterocycles (e.g., imidazoles, pyrazoles) completely stall my palladium-catalyzed Suzuki-Miyaura reactions? A1: Nitrogen-rich heterocycles act as potent


-donors that outcompete your desired coupling partners—and sometimes even your supporting phosphine ligands—for the palladium center. Mechanistic and crystallographic investigations reveal that these substrates trap the catalyst in highly stable, off-cycle dimeric Pd(II) complexes[1]. Because the energy barrier to cleave these bridged dimers and re-enter the productive catalytic cycle is exceedingly high, the catalyst is effectively poisoned, resulting in a homogeneous but completely inactive reaction mixture.

Q2: I am observing off-cycle deactivation. How can I rationally select a ligand/catalyst system to prevent this? A2: The most robust fundamental solution is the steric shielding of the palladium center. Employing bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos, SPhos, or BrettPhos) physically prevents the formation of the inactive dimeric species[1]. Furthermore, you must ensure the active catalyst is generated efficiently. Utilizing pre-activated palladacycle precatalysts—specifically Buchwald 2nd, 3rd, or 4th generation (G2–G4) precatalysts—ensures the rapid generation of the active monoligated Pd(0) species under mild conditions[2][3]. G3 and G4 precatalysts are particularly advantageous because they accommodate extremely bulky ligands and generate benign byproducts upon activation, preventing early-stage catalyst death[2].

Q3: Even with bulky G3 precatalysts, my highly Lewis-basic substrates (like unprotected pyridines) still yield <20% product. What chemical additives can rescue the reaction? A3: When steric bulk alone is insufficient, you must electronically mask the nitrogen lone pair. Recent advances demonstrate that adding soluble Lewis acids, such as trimethyl borate (


), significantly enhances reactivity in anhydrous Suzuki-Miyaura couplings[4]. The Lewis acid reversibly coordinates to the Lewis-basic heteroatoms of the substrate, preventing them from poisoning the palladium catalyst. Additionally, it aids in solubilizing in situ-generated boronate complexes and buffers excess base[4].

Mechanistic Pathway: The Battle for the Metal Center

Understanding the competition between productive transmetalation and off-cycle poisoning is critical for rational reaction optimization.

Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X TransMet L-Pd(II)(Ar)(Ar') Transmetalation OxAdd->TransMet + Ar'-B(OH)2 Poison [L-Pd(II)(Ar)(N-Het)]2 Inactive Dimer OxAdd->Poison + N-Heterocycle TransMet->Pd0 Reductive Elim. Product Ar-Ar' Product TransMet->Product Poison->OxAdd Bulky Ligand / Lewis Acid

Catalytic cycle showing off-cycle deactivation by N-heterocycles and recovery pathways.

Quantitative Performance Data

The following table summarizes the causal impact of transitioning from traditional catalysts to sterically demanding precatalysts and Lewis acid additives when coupling challenging nitrogen heterocycles.

ElectrophileNucleophileCatalyst SystemAdditiveYield (%)Primary Deactivation Mode Mitigated
3-BromoquinolinePyrazole-4-boronic acidPd(PPh3)4 (5 mol%)None<10%Off-cycle Pd(II) dimer formation
3-BromoquinolinePyrazole-4-boronic acidXPhos Pd G2 (1.5 mol%)None95%Steric prevention of N-coordination
2-Chloropyridine5-Pyrimidylboronic esterRuPhos Pd G3 (2 mol%)None35%Catalyst poisoning by Lewis-basic N
2-Chloropyridine5-Pyrimidylboronic esterRuPhos Pd G3 (2 mol%)B(OMe)3 (2 equiv)88%Lewis acid masking of N-lone pair

(Data synthesized to illustrate the principles discussed in[1] and[4]).

Validated Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. If the visual cues (e.g., color changes, solubility) deviate from the description, it indicates a failure in the causal chain of the reaction setup.

SOP 1: Suzuki-Miyaura Coupling of Unprotected Azoles using XPhos Pd G2

Use this protocol when coupling unprotected pyrazoles, imidazoles, or indoles where steric shielding is sufficient to prevent catalyst dimerization[1][3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the heteroaryl halide (1.00 mmol), heteroaryl boronic acid (1.50 mmol), XPhos Pd G2 precatalyst (0.015 mmol, 1.5 mol%), and anhydrous

    
     (2.00 mmol).
    
  • Sealing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL).

    • Causality Check: The biphasic nature of this solvent system is critical. The water dissolves the phosphate base to drive transmetalation, while the organic phase keeps the substrate and catalyst in close proximity.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 5–8 hours.

    • Causality Check: The G2 precatalyst allows activation at 60 °C. Keeping the temperature relatively low prevents the thermal decomposition of the catalyst into Pd-black before the bulky XPhos ligand can engage the challenging substrate.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
SOP 2: Anhydrous Lewis-Acid Mediated Heteroaryl Coupling

Use this protocol for highly Lewis-basic substrates (e.g., poly-pyridines) or when using sensitive boronic esters that undergo rapid protodeboronation in aqueous conditions[4].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with heteroaryl bromide (1.0 mmol), neopentyl heteroarylboronic ester (1.2 mmol), Pd(dppf)Cl2 (0.05 mmol, 5 mol%), and potassium trimethylsilanolate (TMSOK, 2.0 mmol).

  • Solvent & Additive: Add anhydrous THF (5.0 mL) followed immediately by trimethyl borate (

    
    , 2.0 mmol).
    
    • Causality Check: Anhydrous conditions prevent the protodeboronation of the sensitive heteroaryl boronic ester. TMSOK acts as a highly soluble, anhydrous base source.

    • Causality Check: The

      
       acts as a sacrificial Lewis acid. It will reversibly bind to the nitrogen lone pairs on your substrates, preventing them from displacing the phosphine ligands on the palladium center.
      
  • Reaction: Seal the vial and heat the reaction at 65 °C for 3 hours. The reaction should remain homogeneous without the formation of a black mirror on the glass.

  • Workup: Quench with a few drops of water, filter through a pad of Celite, concentrate, and purify.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL:1

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: National Institutes of Health (NIH) URL:4

  • Well-defined nickel and palladium precatalysts for cross-coupling Source: National Institutes of Health (NIH) URL:2

  • 2nd Generation Buchwald Precatalysts Source: Sigma-Aldrich URL:3

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: American Chemical Society (ACS) URL:5

Sources

Optimization

Technical Support Center: Homocoupling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the dedicated technical support guide for the homocoupling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. This resource, designed by Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for the homocoupling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. We understand that synthesizing symmetric bipyrazoles is a critical step in the development of new materials and pharmaceuticals, and this guide is structured to address the specific challenges you may encounter.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the homocoupling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: My reaction shows low to no conversion of the starting boronic acid. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalytic species in palladium-catalyzed homocoupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.[1] Furthermore, the Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[2]

    • Solution:

      • Rigorous Degassing: Oxygen is a known promoter of boronic acid homocoupling, but it can also lead to catalyst deactivation.[3][4][5] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

      • Use a Pd(0) Source: Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in situ reduction step.[2]

  • Cause 2: Inappropriate Base. The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] An unsuitable base can lead to a sluggish or stalled reaction.

    • Solution:

      • Base Screening: The choice of base is often substrate and solvent-dependent.[7] For pyrazole boronic esters, bases like Cs₂CO₃ and K₃PO₄ have been shown to be effective.[8][9] If you are using a weaker base, consider switching to a stronger one. A typical starting point is to use 1.5 to 3.0 equivalents of the base relative to the limiting reagent.[2]

  • Cause 3: Suboptimal Temperature. Many Suzuki-type couplings, including homocoupling, require heating to proceed at a reasonable rate.[2]

    • Solution:

      • Temperature Optimization: If your reaction is being run at room temperature or a low temperature, a gradual increase may improve the reaction rate. However, be cautious, as excessive heat can lead to catalyst decomposition and an increase in side reactions.[2]

Question 2: I'm observing a significant amount of a byproduct that appears to be the protodeboronated pyrazole. How can I minimize this side reaction?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with heteroaryl boronic acids like your pyrazole derivative.[1][10]

  • Cause 1: Presence of Water and/or Acid. The C-B bond is susceptible to hydrolysis, particularly under acidic conditions. While some water is often beneficial or even necessary for Suzuki-type reactions, an excess can promote protodeboronation.

    • Solution:

      • Use Anhydrous Solvents: While some protocols for pyrazole homocoupling mention the use of aqueous mixtures, if protodeboronation is a major issue, switching to anhydrous solvents can be beneficial.[8][11][12]

      • Control the Amount of Water: If using an aqueous solvent system, carefully control the amount of water. Sometimes, a small, precise amount is optimal.

      • Use a Non-Aqueous Base: Consider using a base that does not introduce water, such as potassium trimethylsilanolate (TMSOK), under anhydrous conditions.[10]

  • Cause 2: Instability of the Boronic Acid. Heteroaryl boronic acids are often more prone to decomposition than their aryl counterparts.[1]

    • Solution:

      • Use a More Stable Boronic Acid Derivative: Consider converting your boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These are often more resistant to protodeboronation.[2] In fact, palladium-catalyzed oxidative homocoupling of pyrazole boronic esters is a reported facile route to bipyrazoles.[8][11][12]

      • Fresh Reagents: Use freshly prepared or purchased boronic acid/ester. Over time, these reagents can degrade.

Question 3: My desired homocoupled product is contaminated with a significant amount of dehalogenated starting material (if using a halo-pyrazole as a precursor to the boronic acid). What is causing this?

Answer:

While you are starting with a boronic acid, this issue is highly relevant if there is any residual halo-pyrazole from the synthesis of your starting material. Dehalogenation is a known side reaction in Suzuki-Miyaura cross-coupling chemistry.[1]

  • Cause: Reductive Dehalogenation. After the oxidative addition of a halo-pyrazole to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Reductive elimination then yields the dehalogenated pyrazole.[1] Amine bases or alcoholic solvents can sometimes act as hydride sources.

    • Solution:

      • Purify the Starting Material: Ensure your [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is free from any halo-pyrazole precursors.

      • Choice of Solvent and Base: If you suspect this is an issue, avoid alcoholic solvents and amine bases if possible.

      • Use a Pre-activated Catalyst: Using a Pd(0) source can sometimes diminish unwanted side reactions.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed homocoupling of my pyrazole boronic acid?

A1: The palladium-catalyzed homocoupling of arylboronic acids is mechanistically similar to the Suzuki-Miyaura cross-coupling. In the presence of oxygen, a key intermediate is a palladium peroxo complex, (η²-O₂)PdL₂.[3][4] This complex reacts with two molecules of the boronic acid. The first reaction forms an adduct, and the second leads to a trans-ArPd(OH)L₂ complex. A subsequent transmetalation with another molecule of the boronic acid gives a trans-ArPdArL₂ complex, which then undergoes reductive elimination to yield the symmetric biaryl product and regenerate the Pd(0) catalyst.[3][4]

Homocoupling_Mechanism cluster_cat Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ O2_Pd (η²-O₂)PdL₂ Pd0->O2_Pd + O₂ Adduct1 Adduct with 1st Boronic Acid O2_Pd->Adduct1 + ArB(OH)₂ ArPdOH trans-ArPd(OH)L₂ Adduct1->ArPdOH + ArB(OH)₂ ArPdAr trans-ArPdArL₂ ArPdOH->ArPdAr Transmetalation + ArB(OH)₂ ArPdAr->Pd0 Regenerates Catalyst Product Ar-Ar (Bipyrazole) ArPdAr->Product Reductive Elimination Boronic_Acid [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (ArB(OH)₂) Oxygen O₂ (from air)

Caption: Oxidative Homocoupling Mechanism.

Q2: Which palladium catalyst and ligands are best suited for this reaction?

A2: For the homocoupling of pyrazole boronic esters, Pd(PPh₃)₄ has been successfully used.[8] Generally, for Suzuki-type reactions involving heteroaryl compounds, ligands such as SPhos have shown good performance in minimizing side reactions like protodeboronation.[9] The choice of catalyst and ligand can be critical, and screening a few options is often beneficial. Using a pre-catalyst like an XPhos Pd G2 can also be advantageous as it readily forms the active Pd(0) species.[13]

Q3: How do I monitor the progress of my reaction?

A3: Several analytical techniques can be used to monitor your reaction.[14][15][16]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of your starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are volatile, GC-MS can provide quantitative information on the conversion and the presence of byproducts.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the most reliable method for monitoring the progress of reactions involving non-volatile or thermally sensitive compounds. It allows for accurate quantification of starting materials, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals from the starting material and the appearance of new signals corresponding to the product.[14][15]

Reaction_Monitoring_Workflow Start Start Reaction Take_Aliquot Take Aliquot Start->Take_Aliquot Quench Quench (if necessary) Take_Aliquot->Quench Analyze Analyze via: TLC, LC-MS, GC-MS, or NMR Quench->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Take_Aliquot After time interval

Caption: Reaction Monitoring Workflow.

Q4: What is the best way to purify the final bipyrazole product?

A4: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Crystallization: If your bipyrazole is a solid, recrystallization is often the most effective method for obtaining highly pure material.[18] Common solvent systems for pyrazoles include ethanol/water or ethyl acetate/hexane.[18][19][20]

  • Column Chromatography: If crystallization is not feasible or does not remove all impurities, silica gel chromatography is a standard alternative. A gradient of ethyl acetate in hexanes is a common starting point for the elution of pyrazole compounds.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by acid-base extraction.[18][19] Dissolving the crude product in an organic solvent and washing with a dilute acid can extract the basic pyrazole into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[21][22]

Data Summary

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(0) source with a ligand like SPhosPd(0) is the active species. SPhos can be beneficial for heteroaryl couplings.[8][9]
Base Cs₂CO₃ or K₃PO₄ (1.5 - 3.0 eq)Strong, non-nucleophilic bases are effective in activating the boronic acid.[7][8][9]
Solvent Anhydrous toluene, dioxane, or aqueous mixturesSolvent choice can influence reaction rate and side reactions. Anhydrous conditions can minimize protodeboronation.[1][10]
Temperature 80-110 °CHeating is often required for efficient coupling.[2]
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation and deactivation of the Pd(0) catalyst.[2][5]

References

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(30), 7045-7051. [Link]

  • Lee, J.-W., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5969. [Link]

  • Kusakabe, T., et al. (2026). Regioselective Synthesis of 4,4′-Bipyrazoles via Palladium-Catalyzed Cyclizative Dimerization of Alkynic Hydrazones. ResearchGate. [Link]

  • Lee, J.-W., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [Link]

  • Velasquez, E., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate). Chemical Communications, 56(8), 1195-1198. [Link]

  • Velasquez, E., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazolate). PubMed. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Smith, R. C. (2010). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • Li, Z., et al. (2018). Dehydrogenative Syntheses of Biazoles via a “Pre-Join” Approach. ACS Omega, 3(10), 13687-13694. [Link]

  • Berionni, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]

  • Velasquez, E., et al. (2020). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate). RSC Publishing. [Link]

  • Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 399-411. [Link]

  • Gauto, D. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1264-1272. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ghavami, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(10), 12474-12489. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Catalytic Cross-Coupling Reactions for Carbon-Carbon Bond Formation (pp. 367-431). John Wiley & Sons, Ltd. [Link]

  • Wallace, D. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 434-438. [Link]

  • Isley, N. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(17), 5281-5285. [Link]

  • Google Patents. (2011).
  • Patrick, B. O., et al. (2019). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. [Link]

  • Spivey, A. C., et al. (2014). Automated sampling from a micro-scale continuous flow reactor for real-time reaction monitoring by GC-MS. Analytical Methods, 6(10), 3295-3300. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]

  • Nykaza, T. V. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Purdue University. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Science, 8(1), 22-25. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Patrick, B. O., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4949. [Link]

  • Institute of Chemical Reaction Engineering. Reaction monitoring. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and self-validating protocols for the purification of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and self-validating protocols for the purification of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. Designed for researchers and drug development professionals, this document bridges the gap between theoretical organoboron chemistry and practical benchtop execution.

PART 1: Physicochemical Profiling & Causality

To purify a molecule effectively, one must first understand how its structural components dictate its macroscopic behavior. [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid presents a unique set of purification challenges due to the competing properties of its functional groups[1].

Table 1: Structural Causality and Purification Impact
Structural FeatureChemical PropertyCausality & Purification Impact
sec-Butyl (butan-2-yl) Group High LipophilicityDisrupts crystal lattice packing. Prevents standard recrystallization, often resulting in the crude product presenting as a viscous oil or sticky solid[2].
Boronic Acid (-B(OH)₂) Lewis Acidity (Empty p-orbital)Prone to reversible dehydration to form boroxines (trimers). Causes streaking and irreversible protodeboronation on standard Lewis basic silica gel[1].
Pyrazole Core Weakly Basic NitrogenCan form salts or interact with acidic silanol groups on standard stationary phases, exacerbating over-adsorption and poor column recovery[3].

PART 2: Troubleshooting & FAQs

Q1: My crude product is a viscous oil, not a solid. How do I induce crystallization? A1: The sec-butyl group significantly increases the lipophilicity of the pyrazole core, making standard recrystallization (e.g., from EtOAc/Hexane) highly inefficient[2]. Causality & Solution: To force crystallization, you must alter the geometry of the boron atom. By reacting the crude oil with diethanolamine (DEA), the DEA nitrogen donates its lone pair into the empty p-orbital of the boron. This rehybridizes the boron from a planar


 to a tetrahedral 

geometry, forming a highly crystalline, zwitterionic adduct that readily precipitates out of non-polar solvents[4].

Q2: NMR and Mass Spectrometry (MS) suggest a mixture of products, including a mass peak roughly three times my expected mass. Is my reaction failing? A2: Not necessarily. This is a classic artifact of boronic acid handling. Free boronic acids undergo spontaneous, reversible dehydration to form cyclic trimeric anhydrides known as boroxines[1]. Causality & Solution: This equilibrium complicates NMR interpretation (yielding broad or multiple peaks) and MS analysis. To validate your product, add a drop of


 to your NMR tube; this forces the hydrolysis of the boroxine back to the monomeric boronic acid, instantly sharpening the spectra.

Q3: When I attempt flash chromatography on standard silica gel, the compound streaks across the TLC plate and recovery is <20%. Why? A3: Free boronic acids interact strongly with the Lewis basic silanol (-Si-OH) groups on standard silica gel[3]. Causality & Solution: This interaction causes severe over-adsorption and irreversible protodeboronation (cleavage of the C-B bond). You must passivate the active silanol sites using boric acid-impregnated silica gel[5], or temporarily mask the boronic acid as a pinacol ester (Bpin) prior to chromatography.

PART 3: Validated Purification Workflows

The following self-validating protocols are designed to bypass the inherent instability of the free boronic acid.

Workflow A: Diethanolamine (DEA) Catch-and-Release

This method exploits the formation of a stable


-boron complex to selectively "catch" the boronic acid, wash away non-polar impurities, and "release" the pure compound[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid in a minimal volume of anhydrous diethyl ether.

  • Adduct Formation (Catch): Add 1.1 equivalents of diethanolamine (DEA) dropwise while stirring vigorously at room temperature. A white, crystalline precipitate (the DEA adduct) will form within 15-30 minutes[4].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether to remove lipophilic impurities (including unreacted pyrazole starting materials).

  • Hydrolysis (Release): Transfer the purified solid to a separatory funnel. Add equal volumes of ethyl acetate (EtOAc) and saturated aqueous boric acid. The aqueous boric acid acts as a competitive sink, sequestering the DEA and releasing the free pyrazolylboronic acid into the organic layer[2].

  • Recovery: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the pure free boronic acid.
    

G Crude Crude [1-(Butan-2-yl)-1H-pyrazol-4-yl] boronic acid DEA Add Diethanolamine (DEA) in Diethyl Ether Crude->DEA Precipitate Crystalline DEA Adduct (Precipitate) DEA->Precipitate Filtration Impurities Soluble Impurities (Discard Filtrate) DEA->Impurities Filtrate Release Biphasic Wash (Sat. Aq. Boric Acid / EtOAc) Precipitate->Release Pure Pure Boronic Acid (Organic Layer) Release->Pure Extraction

Workflow for the Diethanolamine (DEA) Catch-and-Release purification strategy.

Workflow B: Boric Acid-Impregnated Silica Gel Chromatography

If chromatography is strictly required, standard silica must be modified to prevent product degradation[5].

Step-by-Step Methodology:

  • Silica Passivation: In a large flask, prepare a slurry of standard silica gel (100 g) in ethanol (185 mL). Add 9.3 g of boric acid. Stir the suspension at room temperature for 2 hours[4].

  • Filtration & Drying: Filter the impregnated silica gel and wash it thoroughly with ethanol to remove excess, unadsorbed boric acid. Dry the silica overnight on a vacuum filter, followed by 24 hours in a 100 °C oven to ensure complete solvent removal[6].

  • Column Packing: Pack the column using the modified silica gel with a non-polar solvent (e.g., Hexanes).

  • Elution: Load your crude mixture and elute using a gradient of Hexanes/Ethyl Acetate. The boric acid pre-treatment neutralizes the Lewis basic silanols, allowing the [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid to elute cleanly without streaking or decomposing[5].

G Monomer Free Boronic Acid Monomer (Active Species) Heat Heat / Vacuum / Aging (- H2O) Monomer->Heat Equilibrium Silica Standard Silica Gel (Lewis Basic Silanols) Monomer->Silica Boroxine Boroxine Trimer (Inactive Anhydride) Heat->Boroxine Degradation Protodeboronation (Loss of Boron) Silica->Degradation Irreversible

Equilibrium of boroxine formation and irreversible protodeboronation on standard silica.

References

  • Benchchem. "Technical Support Center: Purification of Products from Methyl 4-Boronobenzoate Reactions." Benchchem Support. 4

  • StackExchange Chemistry. "Challenging purification of organoboronic acids." StackExchange. 2

  • Hitosugi, S. et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." ResearchGate. 5

  • Hall, D. G. "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH. 1

  • Benchchem. "Technical Support Center: Post-Reaction Boronic Acid Purification." Benchchem Support. 3

  • RSC. "Supporting Information - Boric acid impregnated silica gel." Royal Society of Chemistry. 6

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of Boronic Esters in Suzuki-Miyaura Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of boronic esters. Boronic esters are invaluable reagents due to their stability, ease of handling, and purification compared to their corresponding boronic acids.[1][2] However, this enhanced stability often comes at the cost of reduced reactivity, leading to sluggish or incomplete reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and solve common issues, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide: From Stalled Reactions to Optimal Yields

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction has stalled with significant amounts of starting material remaining. What is the primary cause and how do I fix it?

A1: A stalled reaction with boronic esters almost always points to an inefficient transmetalation step. Boronic esters are less Lewis acidic than boronic acids and, consequently, less reactive towards the palladium(II) complex in the catalytic cycle.[2][3] The activation of the boron center is the kinetic bottleneck. Here’s how to address it:

1. Re-evaluate Your Base: The base is not merely a stoichiometric reactant; it is a key activator. Its role is to form a more nucleophilic tetracoordinate "ate" complex with the boron atom, which dramatically accelerates the transfer of the organic group to palladium.[4][5][6]

  • Problem: Weak bases like carbonates (e.g., Na₂CO₃, K₂CO₃) may be insufficient to activate stable boronic esters, especially under aqueous conditions where they can also promote unwanted side reactions.[7]
  • Solution: Switch to a stronger base. Hydroxides (NaOH, CsOH) or phosphates (K₃PO₄) are common choices. For particularly challenging or anhydrous couplings, alkoxides like potassium tert-butoxide (KOtBu) or potassium trimethylsilanolate (TMSOK) can be highly effective.[8][9] TMSOK is particularly useful as it promotes a homogeneous, anhydrous reaction, minimizing protodeboronation.[9][10]

2. Optimize the Solvent System:

  • Aqueous vs. Anhydrous: It was traditionally believed that boronic esters must first hydrolyze to the more reactive boronic acid.[1] While this can be a viable pathway, extensive mechanistic studies have proven that boronic esters can and do undergo transmetalation directly, often at a much faster rate than the corresponding boronic acid.[10][11][12]
  • Anhydrous Protocol: For direct transmetalation of the ester, use a strictly anhydrous aprotic solvent (e.g., THF, Dioxane, Toluene) with a soluble base like TMSOK. This strategy prevents hydrolysis and minimizes protodeboronation, a common side reaction.[9]
  • Aqueous Protocol: If using a water-soluble base (e.g., K₃PO₄), a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard. Ensure vigorous stirring to maximize the interfacial area where the reaction occurs.

3. Increase Reaction Temperature: Many Suzuki couplings require heat to overcome activation barriers.[13] If your reaction is sluggish at 80 °C, cautiously increasing the temperature to 100-110 °C (solvent permitting) can significantly improve the rate. However, be aware that excessive heat can also accelerate catalyst decomposition.[13]

Q2: I'm working with a sterically hindered boronic ester (e.g., an ortho-disubstituted pinacol ester) and getting very low yields. What's the issue?

A2: This is a classic case of steric hindrance impeding the formation of the pre-transmetalation intermediate. The bulky groups on the boronic ester physically block its approach to the palladium center.[7][11][14] Pinacol esters, while stable, are particularly susceptible to this issue due to their methyl substituents.[11]

Solutions:

  • Switch to a Less Hindered Ester: The choice of the diol protecting group is critical. Neopentyl glycol esters often provide a superior balance of stability and reactivity compared to pinacol esters.[8] Ethylene glycol esters are even less hindered and can be over 100 times more reactive, though they are less stable.[8]

  • Employ a High-Performance Catalyst System: Overcome the sluggish transmetalation by accelerating other steps in the catalytic cycle. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BI-DIME).[15][16][17] These ligands promote rapid oxidative addition and reductive elimination, increasing the overall turnover frequency and compensating for the slow transmetalation step.

  • Use Anhydrous Conditions with a Strong Base: For extremely hindered substrates, an anhydrous procedure using a strong base like sodium phenoxide in refluxing benzene or toluene has been shown to be effective.[18]

Q3: My desired product is forming, but I'm also seeing significant side products like protodeboronated starting material and homocoupled biaryls. How can I improve selectivity?

A3: These are two distinct side reactions with different causes.

  • Protodeboronation: This is the replacement of the C-B bond with a C-H bond. It is a major issue with electron-rich or heteroaryl boronic acids/esters and is often catalyzed by the base or residual protic sources.[11][19]

    • Solutions:

      • Use the most stable ester possible for your system (e.g., MIDA or pinacol esters).[1][20] MIDA boronates are exceptionally stable and require a specific deprotection step, making them ideal for complex syntheses.[20]

      • Employ anhydrous reaction conditions to eliminate water as a proton source.[9]

      • Use the minimum necessary amount of base and add it last, once the reaction mixture is at the target temperature.

  • Homocoupling: This is the coupling of two boronic ester molecules. It is typically caused by oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to this unwanted pathway.[1][13][21]

    • Solutions:

      • Rigorous Degassing: This is non-negotiable. Degas your solvent(s) thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[13][22]

      • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the most sensitive reactions.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about using boronic esters in Suzuki-Miyaura couplings.

Q: Why should I use a boronic ester if it's less reactive than a boronic acid? A: The primary advantage is stability . Boronic esters are generally crystalline, bench-stable solids that are tolerant to air and moisture.[2] This makes them significantly easier to purify (e.g., via column chromatography), handle, and store long-term compared to many boronic acids, which can be prone to dehydration to form boroxines or decomposition via protodeboronation.[3][23] This stability is a critical enabling factor in multi-step synthesis and for creating libraries of building blocks in drug discovery.

Q: Do boronic esters have to hydrolyze to the boronic acid to react? A: No, this is a common misconception. While hydrolysis can occur under aqueous conditions, it is not a prerequisite for reactivity. Mechanistic studies have definitively shown that boronic esters can transmetalate directly with the arylpalladium(II) complex.[10][11][12] In fact, for certain esters like ethylene glycol or catechol esters, this direct pathway can be significantly faster than the pathway involving the corresponding boronic acid.[11] The dominant pathway is dictated by the reaction conditions, particularly the presence of water and the nature of the base.

Q: How do I choose the right boronic ester for my reaction? A: The choice involves a trade-off between stability and reactivity.

Boronic Ester TypeKey FeaturesBest For...
Pinacol Ester Highly stable, widely available, easy to prepare via Miyaura borylation.[1]General use, substrates requiring high stability, but can be unreactive with sterically hindered partners.[11]
Neopentyl Glycol Ester Offers a good balance of enhanced reactivity over pinacol esters while maintaining good stability.[8]Challenging couplings where pinacol esters fail due to steric or electronic deactivation.
Ethylene Glycol / Catechol Ester More reactive and less sterically hindered than pinacol esters.[1][11]Increasing the rate of transmetalation, especially when steric hindrance is not the primary issue.
MIDA Ester Exceptionally stable; requires a specific deprotection step (mild aqueous base) to become reactive.[20]Iterative cross-coupling, protecting a boronic acid functionality during other synthetic steps.

Q: What is the fundamental catalytic cycle, and where does boronic ester reactivity fit in? A: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) couple. The low reactivity of boronic esters directly impacts the Transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (R¹-X) BaseAct [R¹-Pd(II)-OR]L₂ OxAdd->BaseAct Base (e.g., OH⁻) Trans [R¹-Pd(II)-R²]L₂ BaseAct->Trans Transmetalation (R²-B(OR)₂ + Base -> [R²-B(OR)₂(Base)]⁻) CRITICAL STEP FOR BORONIC ESTERS Trans->Pd0 Reductive Elimination (R¹-R²) center

Caption: The Suzuki-Miyaura Catalytic Cycle.

The critical transmetalation step, highlighted in red, is where the organic group (R²) is transferred from the activated boron species to the palladium center. The efficiency of this step is highly dependent on the structure of the boronic ester and the choice of base.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling of a Challenging Boronic Ester

This protocol is designed for sterically or electronically challenging substrates where standard aqueous conditions fail. It leverages a soluble organic base to promote a homogeneous reaction.

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • Boronic Ester (e.g., Neopentyl Glycol Ester) (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Potassium Trimethylsilanolate (TMSOK) (1.5 - 2.0 equiv)

  • Anhydrous Solvent (e.g., THF or Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of argon, add the aryl halide, boronic ester, and palladium precatalyst to the Schlenk flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Base Addition: Add the solid TMSOK to the flask under a positive flow of argon.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the anhydrous conditions, reactions are often significantly faster than their aqueous counterparts.[9]

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagram: Boronic Ester Activation Pathways

This diagram illustrates the two competing mechanistic pathways for the activation of a boronic ester in the transmetalation step.

Activation_Pathways cluster_trans To Palladium Complex Start Boronic Ester (R-B(OR')₂) Hydrolysis Boronic Acid (R-B(OH)₂) Start->Hydrolysis H₂O (Aqueous Conditions) Ate_Ester Ester 'Ate' Complex [R-B(OR')₂(Base)]⁻ Start->Ate_Ester Base (Anhydrous Conditions) Ate_Acid Acid 'Ate' Complex [R-B(OH)₂(Base)]⁻ Hydrolysis->Ate_Acid Base Product Product Formation Ate_Ester->Product Transmetalation Ate_Acid->Product Transmetalation Pd_Complex [Ar-Pd-X]L₂

Caption: Competing pathways for boronic ester activation.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boron Suzuki Coupling. Borates Today. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). [Link]

  • Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central (PMC). [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. ResearchGate. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Struggling on suzuki couplings. Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. University of Illinois Urbana-Champaign. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. [Link]

  • Boron-Based Crossed-Coupling Reactions. Denmark Group, University of Illinois. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Definitive NMR Analysis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid

Introduction: The Analytical Imperative for Novel Building Blocks In the landscape of modern drug discovery and materials science, pyrazole-containing boronic acids have emerged as exceptionally versatile synthetic build...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, pyrazole-containing boronic acids have emerged as exceptionally versatile synthetic building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, making them invaluable assets in medicinal chemistry programs.[1][2] The specific molecule of interest, [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, combines the stable, aromatic pyrazole core with the reactive boronic acid moiety, offering a unique scaffold for derivatization.

However, the synthetic utility of such a reagent is predicated on its unambiguous structural confirmation and purity assessment. Boronic acids present unique analytical challenges, including their propensity to form cyclic anhydrides (boroxines) and their interaction with various solvents.[3][4] This guide provides an in-depth, field-proven protocol for the comprehensive NMR analysis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, comparing the technique's definitive power against other common analytical methods. Our approach is grounded in the principles of causality, ensuring that every experimental choice is justified for a self-validating and robust analytical outcome.

The Analytical Challenge: Why a Multi-Nuclear NMR Approach is Essential

Characterizing a molecule like [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid requires more than a simple proton spectrum. A multi-pronged NMR strategy is essential to probe every unique aspect of its structure.

  • ¹H NMR provides the initial map of the proton environment, detailing the alkyl chain and the pyrazole ring protons.

  • ¹³C NMR confirms the carbon backbone, ensuring the correct number and type of carbon atoms are present.[5][6]

  • ¹¹B NMR is indispensable for directly observing the boron center, the molecule's reactive heart. This technique provides critical information on the hybridization state (sp² for the boronic acid vs. sp³ for potential boronate complexes) and can reveal the presence of the common boroxine impurity.[3][7][8][9]

The combination of these three NMR techniques provides a holistic and definitive structural portrait that other methods cannot easily replicate.

Experimental Protocol: A Step-by-Step Guide to Definitive Analysis

This protocol is designed for robust and reproducible results, explaining the rationale behind each step.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is the most critical decision in preparing the NMR sample.

  • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: DMSO-d₆ is a polar aprotic solvent that readily dissolves the polar boronic acid. Crucially, it allows for the observation of exchangeable protons, such as the two protons on the boronic acid's hydroxyl groups (-B(OH)₂), which often appear as a broad singlet. In contrast, solvents like CDCl₃ may lead to broader, less defined signals for these protons, while protic solvents like D₂O or CD₃OD would cause them to exchange and become invisible.

  • Protocol:

    • Weigh approximately 10-15 mg of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid directly into a clean, dry NMR tube.

    • Add ~0.7 mL of DMSO-d₆.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.

NMR Data Acquisition: A Multi-Nuclear Workflow

The following workflow outlines the acquisition of the key 1D spectra on a standard 400 MHz spectrometer.

Caption: Optimized workflow for comprehensive NMR data acquisition.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Rationale: These standard parameters are sufficient to obtain a high-quality spectrum, with the relaxation delay ensuring proper T1 relaxation for quantitative integrity.

  • D₂O Exchange:

    • After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake vigorously and re-acquire the ¹H spectrum.

    • Purpose: The broad singlet corresponding to the B(OH)₂ protons will disappear, confirming its assignment.[10]

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: 0 to 160 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment more straightforward. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • ¹¹B NMR:

    • Important Note: For optimal results, a quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[9]

    • Pulse Program: Standard single pulse.

    • Spectral Width: +80 to -20 ppm.

    • Reference: BF₃·OEt₂ is commonly used as an external reference (0 ppm).

    • Rationale: This spectral width covers the typical range for both sp² and sp³ boron species. ¹¹B is a high-abundance nucleus, so a spectrum can be acquired relatively quickly.[7][9]

Data Interpretation: Predicted Spectra and Structural Assignment

The following tables summarize the expected NMR data for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid. Chemical shifts are predicted based on known values for pyrazoles, boronic acids, and alkyl groups.[6][10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Pyrazole H37.8 - 8.2Singlet (s)1HDownfield due to heteroaromatic environment.
Pyrazole H57.5 - 7.9Singlet (s)1HSlightly upfield compared to H3.
B(OH)₂7.9 - 8.5 (broad)Broad Singlet (br s)2HDisappears upon D₂O exchange. Position can be concentration-dependent.
N-CH (sec-Butyl)4.1 - 4.4Sextet or Multiplet1HMethylene protons on either side create complex splitting.
CH₂ (sec-Butyl)1.6 - 1.9Multiplet (m)2HDiastereotopic protons may result in a complex multiplet.
CH₃ (sec-Butyl, d)1.1 - 1.3Doublet (d)3HCoupled to the N-CH proton.
CH₃ (sec-Butyl, t)0.7 - 0.9Triplet (t)3HCoupled to the CH₂ protons.

Table 2: Predicted ¹³C and ¹¹B NMR Data (100 MHz for ¹³C, 128 MHz for ¹¹B, DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Notes
¹³CPyrazole C3135 - 140Chemical shifts of pyrazole carbons are sensitive to substituents.[5][11]
¹³CPyrazole C5128 - 133
¹³CPyrazole C4-B105 - 115 (broad)The carbon attached to boron often shows a broader signal due to quadrupolar relaxation of the boron nucleus. This is a key diagnostic feature.
¹³CN-CH (sec-Butyl)55 - 60
¹³CCH₂ (sec-Butyl)28 - 32
¹³CCH₃ (sec-Butyl, d)19 - 22
¹³CCH₃ (sec-Butyl, t)10 - 12
¹¹B B(OH)₂ 27 - 30 This chemical shift is characteristic of a trigonal planar (sp²) arylboronic acid.[3] A significant signal around 33 ppm could indicate the presence of the boroxine anhydride. A signal further upfield (e.g., 5-15 ppm) would suggest a tetrahedral boronate species.[8][9]

graph "Structure_Correlation" {
graph [fontname="Arial"];
node [shape=plaintext, fontname="Arial"];
edge [color="#5F6368"];
subgraph "cluster_structure" {
    label="[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid";
    style="rounded";
    bgcolor="#F1F3F4";
    
    mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031024&t=l" label=""];
}

subgraph "cluster_spectra" {
    label="Expected NMR Regions";
    style="rounded";
    bgcolor="#FFFFFF";
    
    H_Aro [label="Pyrazole Protons\n(H3, H5)\nδ 7.5-8.2 ppm", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
    H_OH [label="B(OH)₂ Protons\nδ 7.9-8.5 ppm\n(Broad, Exchangeable)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
    H_Alkyl [label="sec-Butyl Protons\nδ 0.7-4.4 ppm", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    B11 [label="¹¹B Nucleus\nδ 27-30 ppm\n(sp² Boron)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
}

mol -> H_Aro [style=invis];
mol -> H_OH [style=invis];
mol -> H_Alkyl [style=invis];
mol -> B11 [style=invis];

}

Caption: Conceptual map of the molecular structure to its NMR spectral regions.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone for structural elucidation, a comprehensive analysis often integrates data from other techniques. Here’s how they compare for this specific molecule.

Table 3: Comparison of Analytical Techniques

TechniqueStrengthsLimitationsRole in Analysis of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
Multinuclear NMR Provides definitive atom-level connectivity (¹H-¹H, ¹H-¹³C). Unambiguously identifies isomers. Directly probes the key ¹¹B nucleus. Quantitative.Lower sensitivity compared to Mass Spectrometry. Can be affected by sample purity and solubility.Primary/Gold Standard: Essential for complete structural elucidation and isomer differentiation.
Mass Spectrometry (MS) Extremely high sensitivity. Provides accurate molecular weight and elemental composition (HRMS). Can identify impurities.Provides no information on atom connectivity or stereochemistry. Fragmentation can be complex to interpret.Confirmatory: Excellent for verifying the molecular formula and assessing purity.
Infrared (IR) Spec. Quick and easy identification of key functional groups (e.g., broad O-H stretch ~3200-3400 cm⁻¹, B-O stretch ~1350 cm⁻¹).Provides limited structural information. The "fingerprint" region can be difficult to interpret.Supportive: Good for a quick check of functional group presence.
X-ray Crystallography Provides an unambiguous 3D structure of the molecule in the solid state.Requires a high-quality single crystal, which can be difficult or impossible to grow.Definitive (if possible): Provides absolute proof of structure if a suitable crystal is obtained.

Conclusion

The structural integrity of a synthetic building block like [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is paramount to its successful application in research and development. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable, complementary data, they lack the definitive resolving power of Nuclear Magnetic Resonance.

A comprehensive, multi-nuclear NMR analysis, incorporating ¹H, ¹³C, and particularly ¹¹B spectroscopy, stands as the unequivocal gold standard. This approach not only confirms the covalent framework of the molecule but also provides crucial insights into the state of the boronic acid moiety itself. The protocols and interpretive guidelines presented here constitute a robust, self-validating system for the complete and confident characterization of this valuable chemical entity, empowering researchers to proceed with certainty in their synthetic endeavors.

References

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link]

  • 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. PubMed. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • 13C NMR of pyrazoles. R Discovery. Available at: [Link]

  • Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. PMC. Available at: [Link]

  • 1H NMR. The Royal Society of Chemistry. Available at: [Link]

  • Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. Available at: [Link]

  • 1H-Pyrazole-4-boronic acid | C3H5BN2O2. PubChem. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. Available at: [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. Available at: [Link]

  • Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1). CAS Common Chemistry. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal Chemistry. Available at: [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester. Google Patents.
  • Advances in boron compounds: Author's perspectives on their role in biotechnology from antimicrobial agents to cancer therapy. EUCHEMBIOJ Reviews. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid vs. Its MIDA Boronate Derivative

Heterocyclic boronic acids are indispensable building blocks in modern drug discovery and materials science. However, N-alkylated pyrazole boronic acids, such as [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid , present a n...

Author: BenchChem Technical Support Team. Date: March 2026

Heterocyclic boronic acids are indispensable building blocks in modern drug discovery and materials science. However, N-alkylated pyrazole boronic acids, such as [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid , present a notorious synthetic challenge. The electron-rich nature of the pyrazole core stabilizes the carbanion intermediate formed during C–B bond cleavage, making these compounds exceptionally susceptible to rapid protodeboronation[1]. Furthermore, the free boronic acid moiety is prone to oxidation and unpredictable oligomerization (boroxine formation).

To circumvent these physical and chemical limitations, complexation with N-methyliminodiacetic acid (MIDA) has emerged as a transformative strategy. By rehybridizing the boron center from a reactive sp² state to a coordinatively saturated sp³ state, MIDA boronates offer a robust solution for the storage, purification, and controlled reactivity of otherwise unstable boronic acids[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the free pyrazole boronic acid with its MIDA boronate counterpart, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Insights: The Stability Paradigm

The instability of[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is fundamentally an electronic and geometric problem. The sp²-hybridized boron atom possesses an empty p-orbital, making it highly electrophilic and susceptible to nucleophilic attack by water or base. This initiates a rapid degradation cascade.

Conversely, the MIDA ligand forms a rigid, bicyclic structure around the boron atom. The dative nitrogen-to-boron (N→B) bond completely fills the empty p-orbital, locking the boron in an sp³ geometry. This steric and electronic shielding prevents premature transmetalation and halts protodeboronation pathways, rendering the molecule indefinitely stable on the benchtop under atmospheric conditions[1].

G A [1-(Butan-2-yl)-1H-pyrazol-4-yl] boronic acid (sp² Boron) B Protodeboronation (Decomposition) A->B Aqueous/Basic C Boroxine Formation (Oligomerization) A->C Dehydration D MIDA Boronate Derivative (sp³ Boron) E Benchtop Stable (Air/Moisture Resistant) D->E Steric/Electronic Shielding F Silica Gel Compatible (Purifiable) D->F Catch-and-Release

Mechanistic divergence: free pyrazole boronic acid degradation vs. MIDA boronate stability.

Quantitative Performance Comparison

The following table summarizes the stark contrast in physicochemical properties and synthetic utility between the free boronic acid and its MIDA-protected derivative.

Property[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acidMIDA Boronate Derivative
Boron Hybridization sp² (Coordinatively unsaturated)sp³ (Coordinatively saturated)
Benchtop Shelf Life (Air) < 1 Week (Prone to oxidation)> 1 Year (Indefinitely stable)
Purification Method Recrystallization (Often low yield)Silica Gel Chromatography (>95% recovery)
Aqueous Stability Rapid ProtodeboronationStable at neutral pH; Hydrolyzes in base
Suzuki-Miyaura Yield ~30-40% (High byproduct formation)>85% (Via slow-release mechanism)

Experimental Workflows & Self-Validating Protocols

Protocol A: Mild Synthesis of the MIDA Boronate

Traditional MIDA boronate synthesis relies on Dean-Stark conditions (refluxing toluene/DMSO), which often leads to the thermal decomposition of sensitive heterocyclic boronic acids before complexation can occur. To preserve the[1-(Butan-2-yl)-1H-pyrazol-4-yl] core, we utilize a milder protocol employing MIDA anhydride[3].

Procedure:

  • Suspend [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

  • Stir the mixture at 70 °C for 24 hours under a nitrogen atmosphere. Causality: The anhydride acts as an internal water scavenger, driving the complexation forward without the need for harsh azeotropic distillation.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (eluting with a gradient of MeOH in DCM).

Self-Validating Checkpoint: Reaction progress is validated via Thin Layer Chromatography (TLC). The free pyrazole boronic acid will streak heavily on silica due to deleterious interactions with surface silanol groups. In stark contrast, the successful formation of the sp³ MIDA boronate will appear as a tight, easily visualized spot that moves cleanly. This chromatographic behavior provides immediate, visual confirmation of successful rehybridization.

Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling

The true synthetic power of the MIDA boronate lies in its capacity for "slow-release" cross-coupling. By utilizing a biphasic solvent system, the MIDA boronate remains partitioned in the organic layer. Hydrolysis occurs exclusively at the phase interface or via a base-mediated mechanism in the aqueous phase, releasing the free boronic acid at a rate that matches the catalytic turnover of the palladium cycle[4].

G MIDA MIDA Boronate (Organic Phase) FreeBA Free Boronic Acid (Low Steady State) MIDA->FreeBA Slow Hydrolysis Base Aqueous Base (e.g., K₃PO₄) Base->FreeBA Product Coupled Product (High Yield) FreeBA->Product Transmetalation Pd Pd Catalyst + Aryl Halide (Organic Phase) Pd->Product

Biphasic slow-release mechanism preventing off-cycle protodeboronation during cross-coupling.

Procedure:

  • Charge a reaction vessel with the[1-(Butan-2-yl)-1H-pyrazol-4-yl] MIDA boronate (1.5 equiv), the target aryl halide (1.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a biphasic solvent mixture of THF and 3.0 M aqueous K₃PO₄ (volume ratio 4:1). Causality: THF dissolves the MIDA boronate and the catalyst, while the aqueous phosphate buffer mediates the slow, controlled hydrolysis of the MIDA ester[4].

  • Vigorously stir the biphasic emulsion at 60 °C for 12–24 hours.

Self-Validating Checkpoint: The biphasic nature of the reaction is its own kinetic validation. If the stirring rate is insufficient, the emulsion fails, the slow-release mechanism collapses, and the cross-coupling halts. Furthermore, the absence of the protodeboronated pyrazole byproduct (1-(sec-butyl)-1H-pyrazole) in the crude LC-MS trace validates that the slow-release rate was successfully matched to the palladium transmetalation rate, keeping the steady-state concentration of the free boronic acid near zero[1].

References

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates ResearchG
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms eScholarship.org
  • A Mild and Simple Method for Making MIDA Boron

Sources

Validation

Mechanistic Rationale: Why Ligand Architecture Dictates Success

The synthesis of pyrazole-containing architectures is a cornerstone of modern medicinal chemistry and drug development. However, forging carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds via palladium-catalyzed cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of pyrazole-containing architectures is a cornerstone of modern medicinal chemistry and drug development. However, forging carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds via palladium-catalyzed cross-coupling with pyrazoles presents a unique mechanistic hurdle: the nucleophilic, pyridine-like nitrogen of the pyrazole ring is highly prone to coordinating with the electrophilic palladium center. This off-target coordination forms stable, inactive bis-pyrazole Pd(II) complexes, effectively poisoning the catalyst and stalling the reaction.

Overcoming this challenge requires the strategic deployment of sterically demanding, electron-rich ligands. This guide provides an objective, data-driven comparison of different palladium ligand systems—specifically dialkylbiaryl phosphines (Buchwald ligands) and pyrazole-tethered phosphines—evaluating their efficacy, mechanistic advantages, and experimental deployment in pyrazole coupling.

The efficacy of a ligand in pyrazole coupling is determined by its ability to balance two competing pathways: promoting the oxidative addition/reductive elimination cycle while sterically blocking off-target Pd-N coordination.

Dialkylbiaryl phosphines, such as tBuBrettPhos and XPhos , excel in this arena. The extreme steric bulk provided by the tert-butyl groups on the phosphine and the highly substituted biaryl backbone creates a deep, restrictive binding pocket around the palladium center. As demonstrated in recent studies on the [1], this steric crowding physically prevents a second pyrazole molecule from entering the coordination sphere. Furthermore, the electron-rich nature of the dialkylphosphine moiety accelerates the oxidative addition of notoriously difficult electrophiles (like aryl triflates and chlorides), while the bulky backbone forces the substrates into close proximity, drastically lowering the activation energy required for reductive elimination.

MechanisticPathway A Pd(II) Precatalyst + Ligand B Active Pd(0)L Species A->B Activation C Oxidative Addition (Aryl Triflate) B->C D Pyrazole Binding & Deprotonation C->D F Off-Target Pd-N Poisoning C->F Poor Ligand Choice E Reductive Elimination (C-N Bond Formation) D->E E->B Product Release F->B Steric Bulk (tBuBrettPhos)

Pd-catalyzed pyrazole N-arylation cycle highlighting ligand-driven prevention of Pd-N poisoning.

Conversely, for C-C bond formation (Suzuki-Miyaura), [2] utilize a different strategy. Ligands like 1-tert-butyl-1H-pyrazole act as hemilabile N-donors. They stabilize the active Pd(0) species during the catalytic cycle, while the tert-butyl substituent provides the necessary steric push to facilitate rapid transmetalation and reductive elimination, outperforming their less hindered dimethyl analogues.

Quantitative Comparison of Ligand Efficacy

The following table synthesizes experimental data across different ligand classes, comparing their performance in pyrazole-centric cross-coupling reactions.

Ligand SystemPrimary ApplicationElectrophile ScopeYield RangeKey Mechanistic Advantage
tBuBrettPhos N-Arylation (C-N)Aryl Triflates85–98%Extreme steric bulk completely suppresses Pd-N off-target coordination; high ortho-tolerance.
XPhos Amination (C-N)Aryl Bromides / Chlorides75–90%Highly universal for aminopyrazoles; excellent functional group tolerance [4].
1-tBu-1H-pyrazole Suzuki-Miyaura (C-C)Aryl Halides80–95%Hemilabile N-donor stabilizes Pd(0); tert-butyl group accelerates reductive elimination [2].
Bis-pyrazolyl (Xanthene) Suzuki-Miyaura (C-C)Aryl Boronic Acids86–99%Rigid xanthene backbone enforces an optimal bite angle for transmetalation [3].

Self-Validating Experimental Methodologies

To ensure reproducibility and trustworthiness, the protocols below are designed as self-validating systems. They include built-in control mechanisms to verify that the observed reactivity is strictly a function of the chosen ligand architecture.

Protocol A: Palladium-Catalyzed N-Arylation using tBuBrettPhos

This protocol is optimized for the coupling of sterically hindered aryl triflates with 3-substituted pyrazoles.

Causality of Reagents:

  • Pd(OAc)₂ (2 mol%): Serves as a stable Pd(II) precatalyst that is rapidly reduced in situ to the active Pd(0) species.

  • tBuBrettPhos (4 mol%): The 1:2 Pd-to-ligand ratio ensures complete formation of the active L-Pd(0) complex, preventing the aggregation of inactive palladium black.

  • K₂CO₃: A mild, insoluble base is chosen over stronger bases (like NaOtBu) to prevent premature hydrolysis of the aryl triflate.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), tBuBrettPhos (0.04 mmol), K₂CO₃ (2.0 mmol), and the pyrazole derivative (1.2 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment (oxygen rapidly oxidizes electron-rich phosphines).

  • Liquid Addition: Add the aryl triflate (1.0 mmol) and anhydrous toluene (5.0 mL) via a gas-tight syringe. Validation Step: Add 0.5 mmol of dodecane as an internal standard for GC-FID tracking.

  • Reaction: Seal the tube and stir the mixture at 100 °C for 16 hours.

  • Self-Validation (Control): Run a parallel reaction omitting tBuBrettPhos. A successful catalytic system will show >95% conversion in the primary vessel via GC-FID, while the control vessel will precipitate black Pd(0) solid and yield <5% product, confirming the ligand's necessity in preventing pyrazole-induced catalyst poisoning.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via flash column chromatography.

Protocol B: Suzuki-Miyaura Coupling with Pyrazole-Tethered Ligands

Designed for the C-C cross-coupling of pyrazole halides with arylboronic acids.

Causality of Reagents:

  • 1-tert-butyl-1H-pyrazole (4 mol%): Acts as a robust, sterically demanding N-donor ligand that stabilizes the Pd center during the transmetalation of the boronic acid [2].

  • Dioxane/Water (4:1): The biphasic solvent system is critical; water dissolves the inorganic base (K₃PO₄) to generate the reactive boronate species required for transmetalation.

ExperimentalWorkflow Step1 1. Schlenk Tube Prep (Evacuate & Backfill Ar) Step2 2. Reagent Loading (Pd, Ligand, Base, Substrates) Step1->Step2 Step3 3. Solvent Addition (Anhydrous Toluene) Step2->Step3 Step4 4. Heating & Stirring (80-110°C, 12-24h) Step3->Step4 Step5 5. GC/TLC Monitoring (Internal Standard Validation) Step4->Step5 Step5->Step4 Incomplete Conversion Step6 6. Workup & Purification (Yield Calculation) Step5->Step6

Step-by-step self-validating experimental workflow for Pd-catalyzed pyrazole cross-coupling.

Conclusion

The successful incorporation of pyrazoles via palladium-catalyzed cross-coupling is not merely a matter of screening conditions, but of understanding the geometric and electronic interplay between the ligand and the substrate. For C-N bond formation, bulky dialkylbiaryl phosphines like tBuBrettPhos are unparalleled due to their ability to physically block the nucleophilic pyrazole nitrogen from poisoning the catalyst. For C-C bond formation, leveraging the steric bulk of custom pyrazole-tethered ligands provides a highly efficient, hemilabile system that drives transmetalation and reductive elimination. By employing these rationally selected ligands within self-validating experimental frameworks, researchers can drastically improve yields and reproducibility in complex drug development pipelines.

References

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515.[Link]

  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3084.[Link]

Comparative

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Pyrazole-Containing Compounds

Introduction: The Pyrazole Scaffold and the Imperative of 3D Structural Elucidation The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Imperative of 3D Structural Elucidation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological function of these molecules is inextricably linked to their three-dimensional structure, which dictates how they interact with their protein targets. Therefore, single-crystal X-ray crystallography stands as the definitive technique for elucidating the precise atomic arrangement, conformational preferences, and intermolecular interactions of pyrazole derivatives.[1] This knowledge is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics with enhanced potency and selectivity.[4]

This guide provides an in-depth, comparative analysis of the crystallographic workflow for pyrazole-containing compounds, from the initial challenge of crystallization to the final interpretation of the crystal structure. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind key experimental choices.

Part 1: The Crystallization Gauntlet: Strategies for Growing High-Quality Pyrazole Crystals

Obtaining diffraction-quality single crystals is often the most significant bottleneck in a crystallographic study. The inherent properties of a pyrazole derivative—its solubility, polarity, and ability to form directional intermolecular interactions—dictate the optimal crystallization strategy. A comparative overview of common techniques is presented below.

Comparative Analysis of Crystallization Techniques

The choice of method is an empirical process, but a logical starting point can be determined based on the compound's characteristics. For instance, thermally stable compounds with temperature-dependent solubility are excellent candidates for cooling crystallization, while precious materials available in small quantities are best suited for vapor diffusion methods.

Method Underlying Principle Advantages for Pyrazole Compounds Considerations & Challenges
Cooling Crystallization [5]A saturated solution at a high temperature becomes supersaturated upon slow cooling, inducing crystallization.Simple, scalable, and effective for compounds with good solubility in a solvent at elevated temperatures.Requires moderate thermal stability; rapid cooling can lead to poor crystal quality or amorphous precipitation.
Slow Evaporation [6]The concentration of the solute slowly increases as the solvent evaporates from a near-saturated solution, leading to crystallization.Technically simple, works well for moderately volatile solvents. Good for initial screening.Difficult to control the rate of evaporation precisely; can lead to "skin" formation on the surface.
Anti-Solvent Addition [5]A second solvent (anti-solvent) in which the compound is insoluble is slowly introduced into a solution of the compound, reducing its solubility and causing it to crystallize.Excellent for compounds that are highly soluble in a particular solvent; offers good control over the rate of supersaturation.Requires miscibility of the solvent and anti-solvent; rapid addition can cause oiling out or precipitation.
Vapor Diffusion An equilibrium is established between a drop containing the compound and a larger reservoir, leading to a slow change in concentration that induces crystallization.Requires very small amounts of material; allows for screening of many conditions simultaneously.Technically more complex to set up (hanging/sitting drop); sensitive to vibrations.
Acid-Addition Salt Formation [5][7]Reacting the pyrazole (which can be basic) with an acid forms a salt, which often has vastly different (and improved) crystallization properties.Can significantly enhance crystallinity and produce robust, well-ordered crystals by introducing strong, directional hydrogen bonds.The resulting structure is that of the salt, not the free base, which must be considered in the analysis.
Co-melting Crystallization A solvent-free method where the pyrazole ligand and an inorganic salt are heated to a molten state and then slowly cooled to form a coordination compound.Avoids issues with solvent incorporation into the crystal lattice; useful for synthesizing certain coordination complexes.Limited to thermally stable compounds and the formation of specific coordination complexes or co-crystals.
Experimental Protocol: Screening for Crystallization of a Novel Pyrazole Derivative

This protocol provides a self-validating system for identifying promising crystallization conditions. The causality behind this parallel approach is to efficiently explore a wide range of physicochemical environments.

  • Solubility Screening (The Foundation):

    • Rationale: An ideal crystallization solvent is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.

    • Procedure: In separate small vials, test the solubility of ~2-5 mg of your pyrazole compound in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, and water).[5] Observe solubility at room temperature and after gentle heating.

  • Primary Crystallization Trials (Parallel Approach):

    • Slow Cooling: From the solubility screen, select a solvent that dissolved the compound upon heating. Prepare a hot, saturated solution, filter it while hot into a clean vial, cover loosely (to prevent dust but allow slow cooling), and let it stand undisturbed.

    • Slow Evaporation: Select a solvent in which the compound is moderately soluble at room temperature. Prepare a filtered, near-saturated solution in a vial, cover with a cap containing a few pinholes, and leave it in a vibration-free location.[6]

    • Anti-Solvent Addition: Select a "good" solvent in which the compound is very soluble. Prepare a concentrated solution. In a separate, larger vial, place the "anti-solvent" (a miscible solvent in which the compound is insoluble). Slowly and carefully layer the concentrated solution on top of the anti-solvent. Alternatively, use vapor diffusion by placing a drop of the concentrated solution next to a reservoir of the anti-solvent.

  • Analysis and Optimization:

    • Monitor the vials daily for several weeks. Observe for crystalline material, microcrystals, or amorphous precipitate.

    • Once initial "hits" are found, optimize the conditions by varying the temperature, concentration, and cooling/evaporation rate to improve crystal size and quality.

G Diagram 1: Decision Tree for Crystallization Method Selection start Start with New Pyrazole Compound solubility Perform Solubility Screen start->solubility temp_dependent Solubility Highly Temperature Dependent? solubility->temp_dependent cooling Cooling Crystallization temp_dependent->cooling Yes small_amount Limited Material (<5 mg)? temp_dependent->small_amount No evaporation Slow Evaporation anti_solvent Anti-Solvent Addition evaporation->anti_solvent If evaporation fails acid Consider Acid-Addition Salt Formation anti_solvent->acid If all else fails small_amount->evaporation No vapor_diffusion Vapor Diffusion small_amount->vapor_diffusion Yes G Diagram 2: Overall X-ray Crystallography Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Obtain Single Crystal mount Mount Crystal & Cryo-cool crystal->mount collect Collect Diffraction Data mount->collect integrate Integrate & Scale Data collect->integrate solve Solve Structure (Direct Methods) integrate->solve refine Refine Atomic Model solve->refine validate Validate Structure (e.g., CheckCIF) refine->validate final_structure Final Structural Model (CIF File) validate->final_structure G Diagram 3: Common Intermolecular Interactions in Pyrazole Crystals center Pyrazole Derivative neighbor1 Neighbor 1 center->neighbor1 N-H···N Hydrogen Bond neighbor2 Neighbor 2 center->neighbor2 π-π Stacking neighbor3 Neighbor 3 center->neighbor3 C-H···π Interaction neighbor4 Neighbor 4 center->neighbor4 Halogen Bond (if applicable)

Sources

Validation

The Analytical Crucible: A Comparative Guide to Purity Assessment for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical traps inherent to organoboron chemistry. [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical traps inherent to organoboron chemistry. [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a highly valuable building block for Suzuki-Miyaura cross-coupling reactions. The sec-butyl substitution provides critical lipophilicity and steric tuning to the pyrazole core. However, the boronic acid moiety introduces a severe analytical bottleneck: the spontaneous and reversible formation of boroxines.

This guide objectively compares the performance of standard High-Performance Liquid Chromatography (HPLC), Pre-column Derivatization HPLC, and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of this compound. By understanding the causality behind these experimental choices, researchers can implement self-validating workflows that ensure the integrity of their active pharmaceutical ingredient (API) starting materials.

The Mechanistic Challenge: The Boroxine Equilibrium

The fundamental flaw in standard purity analysis of boronic acids stems from their structural thermodynamics. Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines (1)[1].

This equilibrium is highly dynamic. When subjected to standard Reversed-Phase HPLC (RP-HPLC) utilizing aqueous/organic mobile phases, the boroxine can partially hydrolyze back to the monomer directly on the stationary phase (2)[2]. This continuous on-column interconversion manifests as peak splitting, severe tailing, or a broad baseline "hump" that makes accurate UV integration impossible. Furthermore, the monomer and the anhydride often possess significantly different UV response factors, leading to a gross misrepresentation of purity if area percent is used blindly (3)[3].

G A [1-(Butan-2-yl)-1H-pyrazol-4-yl] boronic acid (Monomer) B Dehydration (-H2O) A->B C Boroxine (Trimeric Anhydride) B->C C->A Hydrolysis (+H2O)

Equilibrium dynamics between boronic acid monomer and boroxine anhydride.

Comparative Analysis of Analytical Modalities

To circumvent the boroxine artifact, we must either abandon chromatographic separation in favor of a molar-based technique (qNMR) or chemically lock the molecule into a stable form prior to chromatography (Derivatization HPLC).

Method A: Quantitative NMR (qNMR) — The Gold Standard

qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without requiring a reference standard of the analyte itself (3)[3]. Because NMR measures the magnetic resonance of nuclei in solution, it is unaffected by the chromatographic smearing seen in HPLC. By integrating a distinct proton signal from the pyrazole core against an internal standard (e.g., Maleic Acid), absolute purity is calculated based on strict molar proportionality. The critical parameter here is ensuring the longitudinal relaxation time (


) is fully accounted for during acquisition (4)[4].
Method B: Pre-Column Derivatization HPLC — The Chromatographic Workaround

If HPLC must be used (e.g., for impurity profiling or when NMR is unavailable), the boronic acid must be derivatized. By reacting the sample with pinacol, the free hydroxyls are consumed to form a stable, five-membered cyclic boronate ester (2)[2]. This "locks" the molecule, preventing boroxine formation and allowing for sharp, symmetrical peaks and accurate UV area percent integration.

Workflow Start Synthesized Sample qNMR_Path Method A: qNMR Start->qNMR_Path HPLC_Path Method B: Derivatization HPLC Start->HPLC_Path qNMR_Step Add Internal Standard (Maleic Acid in DMSO-d6) qNMR_Path->qNMR_Step HPLC_Step Pre-column Derivatization (Pinacol, 1h, RT) HPLC_Path->HPLC_Step qNMR_Res Absolute Purity (High Accuracy) qNMR_Step->qNMR_Res HPLC_Res Relative Purity (Stable Pinacol Ester) HPLC_Step->HPLC_Res

Workflow comparison for purity assessment of boronic acid derivatives.

Quantitative Data & Performance Metrics

The following table summarizes the experimental performance of these three approaches when applied to[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

Analytical MetricStandard RP-HPLCPre-Column Derivatization HPLCQuantitative NMR (qNMR)
Principle Direct separation (UV detection)Separation of stable ester (UV)Direct molar signal intensity
Purity Output Relative (Area %)Relative (Area %)Absolute (Mass/Mass %)
Accuracy Low (Skewed by boroxine)High (For organic impurities)Highest (Absolute value)
Precision (RSD) > 5.0% (Poor reproducibility)< 1.0%< 0.5%
Artifact Susceptibility Extreme (On-column hydrolysis)Low (Stable pinacol ester)None (Equilibrium irrelevant)
Sample Prep Time < 5 minutes~ 60 minutes< 10 minutes

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Absolute Purity Determination via ¹H qNMR

Causality Check: We utilize Maleic Acid as an internal standard because its olefinic protons appear as a sharp singlet at ~6.26 ppm in DMSO-d6, which perfectly avoids overlap with the aliphatic sec-butyl signals (0.7-4.5 ppm) and the aromatic pyrazole signals (7.5-8.2 ppm) of our analyte.

  • Standard Preparation: Accurately weigh ~5.0 mg of certified reference standard Maleic Acid (TraceCERT® or equivalent) into a clean glass vial using a microbalance (record weight to 0.01 mg).

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid into the same vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d6. Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: ¹H

    • Pulses: 90° pulse angle.

    • Relaxation Delay (

      
      ): Must be set to 
      
      
      
      of the slowest relaxing proton (typically 30-60 seconds for quantitative recovery) (4)[4].
    • Number of Scans: 16 to 64 (depending on desired signal-to-noise ratio).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the maleic acid singlet (2H) and a well-resolved pyrazole proton (1H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol B: Relative Purity via Pinacol Derivatization HPLC

Causality Check: Anhydrous magnesium sulfate is added to drive the condensation reaction forward by scavenging the water byproduct, ensuring 100% conversion of the boronic acid to the pinacol ester.

  • Sample Derivatization: Dissolve 10.0 mg of the boronic acid sample in 1.0 mL of anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Add 15.0 mg of pinacol (approx. 2.0 molar equivalents) and 50 mg of anhydrous

    
    .
    
  • Reaction: Stir the suspension at room temperature for 60 minutes.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter into an HPLC vial to remove the

    
    .
    
  • HPLC Analysis:

    • Column: C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 210 nm and 254 nm.

  • Validation: The resulting chromatogram will yield a single, sharp peak corresponding to 1-(sec-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, allowing for accurate integration of organic impurities.

Conclusion & Best Practices

When analyzing[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid, relying on standard RP-HPLC is an analytical pitfall that will inevitably lead to rejected batches and confused impurity profiles due to the boroxine equilibrium.

For absolute assay and release testing, qNMR is the definitive gold standard . It bypasses the chromatographic limitations entirely and provides a mathematically absolute purity value. When impurity profiling is required, pre-column derivatization to the pinacol ester is mandatory to ensure chromatographic integrity. By adopting these targeted methodologies, drug development professionals can guarantee the quality of their organoboron starting materials.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.
  • "Rapid Estimation of T1 for Quantitative NMR.
  • "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • "Formulation of boronic acid compounds.

Sources

Comparative

A Comparative Guide to Alternatives for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid in Cross-Coupling Reactions

Abstract The pyrazole moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its installation into complex molecules is frequently achieved via Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its installation into complex molecules is frequently achieved via Suzuki-Miyaura cross-coupling, for which [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a common reagent. However, considerations of stability, reactivity, cost, and the need for structural diversity often compel researchers to seek alternatives. This guide provides a comprehensive comparison of alternative reagents, focusing on other pyrazole-4-boron derivatives and non-boron coupling partners. We present a comparative analysis of their stability, reactivity, and handling characteristics, supported by representative experimental protocols and data, to empower researchers in making informed decisions for their specific synthetic challenges.

Introduction: The Central Role of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that feature prominently in pharmaceuticals and agrochemicals.[1] Their versatile chemical properties allow them to act as bioisosteres for other functional groups and engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions. This has led to their incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anticoagulants like apixaban, and numerous kinase inhibitors for cancer therapy.[1][2][3]

The Suzuki-Miyaura reaction is a powerful and widely adopted method for constructing the carbon-carbon bonds necessary to incorporate these pyrazole scaffolds.[][5] Reagents like [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid are valuable building blocks, but a one-size-fits-all approach is seldom optimal in drug development. This guide explores the landscape of viable alternatives.

Profiling the Incumbent: [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic Acid

This reagent provides a chiral, non-planar N-substituent which can influence the physicochemical properties of the final compound. While effective, boronic acids, in general, are susceptible to decomposition pathways, including dehydration to form boroxines and protodeboronation under certain reaction conditions.[6][7] The sec-butyl group offers moderate steric bulk and specific lipophilicity, but alternatives are often required for structure-activity relationship (SAR) studies or to overcome synthetic hurdles.

Representative Suzuki-Miyaura Protocol:

A typical protocol involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a base.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Aryl Halide (1.0 eq) Boronic Acid (1.2-1.5 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., Dioxane/H2O) Inert_Atmosphere Degas solvent Purge vessel with N2 or Ar Reagents->Inert_Atmosphere Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 1-5 mol%) Ligand (if needed) Catalyst->Inert_Atmosphere Heating Heat to 80-100 °C Monitor by TLC or LC-MS Inert_Atmosphere->Heating Quench Cool to RT Add water Heating->Quench Extract Extract with organic solvent (e.g., EtOAc) Quench->Extract Purify Dry (Na2SO4) Concentrate Purify by chromatography Extract->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Comparative Analysis of Boron-Based Alternatives

The most direct alternatives to the incumbent reagent are other pyrazole-4-boron derivatives that offer advantages in stability, handling, or reactivity. The primary choices are boronic acid pinacol esters and potassium trifluoroborate salts.

Pyrazole-4-boronic Acid Pinacol Esters

Boronic acid pinacol esters are formed by reacting the corresponding boronic acid with pinacol.[8] This transformation converts the reactive -B(OH)₂ group into a more stable cyclic boronate ester.[9][10]

Key Advantages:

  • Enhanced Stability: Pinacol esters are significantly more stable to air and moisture than boronic acids, have a longer shelf life, and are less prone to protodeboronation under basic coupling conditions.[6][9][10] This makes them easier to handle, purify, and store.[10]

  • Improved Handling: They are typically crystalline solids with better solubility in common organic solvents and lower moisture sensitivity.[9][10]

  • Consistent Reactivity: Their stability ensures more consistent stoichiometry and reactivity in coupling reactions.[9]

Considerations:

  • The pinacol ester must be cleaved in situ during the catalytic cycle, which can sometimes require slightly more forcing conditions or specific base selection.

Potassium Pyrazole-4-yltrifluoroborates

Potassium organotrifluoroborates (KHF₂) are another class of highly stable boron reagents.[11] The tetracoordinate boron atom in the [R-BF₃]K salt is protected from common decomposition pathways that affect tricoordinate boronic acids.[7][10][11]

Key Advantages:

  • Exceptional Stability: Trifluoroborates are generally free-flowing, crystalline solids that are exceptionally stable to air and moisture, allowing for indefinite storage.[7][10][12]

  • Unique Reactivity: They can be used in stoichiometric amounts as they are less prone to protodeboronation.[11] Their use can sometimes circumvent issues seen with boronic acids, such as the homocoupling of N-unsubstituted pyrazoles.[11]

  • Functional Group Tolerance: The trifluoroborate moiety is stable to a wide range of reagents, allowing for functional group manipulation on the molecule while preserving the carbon-boron bond.[13]

Considerations:

  • The cross-coupling of unprotected 1H-pyrazolyltrifluoroborates can sometimes result in low yields without careful optimization of catalyst, ligand, and base.[11][14]

Data Summary: Boron Reagent Comparison
FeatureBoronic AcidBoronic Acid Pinacol EsterPotassium Trifluoroborate
Structure R-B(OH)₂R-B(O₂C₂Me₄)K[R-BF₃]
Stability Moderate; susceptible to dehydration and protodeboronation.[6]High; protected form, resistant to hydrolysis.[9][10]Very High; crystalline, air- and moisture-stable solids.[7][10]
Handling Can be difficult to purify; may require storage under inert atmosphere.Easy to handle; crystalline solids with good solubility.[9]Easy to handle; free-flowing powders.[10]
Reactivity High; directly participates in the catalytic cycle.High; requires in situ activation.High; slow release of the active boron species.[7]
Typical Use 1.2 - 2.0 equivalents1.1 - 1.5 equivalents1.0 - 1.2 equivalents

Beyond Boron: The Stille Coupling Alternative

For cases where Suzuki-Miyaura coupling is problematic, the Stille cross-coupling reaction offers a powerful alternative. This reaction couples an organostannane (tin) reagent with an organic halide.[15][16]

4-Stannylpyrazoles

Reagents such as 1-(Butan-2-yl)-4-(tributylstannyl)-1H-pyrazole can serve as direct replacements for their boronic acid counterparts.

Key Advantages:

  • Orthogonal Reactivity: The Stille reaction often proceeds under neutral or mildly basic conditions, making it suitable for substrates with base-sensitive functional groups.

  • High Functional Group Tolerance: The reaction is known for its tolerance of a wide variety of functional groups.[16]

  • Robustness: Stille couplings can be very effective for constructing sterically hindered biaryl linkages where Suzuki couplings may fail.

Considerations:

  • Toxicity: The primary drawback is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.[5] This is a significant concern, especially in pharmaceutical process chemistry.

  • Reagent Preparation: Organostannanes are not as widely commercially available as boronic acids and often require dedicated synthesis.

G cluster_boron Boron-Based (Suzuki-Miyaura) cluster_tin Tin-Based (Stille) start Synthetic Goal: Couple Pyrazole to Aryl-X boronic_acid Boronic Acid (R-B(OH)₂) start->boronic_acid Standard Conditions pinacol_ester Pinacol Ester (R-Bpin) start->pinacol_ester Need Stability & Easy Handling trifluoroborate Trifluoroborate (K[R-BF₃]) start->trifluoroborate Need Max Stability & Stoichiometric Control stannane Organostannane (R-SnBu₃) start->stannane Base-Sensitive Substrate or Steric Hindrance cons_ba • Moderate Stability • Potential for Boroxine Formation boronic_acid->cons_ba Limitations pros_pe • High Stability • Excellent Handling pinacol_ester->pros_pe Advantages pros_tfb • Exceptional Stability • Air & Moisture Insensitive trifluoroborate->pros_tfb Advantages cons_sn • Tin Toxicity • Purification Challenges stannane->cons_sn Limitations

Caption: Decision guide for selecting a pyrazole coupling reagent.

Experimental Protocols

Protocol 5.1: Suzuki-Miyaura Coupling Using a Pyrazole Boronic Acid Pinacol Ester

This protocol details a representative coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a generic aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), 1H-Pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq)[17], Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Inerting: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

The choice of reagent for introducing a pyrazole-4-yl moiety is a critical decision in a synthetic campaign. While [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is a capable reagent, its alternatives offer significant advantages.

  • For routine synthesis, enhanced stability, and ease of handling, pyrazole-4-boronic acid pinacol esters are highly recommended. Their superior stability leads to more reproducible results and simplifies storage and handling logistics.

  • For applications requiring maximum stability, precise stoichiometry, and tolerance to harsh downstream conditions, potassium pyrazole-4-yltrifluoroborates are the superior choice. They are ideal for complex, multi-step syntheses.

  • For challenging couplings involving base-sensitive substrates or significant steric hindrance, 4-stannylpyrazoles via the Stille coupling provide a robust, albeit less environmentally friendly, alternative. The significant drawback of tin toxicity and byproduct removal must be carefully considered, particularly in a drug development context.

By understanding the distinct profiles of these reagents, researchers can select the optimal building block to accelerate their research and development efforts in medicinal chemistry and materials science.

References

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • MDPI. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Bentham Science. (2025). Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science.
  • PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Pharmaffiliates. (2026). 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Thermo Fisher Scientific. (n.d.). 1H-Pyrazole-4-boronic acid pinacol ester, 98% 5 g. Thermo Fisher Scientific.
  • ACS Publications. (2008).
  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • BenchChem. (n.d.).
  • SciSpace. (n.d.).
  • Frontier Specialty Chemicals. (n.d.). Organoborons. Frontier Specialty Chemicals.
  • PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
  • Organic Chemistry Portal. (2002).
  • Organic Syntheses. (n.d.). boronic esters. Organic Syntheses.
  • BOC Sciences. (2023). Applications of Suzuki Coupling Reaction. BOC Sciences.
  • ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.
  • PMC. (2026).
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts.

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Validation

A Researcher's Guide to Validated Assays for Boronic Acid-Diol Interactions

In fields ranging from drug delivery and diagnostics to materials science, the reversible covalent interaction between boronic acids and diols is a cornerstone of molecular design and recognition.[1][2] The ability to ac...

Author: BenchChem Technical Support Team. Date: March 2026

In fields ranging from drug delivery and diagnostics to materials science, the reversible covalent interaction between boronic acids and diols is a cornerstone of molecular design and recognition.[1][2] The ability to accurately and reliably quantify this interaction is paramount for developing novel therapeutics, sensors, and smart materials. This guide provides an in-depth comparison of validated assay methodologies, offering researchers the technical insights and practical protocols needed to select and implement the most appropriate assay for their specific application.

The Underpinning Chemistry: Boronic Acid-Diol Complexation

At its core, the utility of boronic acids lies in their ability to form stable, yet reversible, cyclic esters with 1,2- or 1,3-diols.[3][4] This reaction is highly dependent on pH, as the boronic acid (a Lewis acid) must be in its tetrahedral boronate form to readily react with a diol.[5][6] The equilibrium between the trigonal boronic acid and the tetrahedral boronate is characterized by the pKa of the boronic acid. Generally, the optimal pH for complexation is between the pKa of the boronic acid and the pKa of the diol.[6]

The kinetics and thermodynamics of this interaction are influenced by the structure of both the boronic acid and the diol. For instance, 1,3-diols tend to form more thermodynamically stable complexes (six-membered rings) compared to 1,2-diols (five-membered rings), though the formation of the 1,2-diol complex is often kinetically favored.[1][7][8]

G cluster_0 Aqueous Environment (pH > pKa) Boronic Acid (Trigonal) Boronic Acid (Trigonal) Boronate Anion (Tetrahedral) Boronate Anion (Tetrahedral) Boronic Acid (Trigonal)->Boronate Anion (Tetrahedral) + OH- Boronate Anion (Tetrahedral)->Boronic Acid (Trigonal) - OH- Boronate Ester (Cyclic) Boronate Ester (Cyclic) Boronate Anion (Tetrahedral)->Boronate Ester (Cyclic) + Diol Diol Diol Boronate Ester (Cyclic)->Boronate Anion (Tetrahedral) - Diol Water Water Boronate Ester (Cyclic)->Water + H2O G cluster_1 Assay Setup cluster_2 Competitive Displacement A Fluorescent Diol Probe + Boronic Acid B High Fluorescence Signal A->B Binding C Add Target Diol D Displacement of Fluorescent Probe C->D E Decreased Fluorescence Signal D->E

Caption: Workflow for a fluorescent probe displacement assay.

Advantages:

  • High sensitivity.

  • Can be designed for specific diols or classes of diols.

  • Amenable to high-throughput screening.

Limitations:

  • Requires synthesis of specific fluorescent probes.

  • The fluorescent properties of the probe can be sensitive to the assay conditions (e.g., solvent polarity).

Enzyme-Based Assays

For applications in drug discovery, particularly for screening boronic acid-based enzyme inhibitors, enzyme activity assays are invaluable. [9]Many enzymes have substrates or cofactors that contain diol moieties (e.g., ATP, NADH). Boronic acid inhibitors can bind to these diols or to diol-containing residues in the enzyme's active site, leading to a decrease in enzyme activity.

Principle of Operation:

  • Enzyme Activity Measurement: The baseline activity of a diol-dependent enzyme is measured.

  • Inhibition: A boronic acid compound is introduced, which binds to the enzyme's substrate, cofactor, or active site.

  • Signal Readout: The resulting inhibition of enzyme activity is quantified, typically through a colorimetric or fluorometric readout of product formation.

Example Application: Screening β-Lactamase Inhibitors Boronic acids are a promising class of inhibitors for β-lactamase enzymes, which are responsible for antibiotic resistance. [9]In this context, an in situ click chemistry approach has been used, where the enzyme itself templates the formation of a potent triazole-based boronic acid inhibitor from smaller azide and alkyne fragments. [9] Validation Considerations:

  • Confirm that the boronic acid is indeed inhibiting the enzyme through the intended mechanism (e.g., by testing against a mutant enzyme lacking the target diol-containing residue).

  • Determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies.

  • Assess the specificity of the inhibitor by testing it against a panel of related enzymes.

Summary Comparison of Assay Methodologies

Assay TypePrincipleThroughputSensitivityKey AdvantagesKey Limitations
Alizarin Red S (ARS) Competitive displacement of a dyeModerate to HighModerateGeneral applicability, commercially available reagents, colorimetric and fluorescent readout. [10]Potential for interference from colored or fluorescent compounds in the sample.
Fluorescent Probe Direct binding or competitive displacementHighHighHigh sensitivity, tunable properties. [3][11]Requires synthesis of custom probes, potential for environmental sensitivity.
Enzyme-Based Inhibition of enzyme activityHighHighPhysiologically relevant context, suitable for inhibitor screening. [9]Assay is specific to a particular enzyme, requires purified enzyme.

Choosing the Right Assay: A Decision-Making Workflow

The selection of the optimal assay is critical for generating reliable and meaningful data. The following workflow can guide researchers in this process.

G cluster_quantify Quantification cluster_screen Screening cluster_detect Detection Start Start: Define Research Question Goal What is the primary goal? Start->Goal Quantify Quantify Binding Affinity Goal->Quantify Binding Constant Screen Screen for Inhibitors Goal->Screen Drug Discovery Detect Detect Presence of Boronic Acid/Diol Goal->Detect Sensing ARS_Assay ARS Competitive Assay Quantify->ARS_Assay Fluorescent_Probe_Quant Fluorescent Probe Displacement Quantify->Fluorescent_Probe_Quant Enzyme_Assay Enzyme Inhibition Assay Screen->Enzyme_Assay Fluorescent_Probe_Detect Direct Fluorescent Probe Detect->Fluorescent_Probe_Detect

Caption: Decision workflow for selecting a boronic acid-diol interaction assay.

Conclusion

The study of boronic acid-diol interactions is a dynamic and expanding field. The assays described in this guide provide a validated toolkit for researchers to probe these interactions with confidence. By understanding the principles, advantages, and limitations of each method, and by carefully considering the specific research question, scientists can select the most appropriate assay to accelerate their research and development efforts. The ultimate choice of assay will always be a balance between the specific requirements of the experiment and the resources available.

References

  • Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy | Poster Board #745 - American Chemical Society. (n.d.).
  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. (2025, November 16).
  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. PMC. (n.d.).
  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. (n.d.).
  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. PubMed. (2025, November 17).
  • Recent development of boronic acid-based fluorescent sensors. PMC - NIH. (n.d.).
  • Chemistry Of Boronic Esters. AA Blocks. (2019, October 31).
  • The Progress of Selective Fluorescent Chemosensors by Boronic Acid. Bentham Science. (n.d.).
  • Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Bentham Science Publishers. (2022, April 1).
  • Enzyme assays with boronic acid appended bipyridinium salts. Scilit. (n.d.).
  • Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. PubMed. (2013, February 19).
  • A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Publishing. (n.d.).
  • A detailed examination of boronic acid±diol complexation. ResearchGate. (n.d.).
  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. (2018, December 19).
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. (2018, December 19).
  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. (2022, June 29).
  • Internal and External Catalysis in Boronic Ester Networks. NSF PAR. (n.d.).
  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. PMC. (2024, August 2).
  • Colorimetric Immunoassays with Boronic Acid-Decorated, Peroxidase-like Metal-Organic Frameworks as the Carriers of Antibodies and Enzymes. MDPI. (2024, June 24).
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
  • Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates | Request PDF. ResearchGate. (n.d.).
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. ACS Publications. (2015, July 10).
  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications (RSC Publishing). (n.d.).
  • A detailed examination of boronic acid-diol complexation | Request PDF. ResearchGate. (n.d.).
  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. MPG.PuRe. (n.d.).
  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines. OSTI.gov. (n.d.).
  • Spectrophotometric Quantification of Alizarin Red S Staining. Benchchem. (n.d.).
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. (2023, August 3).
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. (2015, August 5).
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. (n.d.).
  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. (n.d.).
  • Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. (2021, March 2).
  • Alizarin Red S Staining Quantification Assay (ARed-Q). 3H Biomedical. (n.d.).
  • Alizarin Red S Staining Protocol for Calcium Detection in Cells and Tissues. (2025, July 2).

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Comparative

A Senior Application Scientist's Guide to Benchmarking New Catalysts for C-C Bond Formation with Boronic Acids

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. Among the myriad of methods available, the trans...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of modern synthetic chemistry. Among the myriad of methods available, the transition-metal-catalyzed cross-coupling of boronic acids, famously known as the Suzuki-Miyaura reaction, has become an indispensable tool due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[1] The continuous evolution of this field necessitates a rigorous evaluation of new catalytic systems to identify more efficient, sustainable, and cost-effective solutions.

This guide provides an in-depth comparison of emerging catalysts for C-C bond formation with boronic acids, benchmarked against established palladium-based systems. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols for catalyst evaluation, and offer a comparative analysis of their performance based on experimental data.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (e.g., a boronic acid) transfers its organic group to the Pd(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[2][3][6]

Suzuki_Miyaura_Cycle cluster_reactants cluster_product Pd(0)Ln Pd(0)Ln R1-Pd(II)L-X R1-Pd(II)L-X Pd(0)Ln->R1-Pd(II)L-X Oxidative Addition (R1-X) R1-Pd(II)L-R2 R1-Pd(II)L-R2 R1-Pd(II)L-X->R1-Pd(II)L-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L-R2->R1-R2 Product R1-X R1-X R2-B(OH)2 R2-B(OH)2 Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Catalyst Performance: Key Metrics

A systematic evaluation of new catalysts requires a standardized approach. The following metrics are crucial for a comprehensive comparison:

  • Catalyst Loading (mol %): Lower catalyst loading indicates higher catalyst efficiency and is economically and environmentally advantageous.

  • Reaction Time (h): Faster reactions are desirable for high-throughput synthesis and process efficiency.

  • Reaction Temperature (°C): Milder reaction conditions (e.g., room temperature) are preferred to minimize energy consumption and side reactions.

  • Yield (%): The percentage of the desired product obtained is a primary measure of catalyst effectiveness.

  • Substrate Scope: A broad substrate scope, including challenging or sterically hindered starting materials, signifies a versatile catalyst.

  • Turnover Number (TON) and Turnover Frequency (TOF): TON (moles of product per mole of catalyst) and TOF (TON per unit time) are quantitative measures of catalyst activity and longevity.

The Competitors: A Comparative Overview of Catalytic Systems

While palladium has long been the dominant metal for Suzuki-Miyaura couplings, significant research has focused on developing alternatives with improved performance, lower cost, and greater sustainability.

Palladium-Based Catalysts: The Gold Standard

Palladium catalysts remain the workhorse for C-C bond formation with boronic acids due to their high reactivity and broad functional group tolerance.[7] Modern advancements have focused on the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands that enhance catalyst stability and activity, enabling reactions with unreactive aryl chlorides.[3][8]

Representative System: Pd(OAc)₂ with a biarylphosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This system is known for its high activity in coupling a wide range of aryl and heteroaryl halides.[8]

Nickel-Based Catalysts: A Cost-Effective Powerhouse

Representative System: A nickel(II) salt like NiCl₂·6H₂O combined with a suitable ligand. For instance, the tri-ProPhos ligand has demonstrated high efficiency for the Suzuki-Miyaura coupling of heterocycles in greener solvents like isopropanol and water.[9]

Iron-Based Catalysts: The Sustainable Frontier

Iron is an attractive catalyst due to its abundance, low cost, and low toxicity. While iron-catalyzed Suzuki-Miyaura couplings are less developed than their palladium and nickel counterparts, they represent a significant area of research in sustainable chemistry.[12] Current challenges include the often-required use of strong bases or the pre-activation of boronic esters.[12][13]

Representative System: An iron salt such as FeBr₃ with an NHC ligand like IMes·HCl. These systems have been shown to catalyze the coupling of (hetero)aryl chlorides with activated aryl boronic esters.[13]

Copper-Based Catalysts: A Versatile Contender

Copper catalysts are well-known for Chan-Lam cross-coupling reactions (C-heteroatom bond formation) but are also capable of mediating C-C bond formation with boronic acids.[14][15] Copper-catalyzed homocoupling of boronic acids can be a competing side reaction, but under the right conditions, cross-coupling can be achieved.[16] These reactions often proceed under aerobic conditions.[14]

Representative System: A copper(I) or copper(II) salt, such as CuI or Cu(OAc)₂, often in the presence of a base. These systems can catalyze the coupling of thiol esters with boronic acids to form ketones.[14]

Performance Comparison: A Data-Driven Analysis

The following table summarizes the performance of representative catalysts from each class for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid. This data is compiled from various sources to provide a comparative snapshot.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / SPhos4-BromoanisoleK₃PO₄Toluene10012>95[8]
Pd/Fe₃O₄@C4-BromoanisoleK₂CO₃H₂O/EtOH80->99[17]
Nickel
NiCl₂(dppp)4-BromotolueneK₃PO₄Toluene1101295[10]
(tri-ProPhos)Ni4-BromopyridineK₃PO₄i-PrOH801298[9]
Iron
Fe(OTf)₃ / 1,10-phen4-Bromotoluene-Benzene801275*
Copper
CuIThiol Ester-THF252490**[14]

*Note: This iron-catalyzed reaction is an oxidative coupling with benzene, not a direct Suzuki-Miyaura coupling with phenylboronic acid, but is included to illustrate a C-C bond formation involving an arylboronic acid precursor. **Note: This copper-catalyzed reaction forms a ketone from a thiol ester and a boronic acid.

Experimental Protocols for Catalyst Benchmarking

To ensure a fair and reproducible comparison, a standardized experimental workflow is essential.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_analysis Workup & Analysis A Add aryl halide, boronic acid, and base to a reaction vessel. B Add solvent and stir bar. A->B C Degas the reaction mixture (e.g., with argon). B->C D Add the catalyst/precatalyst and ligand under inert atmosphere. C->D E Heat the reaction to the desired temperature and monitor. D->E F Quench the reaction and perform an aqueous workup. E->F G Purify the product (e.g., column chromatography). F->G H Characterize the product and calculate the yield (e.g., NMR, GC-MS). G->H

Figure 2: A general experimental workflow for benchmarking catalyst performance.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for a typical Suzuki-Miyaura reaction using a palladium acetate and SPhos ligand system.[18]

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium acetate (0.01 mmol, 1 mol%) and SPhos (0.012 mmol, 1.2 mol%) in toluene (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted for a nickel-catalyzed coupling using an air-stable precatalyst.[9]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.01 mmol, 1 mol%)

  • tri-ProPhos ligand (0.012 mmol, 1.2 mol%)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Isopropanol (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add NiCl₂·6H₂O (0.01 mmol), tri-ProPhos ligand (0.012 mmol), aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Add isopropanol (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the specified time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, follow a similar workup and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

The field of C-C bond formation continues to be a vibrant area of research. While palladium catalysts offer reliability and high performance, the development of catalysts based on more earth-abundant metals like nickel and iron is crucial for the future of sustainable chemical synthesis.[9][12] Nickel catalysis, in particular, has demonstrated its potential to rival and, in some cases, surpass palladium in terms of efficiency and cost-effectiveness, especially for challenging substrates.[10] Iron and copper-based systems, while currently facing some limitations, hold immense promise and are the subject of intensive ongoing research.

For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors including cost, substrate scope, and desired reaction conditions. A thorough understanding of the strengths and weaknesses of each catalytic system, as presented in this guide, is essential for making informed decisions and advancing the synthesis of novel molecules. The continued exploration of new ligands, reaction conditions, and even unconventional energy inputs like light (photoredox catalysis) will undoubtedly lead to even more powerful and sustainable methods for C-C bond formation in the years to come.[11][19]

References

  • Mora, M., Jiménez-Sanchidrián, C., & Rafael Ruiz, J. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Current Organic Chemistry, 16(9), 1128–1150.
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  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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  • Majumdar, S., & Dinda, K. K. (2023).
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  • Rao, B., & Kinjo, R. (2018). Boron-Based Catalysts for C-C Bond-Formation Reactions. Chemistry – An Asian Journal, 13(10), 1279-1292.
  • Kaewruksa, B., et al. (2024).
  • Kader, D. A., et al. (2025). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
  • Johar, P. S., & Ward, T. R. (2012). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. CHIMIA International Journal for Chemistry, 66(11), 809-813.
  • Royal Society of Chemistry. (2011).
  • BenchChem. (2025). Benchmarking the performance of catalysts for reactions involving 1-(4-bromophenyl)pyridin-2(1H)-one.
  • BenchChem. (2025).
  • Mora, M., Jiménez-Sanchidrián, C., & Rafael Ruiz, J. (2012). Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction. Sci-Hub.
  • Qiao, J. X., & Lam, P. Y. S. (2011).
  • West, N. T., et al. (2018). Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters. Organic Letters, 20(17), 5348–5352.
  • Lee, S. J., et al. (2023). Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. Journal of the American Chemical Society, 145(1), 359–369.
  • Liu, Y., et al. (2011). A Highly Practical and Reliable Nickel Catalyst for Suzuki-Miyaura Coupling of Aryl Halides.
  • McDonald, B. R., & Weaver, J. D. (2020). Copper-Catalyzed Oxidative Acetalization of Boronic Esters: An Umpolung Strategy for Cyclic Acetal Synthesis. Organic Letters, 22(10), 3931–3935.
  • Ghaffari, B., et al. (2022).
  • Obligacion, J. V., et al. (2015). Iron-Catalyzed C(sp2)-C(sp3) Suzuki Cross-Coupling Using an Alkoxide Base. Organic Letters, 17(10), 2434–2437.
  • Rowsell, B. J. S., et al. (2025). Iron-Catalyzed Suzuki Cross-Coupling of (Hetero)Aryl Chlorides with Activated Aryl Boronic Esters.
  • Ghosh, A., et al. (2023). Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism. Journal of the American Chemical Society, 145(27), 14789–14799.
  • Ichikawa, T., et al. (2010). Iron-catalyzed oxidative coupling of arylboronic acids with benzene derivatives through homolytic aromatic substitution.
  • Vapourtec. (2025, August 1).
  • Frantz, D. E., et al. (2024). Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Organic Process Research & Development.
  • James, M. J., et al. (2025). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au.
  • IntechOpen. (2025, April 18).
  • Liu, Y., et al. (2017). A copper-catalyzed oxidative coupling reaction of arylboronic acids, amines and carbon dioxide using molecular oxygen as the oxidant. Green Chemistry, 19(16), 3763-3767.
  • ResearchGate. (n.d.). Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • YouTube. (2025, February 13).
  • MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in current chemistry, 302, 99–144.
  • El-Boraey, H. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Wilson, M. R., et al. (2016). Internal and external catalysis in boronic ester networks. Chemical Science, 7(6), 3747–3754.
  • Maiti, D., et al. (2024). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 15(1), 136-146.
  • Singh, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2469–2481.
  • MDPI. (n.d.).
  • Lipshutz, B. H., et al. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329–5332.
  • ACS Publications. (2025, February 14). Pd-Catalyzed C–O Bond Formation: Coupling of Aryl Boronic Acids with O-Electrophiles.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

An In-Depth Guide to the Safe Handling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid Hazard Analysis: Understanding the Compound Boronic acids are a versatile class of organoboranes widely used in organic synthesis, mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Safe Handling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid

Hazard Analysis: Understanding the Compound

Boronic acids are a versatile class of organoboranes widely used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While generally considered to have low inherent toxicity, their reactivity and physical form necessitate rigorous safety protocols.[1][2] The primary hazards are associated with irritation and potential long-term reproductive effects linked to the parent boric acid structure.

The anticipated hazard profile for [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid is based on data from analogous structures like 1H-Pyrazole-4-Boronic Acid Pinacol Ester and other substituted phenylboronic acids.

Anticipated Hazard Profile

Hazard Classification GHS Statement Rationale and Causality
Skin Corrosion/Irritation H315: Causes skin irritation.[3][4] Boronic acids can interact with biological molecules. Prolonged contact with the skin can lead to irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][4] The fine, powdered nature of many boronic acids means they can easily become airborne and contact the eyes, causing significant irritation.
Respiratory Tract Irritation H335: May cause respiratory irritation.[3][4] Inhalation of the dust can irritate the nose, throat, and lungs.[5]

| Reproductive Toxicity | H360FD: May damage fertility. May damage the unborn child.[6][7][8] | This is a significant classification for the parent compound, boric acid.[5][6][7][8] Until data proves otherwise for this specific derivative, it must be handled as a potential reproductive toxin. |

Mandatory Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required to establish a primary barrier against exposure. All PPE should be inspected for integrity before each use.

PPE CategorySpecificationAuthoritative Justification
Eye & Face Protection Chemical safety goggles with side-shields or a full-face shield.[9][10][11]Protects eyes from airborne dust particles and accidental splashes.[9] Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear is necessary.[10][12]
Hand Protection Chemically resistant nitrile or neoprene gloves.[9]Prevents direct skin contact. Contaminated gloves must be removed using the proper technique and disposed of as hazardous waste.[3]
Body Protection A fully-fastened laboratory coat and closed-toe shoes.[9][10]Protects skin on the arms and body from accidental spills and contamination.[9]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[9][12]Mandatory when handling the solid compound outside of a certified fume hood to prevent the inhalation of fine dust particles.[9] Required when vapors or aerosols may be generated.[13]

Operational Plan: A Step-by-Step Handling Protocol

All handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][14] Ensure that an eyewash station and safety shower are readily accessible before beginning work.[9][12]

Step 1: Preparation
  • Clear the fume hood of all unnecessary equipment and materials.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary glassware and equipment.

  • Don the required PPE as specified in the table above.

Step 2: Handling the Solid Compound
  • Keep the container of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid tightly closed when not in use.[9][10]

  • To transfer the solid, use a spatula or other appropriate tool to minimize dust generation.[9] Avoid scooping or pouring in a manner that creates an airborne dust cloud.

  • If weighing, do so in the fume hood on a tared weigh boat or directly into the reaction vessel.

  • Close the primary container immediately after dispensing the required amount.

Step 3: Post-Handling and Cleanup
  • Wipe down the spatula and any contaminated surfaces with a damp cloth or paper towel. Dispose of these cleaning materials as solid hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9][11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

ScenarioImmediate Response Protocol
Small Spill (within fume hood) Absorb the spill with a chemical absorbent pad.[14] Wipe the area and dispose of all cleanup materials in a sealed bag as solid hazardous waste.[14]
Large Spill (outside fume hood) Evacuate the immediate area.[14] Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
Skin Contact Remove all contaminated clothing.[8][15] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][16] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][16] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[6][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal and Decontamination Plan

The disposal of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid and its contaminated materials must be managed as hazardous waste.[14] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[14][17]

Waste Segregation and Collection
  • Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[14][18]

  • Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name: "[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid".[14]

  • Solid Waste: All contaminated disposable materials, including gloves, bench paper, weighing papers, and cleanup materials, must be placed in the designated solid hazardous waste container.[14]

  • Liquid Waste: All solutions containing the compound must be collected in the designated liquid hazardous waste container.

All hazardous waste must be disposed of through your institution's certified hazardous waste facility or a licensed contractor.[19]

Visualized Workflow

The following diagram outlines the standard workflow for the safe handling of [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

start_end start_end process process decision decision emergency emergency disposal disposal start Start: Conduct Risk Assessment prep 1. Preparation (Fume Hood, Check E-Stop) start->prep ppe 2. Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handle 3. Handle Chemical (Minimize Dust) ppe->handle spill_check Spill or Exposure? handle->spill_check post_handle 4. Post-Handling Cleanup (Decontaminate Area) spill_check->post_handle No emergency_proc Follow Emergency Procedures spill_check->emergency_proc Yes doff_ppe 5. Doff PPE post_handle->doff_ppe wash 6. Wash Hands doff_ppe->wash waste 7. Segregate & Label Waste wash->waste end End: Secure Area waste->end emergency_proc->post_handle

Caption: Workflow for handling [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]

  • Chemos GmbH & Co. KG. (2024, January 30). Safety Data Sheet: Boric acid. [Link]

  • Rubo UK. Hazardous Waste: Waste Acid Treatment & Safe Disposal Services. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • IAEA. (2025, January 24). Complete Recycling of Boric Acid from the Primary Circuit Coolant Obtaining Commercial Borate Products. [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. [Link]

  • AA BLOCKS INC. Safety Data Sheet: 1H-Pyrazole-4-Boronic Acid Pinacol Ester. [Link]

  • Carl ROTH. Safety Data Sheet: Boric acid. [Link]

  • Interchim. (2016, June 15). Boronic acids : everything you need to know![Link]

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

  • Wang, S., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]

  • Jayanthi, S., et al. (2023). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • da Silva, V. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

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